2,6-Dimethyl-4-fluorophenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-fluoro-2,6-dimethylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO2/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTWJIXJCKRFJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C)F)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1392512-54-7 | |
| Record name | (4-fluoro-2,6-dimethylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 2,6-Dimethyl-4-fluorophenylboronic acid
An In-Depth Technical Guide to the Synthesis of 2,6-Dimethyl-4-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal building block in modern organic synthesis, particularly valued in the pharmaceutical and materials science sectors. Its unique structural features—steric hindrance from the ortho-dimethyl groups and the electronic influence of the para-fluoro substituent—make it an attractive component for creating complex molecular architectures via cross-coupling reactions. This guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices. It is designed to serve as a practical resource for scientists engaged in synthetic chemistry and drug development.
Introduction and Strategic Importance
Phenylboronic acids are a cornerstone of contemporary organic chemistry, primarily due to their role as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of countless biologically active molecules and functional materials.[1][2] this compound (IUPAC Name: (4-Fluoro-2,6-dimethylphenyl)boronic acid; CAS No: 1392512-54-7) is a specialized reagent within this class.[3][4]
The strategic importance of this molecule stems from its distinct substitution pattern:
-
Ortho-Dimethyl Groups: The two methyl groups flanking the boronic acid moiety provide significant steric bulk. This can influence the dihedral angle of the resulting biaryl products, a critical factor in modulating the pharmacological properties of a drug candidate by controlling its three-dimensional conformation.
-
Para-Fluoro Group: The fluorine atom at the para position acts as a bioisostere for a hydrogen atom but introduces significant electronic changes. It can enhance metabolic stability, improve binding affinity to biological targets, and modify pharmacokinetic properties like membrane permeability.[5]
These features make this compound a high-value intermediate for synthesizing novel therapeutics, agrochemicals, and advanced materials.[1][6][7]
Primary Synthetic Methodologies
The synthesis of arylboronic acids can be broadly approached via two robust and widely adopted pathways: the classic Grignard reaction with borate esters and the more modern palladium-catalyzed Miyaura borylation. The choice between these methods is often dictated by factors such as the availability of starting materials, functional group tolerance, and scalability requirements.
Pathway 1: Grignard Reagent Formation and Borylation
This traditional method relies on the formation of a highly reactive organometallic intermediate (a Grignard reagent), which then acts as a nucleophile to attack a boron electrophile. It is a powerful method for creating the crucial carbon-boron bond.[8]
Core Principle & Causality: The synthesis begins with an aryl halide, typically 1-bromo-4-fluoro-2,6-dimethylbenzene. This precursor is reacted with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether, to form the corresponding Grignard reagent. The success of this step hinges on the complete exclusion of water, which would protonate and destroy the highly basic organometallic species.
The subsequent step involves the reaction of this Grignard reagent with a trialkyl borate, most commonly trimethyl borate or triisopropyl borate. The Grignard reagent's carbanion attacks the electrophilic boron atom of the borate ester. This reaction must be conducted at very low temperatures (typically -78 °C) to prevent over-addition, where the initially formed boronic ester is attacked by a second or even third equivalent of the Grignard reagent, leading to diarylborinic and triarylborane impurities. Triisopropyl borate is often preferred over trimethyl borate as the bulkier isopropoxy groups sterically hinder this undesired multiple addition. The reaction is then quenched with an acidic aqueous solution, which hydrolyzes the borate ester to the final boronic acid product.
Visualizing the Grignard Pathway
Caption: Mechanism of Grignard-based boronic acid synthesis.
Detailed Experimental Protocol: Grignard Method
-
Apparatus Setup: All glassware (a three-necked round-bottom flask with a dropping funnel, condenser, and nitrogen inlet) must be flame-dried or oven-dried and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.[9]
-
Grignard Formation: Place magnesium turnings (1.2 eq.) in the flask. Add a small crystal of iodine to initiate the reaction. A solution of 1-bromo-4-fluoro-2,6-dimethylbenzene (1.0 eq.) in anhydrous THF is added dropwise. Gentle heating may be required to start the reaction, after which the addition rate should be controlled to maintain a gentle reflux.[9] After the addition is complete, the mixture is typically stirred for an additional 1-2 hours to ensure full conversion.
-
Borylation: Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath. A solution of triisopropyl borate (1.5 eq.) in anhydrous THF is then added dropwise via the addition funnel, ensuring the internal temperature does not rise significantly.
-
Quench and Hydrolysis: After stirring at -78 °C for 2-3 hours, the reaction is allowed to warm slowly to room temperature. It is then carefully poured into a beaker containing ice and dilute hydrochloric acid (e.g., 2 M HCl). This step hydrolyzes the borate ester and protonates the boronic acid.
-
Workup and Isolation: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[9]
Pathway 2: Palladium-Catalyzed Miyaura Borylation
The Miyaura borylation is a more contemporary and often preferred method for synthesizing arylboronic acids and their esters. It is a type of cross-coupling reaction that offers superior functional group tolerance and generally milder reaction conditions compared to the Grignard route.[10][11]
Core Principle & Causality: This reaction couples an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[12] The resulting product is a boronic ester (in this case, a pinacol ester), which can be easily hydrolyzed to the desired boronic acid.
The catalytic cycle is the heart of this transformation:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) intermediate (Ar-Pd-X).
-
Transmetalation: The diboron reagent, activated by the base, transmetalates with the Pd(II) complex. The base (typically potassium acetate, KOAc) is crucial; it is thought to form an acetato-palladium species which is more reactive in the transmetalation step.[11] A mild base like KOAc is specifically chosen to prevent the subsequent Suzuki coupling of the newly formed boronic ester with the starting aryl halide, a common side reaction with stronger bases.[12]
-
Reductive Elimination: The resulting intermediate reductively eliminates the arylboronic ester (Ar-Bpin), regenerating the Pd(0) catalyst, which re-enters the cycle.
Visualizing the Miyaura Borylation Catalytic Cycle
Caption: The catalytic cycle of the Miyaura Borylation reaction.
Detailed Experimental Protocol: Miyaura Borylation
-
Reagent Setup: To a reaction vessel, add 1-bromo-4-fluoro-2,6-dimethylbenzene (1.0 eq.), bis(pinacolato)diboron (B₂pin₂; 1.1-1.5 eq.), potassium acetate (KOAc; 3.0 eq.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%).[10]
-
Solvent and Atmosphere: The vessel is sealed, evacuated, and backfilled with an inert gas (nitrogen or argon) several times. Anhydrous, degassed solvent (e.g., dioxane, DMSO, or toluene) is then added via syringe.
-
Reaction: The reaction mixture is heated (typically to 80-100 °C) and stirred for several hours (e.g., 12-24 hours). Reaction progress can be monitored by TLC or GC-MS.
-
Workup of Pinacol Ester: Upon completion, the reaction is cooled to room temperature, diluted with a solvent like ethyl acetate, and filtered through a pad of Celite to remove the palladium catalyst and inorganic salts. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude pinacol ester can be purified by column chromatography or used directly in the next step.
-
Hydrolysis to Boronic Acid: The crude this compound pinacol ester is dissolved in a solvent mixture (e.g., THF/water). An acid (such as HCl) is added, and the mixture is stirred vigorously at room temperature until hydrolysis is complete (as monitored by TLC). The organic solvent is removed, and the resulting aqueous slurry is either filtered to collect the solid boronic acid or extracted with an organic solvent.
Purification and Characterization
Regardless of the synthetic route, the crude product requires purification to be suitable for subsequent applications.
-
Recrystallization: This is the most common method. The crude solid is dissolved in a minimum amount of a hot solvent (or solvent mixture, such as ethyl acetate/hexanes or water) and allowed to cool slowly, whereupon the pure boronic acid crystallizes out.[9]
-
Acid-Base Extraction: A more rigorous method involves dissolving the crude product in an organic solvent (e.g., diethyl ether) and extracting it into an aqueous basic solution (e.g., 1 M NaOH). Boronic acids are acidic and will form a water-soluble boronate salt.[13] The organic layer containing non-acidic impurities is discarded. The aqueous layer is then re-acidified (e.g., with 2 M HCl) to precipitate the pure boronic acid, which is collected by filtration.[13]
Characterization Data: The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR: Expected to show characteristic signals for the aromatic proton, the two methyl groups, and a broad singlet for the B(OH)₂ protons.
-
¹³C NMR: Will show distinct signals for the aromatic carbons, with C-F and C-B couplings.
-
¹⁹F NMR: A singlet corresponding to the single fluorine atom.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass (C₈H₁₀BFO₂ = 167.97 g/mol ) should be observed.[4]
Comparative Analysis of Synthetic Routes
| Feature | Grignard Reaction Pathway | Miyaura Borylation Pathway |
| Conditions | Harsh; requires strictly anhydrous conditions and very low temperatures (-78 °C). | Mild; typically 80-100 °C. |
| Functional Groups | Intolerant of acidic protons (e.g., -OH, -NH₂, -COOH) and many carbonyl groups. | Highly tolerant of a wide range of functional groups (esters, ketones, amides, nitriles).[12][14] |
| Starting Materials | Requires aryl halides (Br, I). | Tolerates aryl halides (Cl, Br, I) and triflates.[10] |
| Reagents | Uses pyrophoric magnesium and cryogenic temperatures. | Uses air-stable reagents, though palladium catalysts can be expensive.[14][15] |
| Scalability | Can be challenging to scale due to exotherms and cryogenic requirements. | Generally more amenable to large-scale synthesis. |
| Product Form | Directly yields the boronic acid after hydrolysis. | Yields a boronic ester, requiring a separate hydrolysis step. |
Safety and Handling
Working with the reagents involved in these syntheses requires strict adherence to safety protocols.
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coats, and appropriate chemical-resistant gloves, is mandatory.[16]
-
Aryl Halides: These can be irritants; avoid inhalation and skin contact.
-
Organometallics: Grignard reagents are highly reactive, basic, and can be pyrophoric. They react violently with water. All operations must be conducted under an inert atmosphere.[17]
-
Boronic Acids: While generally stable solids, boronic acids are acidic and can be irritating to the eyes, skin, and respiratory system.[18][19] Avoid creating dust.
-
Solvents: Anhydrous ethers like THF can form explosive peroxides upon storage. Always use freshly distilled or inhibitor-stabilized solvents.
-
Waste Disposal: All chemical waste, particularly heavy metals like palladium, must be disposed of according to institutional and environmental regulations.
Conclusion
The is readily achievable through well-established organometallic methodologies. The choice between the Grignard pathway and the palladium-catalyzed Miyaura borylation depends on the specific requirements of the synthesis, with the Grignard method offering a direct route and the Miyaura borylation providing superior functional group tolerance and milder conditions. Mastery of these protocols provides chemists with reliable access to a valuable, sterically hindered, and electronically modified building block essential for advancing projects in drug discovery and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 1392512-54-7 [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. 342636-66-2 | 3,5-DIMETHYL-4-FLUORO-PHENYLBORONIC ACID [fluoromart.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 11. Miyaura Borylation Reaction [organic-chemistry.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 14. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. lossfreerx.com [lossfreerx.com]
- 17. researchgate.net [researchgate.net]
- 18. fishersci.pt [fishersci.pt]
- 19. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 2,6-Dimethyl-4-fluorophenylboronic Acid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethyl-4-fluorophenylboronic acid is a synthetic organoboron compound that has emerged as a valuable building block in modern organic chemistry, particularly in the realm of pharmaceutical and materials science. Its unique molecular architecture, characterized by a strategically substituted phenyl ring, imparts distinct reactivity and properties that make it a powerful tool for the construction of complex molecular frameworks. This guide provides a comprehensive overview of the molecular structure, weight, physicochemical properties, synthesis, and applications of this compound, with a focus on its role in Suzuki-Miyaura cross-coupling reactions and its relevance to drug discovery and development.
Molecular Structure and Physicochemical Properties
The structural features of this compound are central to its chemical behavior. The molecule consists of a phenyl ring substituted with a boronic acid group [-B(OH)₂], two methyl groups (-CH₃) at the ortho positions (2 and 6), and a fluorine atom (-F) at the para position (4).
The molecular formula of this compound is C₈H₁₀BFO₂.[1] Its molecular weight is approximately 167.98 g/mol .[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀BFO₂ | [1] |
| Molecular Weight | ~167.98 g/mol | [1] |
| CAS Number | 1392512-54-7 | [1] |
| Appearance | White to off-white solid | General knowledge |
| Melting Point | No data available | |
| Solubility | Soluble in many organic solvents such as methanol, THF, and DMSO. Limited solubility in water. | General knowledge |
Synthesis of this compound
The synthesis of arylboronic acids, including this compound, typically proceeds through the reaction of an organometallic reagent with a trialkyl borate, followed by acidic hydrolysis. A common and effective strategy involves the formation of a Grignard reagent from the corresponding aryl halide.
General Synthetic Workflow
The synthesis would commence with a suitable starting material, such as 5-bromo-2-fluoro-1,3-dimethylbenzene. This precursor contains the necessary arrangement of methyl and fluoro substituents on the phenyl ring, with a bromine atom that can be converted into a Grignard reagent.
References
A Technical Guide to the Reactivity and Stability of Fluorinated Phenylboronic Acids
Introduction: The Strategic Advantage of Fluorine in Phenylboronic Acids
In the landscape of modern synthetic chemistry and drug discovery, the strategic incorporation of fluorine into organic molecules has become a transformative approach.[1][2] Fluorinated phenylboronic acids stand out as a pivotal class of reagents, offering a unique confluence of properties that empower researchers to construct complex molecular architectures with enhanced characteristics.[3][4] The high electronegativity and small size of the fluorine atom impart profound effects on the physicochemical properties of the parent phenylboronic acid, influencing its reactivity, stability, and biological activity.[2][4]
This technical guide provides an in-depth exploration of the core principles governing the reactivity and stability of fluorinated phenylboronic acids. We will delve into the mechanistic underpinnings of their behavior, offer field-proven insights for their effective utilization, and provide validated protocols for their handling and analysis. This guide is intended for researchers, scientists, and drug development professionals who seek to leverage the full potential of these versatile building blocks.
I. The Double-Edged Sword: Understanding the Stability of Fluorinated Phenylboronic Acids
The very electronic properties that make fluorinated phenylboronic acids attractive also render them susceptible to specific degradation pathways. A thorough understanding of these stability challenges is paramount for their successful application.
The Specter of Protodeboronation: A Dominant Degradation Pathway
The primary stability concern for fluorinated phenylboronic acids is their propensity to undergo protodeboronation, a process that cleaves the carbon-boron bond, replacing it with a carbon-hydrogen bond.[5][6] This degradation is particularly pronounced for electron-deficient arylboronic acids, a category to which many fluorinated derivatives belong.[7] The electron-withdrawing nature of fluorine substituents enhances the Lewis acidity of the boron center, making the C-B bond more susceptible to cleavage.[8][9][10]
The mechanism of protodeboronation can be complex and is often pH-dependent. A simplified representation of base-catalyzed protodeboronation is illustrated below:
Caption: Base-catalyzed protodeboronation mechanism.
The Influence of Fluorine Substitution Patterns on Stability
The position and number of fluorine substituents on the phenyl ring have a significant impact on the stability of the boronic acid.
-
Ortho-Substitution: The presence of fluorine atoms at the ortho position can lead to decreased stability. Studies have shown that compounds with two fluorine atoms at the ortho positions are among the less stable fluorinated phenylboronic acids.[8][9] This can be attributed to a combination of inductive effects and potential intramolecular interactions that facilitate the cleavage of the C-B bond.
-
Lewis Acidity and pKa: The introduction of fluorine generally increases the Lewis acidity of the boronic acid, which is reflected in a lower pKa value.[8][10] This increased acidity, while beneficial for certain applications, can also correlate with a higher susceptibility to protodeboronation under certain conditions. The pKa values for various monofluorophenylboronic acids are presented in the table below.
| Phenylboronic Acid Isomer | pKa[10] |
| 2-Fluorophenylboronic acid | 8.77 |
| 3-Fluorophenylboronic acid | 8.38 |
| 4-Fluorophenylboronic acid | 8.77 |
| Phenylboronic acid (unsubstituted) | 8.83 |
Mitigating Instability: Practical Strategies for Handling and Storage
Proper handling and storage are critical to preserving the integrity of fluorinated phenylboronic acids.
-
Storage: These compounds should be stored in a cool, dry, and inert atmosphere.[11][12][13] Refrigeration is often recommended.[12][13] Exposure to moisture and air should be minimized to prevent hydrolysis and oxidation.[12][13]
-
Use of Boronic Esters: A common strategy to enhance stability is the conversion of the boronic acid to a boronic ester, such as a pinacol ester.[6][14] The ester group protects the boron center from degradation, and the boronic acid can often be regenerated in situ during a reaction or used directly as the ester.[15]
-
pH Control: Given the pH-dependent nature of protodeboronation, careful control of the reaction pH can be a key factor in minimizing this side reaction.
II. Harnessing the Power: Reactivity in Suzuki-Miyaura Cross-Coupling
Fluorinated phenylboronic acids are workhorse reagents in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C-C bond formation.[7][15] Their unique electronic properties can offer distinct advantages in these transformations.
The Role of Fluorine in Modulating Reactivity
The electron-withdrawing nature of fluorine substituents can influence the transmetalation step of the Suzuki-Miyaura catalytic cycle. While electron-deficient boronic acids can sometimes exhibit slower transmetalation rates, the proper choice of catalyst, ligand, and reaction conditions can lead to highly efficient couplings.[16][17] In some cases, the electronic properties of fluorinated phenylboronic acids can even lead to enhanced reaction rates and selectivity compared to their non-fluorinated counterparts.[18]
Catalyst Systems and Reaction Conditions
A variety of palladium-based catalyst systems have been successfully employed for the Suzuki-Miyaura coupling of fluorinated phenylboronic acids.[15][17][18][19][20][21][22][23][24][25] The choice of ligand is often crucial for achieving high yields and suppressing side reactions. Phosphine ligands, such as those from the Buchwald and Fu laboratories, have proven to be particularly effective.[17]
The following diagram illustrates a generalized experimental workflow for a Suzuki-Miyaura coupling reaction involving a fluorinated phenylboronic acid.
Caption: Suzuki-Miyaura coupling workflow.
III. Quality Control and Analysis: Ensuring the Integrity of Your Reagents
Rigorous analytical characterization is essential to ensure the quality and stability of fluorinated phenylboronic acids.
A Validated Workflow for Stability Assessment
The following workflow outlines a systematic approach to assessing the stability of a fluorinated phenylboronic acid under various stress conditions.
Caption: Workflow for stability assessment.
Key Analytical Techniques
A suite of analytical techniques is employed to monitor the purity and degradation of these compounds.
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC-MS): These are the workhorse techniques for separating and quantifying the parent boronic acid and its degradation products.[26] A stability-indicating HPLC method is crucial to ensure that all degradants are resolved from the main component.[26] UPLC-MS provides higher resolution and the mass spectrometer is invaluable for identifying unknown degradation products.[26]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are powerful tools for structural elucidation and purity assessment. ¹⁹F NMR is particularly useful for fluorinated compounds, while ¹¹B NMR can provide direct information about the chemical environment of the boron atom.[26]
IV. Synthesis and Purification: Practical Considerations
The synthesis of fluorinated phenylboronic acids typically involves the reaction of a corresponding fluorinated aryl halide with an organolithium or Grignard reagent, followed by quenching with a trialkyl borate.[27][28]
Purification is often achieved by recrystallization.[27] It is important to use anhydrous solvents and perform reactions under an inert atmosphere to prevent premature degradation of the product.[28]
V. Conclusion: A Powerful Tool in the Chemist's Arsenal
Fluorinated phenylboronic acids are indispensable reagents in modern organic synthesis and drug discovery. Their unique electronic properties, conferred by the fluorine substituents, offer significant advantages in constructing complex molecules with tailored properties. However, their utility is intrinsically linked to a thorough understanding of their stability and reactivity. By implementing the principles and protocols outlined in this guide, researchers can confidently and effectively harness the power of these versatile building blocks to accelerate innovation in their respective fields.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids [ouci.dntb.gov.ua]
- 10. mdpi.com [mdpi.com]
- 11. aksci.com [aksci.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. books.rsc.org [books.rsc.org]
- 16. books.rsc.org [books.rsc.org]
- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nbinno.com [nbinno.com]
- 19. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 25. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. Organic Syntheses Procedure [orgsyn.org]
- 28. sites.pitt.edu [sites.pitt.edu]
The Electronic Effects of Fluorine on Phenylboronic Acid: A Guide for Researchers and Drug Development Professionals
An In-Depth Technical Guide:
Abstract
The strategic incorporation of fluorine into organic molecules has become a transformative tool in medicinal chemistry, materials science, and catalysis. Phenylboronic acids, cornerstone reagents in modern organic synthesis, exhibit profoundly altered physicochemical properties upon fluorination. This guide provides an in-depth analysis of the electronic effects of fluorine substituents on the phenylboronic acid scaffold. We will dissect the interplay of inductive and resonance effects, quantify their impact on Lewis acidity and pKa, and explore the downstream consequences for reactivity in critical applications such as Suzuki-Miyaura cross-coupling and the design of therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to harness the unique properties of fluorinated phenylboronic acids.
Introduction: The Convergence of Fluorine and Boron Chemistry
Phenylboronic acids are indispensable reagents, most renowned for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forging carbon-carbon bonds. Beyond their synthetic utility, the boronic acid moiety is a unique functional group capable of reversible covalent interactions with diols, a property leveraged in chemical sensors and an increasing number of pharmaceuticals.
Simultaneously, fluorine has earned its status as a "magical element" in drug discovery.[1][2] Its incorporation can dramatically enhance pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity.[3][4][5] When these two fields converge—through the fluorination of phenylboronic acid—the resulting molecules possess a unique and powerful combination of properties. Understanding the fundamental electronic principles governing these properties is paramount for their rational application.
The Duality of Fluorine's Electronic Influence
Fluorine's impact on the phenyl ring is a classic example of the competition between two fundamental electronic effects: the inductive effect (-I) and the resonance effect (+R). The position of the fluorine atom on the ring dictates the net outcome of this electronic tug-of-war.
-
Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the phenyl ring through the sigma (σ) bond framework.[6][7] This effect is distance-dependent, being strongest at the ortho position and weakening at the meta and para positions.
-
Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the aromatic pi (π) system.[8][9] This donation of electron density occurs only at the ortho and para positions. While fluorine is a weak π-donor compared to other halogens, this effect is significant enough to counteract the inductive pull at specific positions.[8][10]
The net effect is position-dependent:
-
Meta Position: The resonance effect does not operate at the meta position. Therefore, the strong electron-withdrawing inductive effect dominates, leading to a significant decrease in electron density in the ring.[6][11]
-
Para Position: The electron-withdrawing -I effect and the electron-donating +R effect directly oppose each other. The result is a much weaker net electron-withdrawing effect compared to the meta position.[11][12]
-
Ortho Position: A strong -I effect is at play, but it is also complicated by potential steric hindrance and the possibility of forming intramolecular hydrogen bonds with the boronic acid moiety.[11][13]
A quantitative measure of these effects is provided by Hammett substituent constants (σ) , which are derived from the ionization of substituted benzoic acids.[14][15] A positive σ value indicates an electron-withdrawing character.
Table 1: Hammett Constants (σ) for Fluorine-Containing Substituents
| Substituent | σmeta | σpara | Dominant Effect at Para Position |
|---|---|---|---|
| -F | +0.34[16] | +0.06[6] | Inductive and Resonance largely cancel |
| -CF3 | +0.44[16] | +0.57[16] | Strongly Inductive |
| -OCF3 | +0.36[16] | +0.31[16] | Strongly Inductive (O atom moderates) |
Data compiled from various sources.[6][16]
Impact on Lewis Acidity and pKa
A crucial point is that arylboronic acids are primarily Lewis acids , not Brønsted acids.[13][17] Their acidity in aqueous solution is defined by the equilibrium between the neutral, trigonal planar boronic acid and the hydroxylated, tetrahedral boronate anion. The pKa value represents the pH at which these two species are in equal concentration.
The electron-withdrawing nature of fluorine substituents increases the electrophilicity (Lewis acidity) of the boron atom.[11][18][19] This stabilizes the negatively charged tetrahedral boronate form, shifting the equilibrium to the right and resulting in a lower pKa value .[6][11]
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Khan Academy [khanacademy.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. quora.com [quora.com]
- 11. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Hammett equation - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. global.oup.com [global.oup.com]
- 17. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids [ouci.dntb.gov.ua]
The Architecture of Attenuation: A Technical Guide to Sterically Hindered Organoboron Compounds in Modern Drug Discovery
Abstract
Sterically hindered organoboron compounds represent a pivotal class of reagents and building blocks in contemporary organic synthesis and medicinal chemistry. Their unique structural features, characterized by bulky substituents proximal to the boron atom, impart distinct reactivity profiles that enable challenging chemical transformations. This guide provides an in-depth exploration of the synthesis, properties, and applications of these compounds, with a particular focus on their role in facilitating the construction of complex molecular architectures relevant to drug development. We will delve into the mechanistic nuances of their application in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, and highlight how the principles of steric control are leveraged to achieve high selectivity and yield. This document is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of sterically hindered organoboron compounds.
Introduction: The Strategic Value of Steric Encumbrance
In the landscape of organic chemistry, the deliberate incorporation of steric bulk is a powerful design element. Sterically hindered organoboron compounds, particularly boronic acids and their esters, are a testament to this principle. The presence of large, three-dimensional substituents around the boron center profoundly influences the compound's stability, reactivity, and selectivity in chemical reactions. This steric shielding can prevent unwanted side reactions, control stereochemistry, and enable transformations that are otherwise inaccessible with less hindered analogues.
The carbon-boron (C-B) bond itself possesses low polarity, rendering alkylboron compounds generally stable, though susceptible to oxidation. Triorganoboranes, often electron-deficient, act as strong electrophiles but are typically too sterically hindered to dimerize. This inherent stability, coupled with their unique reactivity, makes them indispensable tools in the synthesis of complex organic molecules, a cornerstone of modern drug discovery. The emergence of five FDA-approved boron-containing drugs, including bortezomib and crisaborole, underscores the therapeutic potential of organoboron compounds.
This guide will navigate the core principles governing the synthesis and application of these sterically demanding molecules, providing a framework for their rational use in the laboratory.
Synthetic Strategies for Overcoming Steric Barriers
The synthesis of sterically hindered organoboron compounds, especially ortho-substituted arylboronic acids, can be challenging using conventional methods. The seminal Miyaura borylation, a palladium-catalyzed cross-coupling of aryl halides with a diboron reagent, is a cornerstone of organoboron synthesis. However, significant steric hindrance can impede the reaction's efficiency.
Palladium-Catalyzed Borylation: Choosing the Right Diboron Reagent
A common challenge in the synthesis of ortho-substituted arylboronic acids is the low yield and occurrence of side reactions when using the standard bis(pinacolato)diboron (B₂pin₂). This is often attributed to the steric bulk of the pinacolato groups hindering the approach of the aryl halide to the palladium catalyst.
A key insight has been the use of less sterically demanding diboron reagents. Bis(neopentyl glycolato)diboron has proven to be a more efficient borylation agent for the synthesis of sterically hindered ortho-substituted arylboronic acids.
Table 1: Comparison of Diboron Reagents in the Borylation of a Sterically Hindered Aryl Bromide
| Diboron Reagent | Catalyst | Yield of Borylated Product | Reference |
| Bis(pinacolato)diboron | PdCl₂(dppf) | 20% | |
| Bis(neopentyl glycolato)diboron | PdCl₂(dppf) | 72% |
This data clearly illustrates the profound impact of the diboron reagent's steric profile on the reaction outcome. The smaller neopentyl glycolato ligand facilitates the catalytic cycle, leading to a significant improvement in yield.
Iridium-Catalyzed C-H Borylation: A Regioselective Approach
An alternative and powerful strategy for accessing sterically hindered organoboron compounds is the iridium-catalyzed C-H activation and borylation of arenes. This methodology allows for the direct conversion of C-H bonds to C-B bonds, often with high regioselectivity for the least sterically hindered position. This approach is particularly valuable for synthesizing 3,5-disubstituted arylboronic esters in excellent yields.
Protocol: Synthesis of a Sterically Hindered Arylboronic Ester via Palladium-Catalyzed Borylation
This protocol outlines a general procedure for the synthesis of an ortho-substituted arylboronic ester using bis(neopentyl glycolato)diboron.
Materials:
-
Sterically hindered aryl halide (e.g., ortho-substituted bromobenzene) (1.0 mmol)
-
Bis(neopentyl glycolato)diboron (1.1 mmol)
-
PdCl₂(dppf) (0.03 mmol)
-
Potassium acetate (KOAc) (1.5 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, bis(neopentyl glycolato)diboron, PdCl₂(dppf), and KOAc.
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by
A Technical Guide to the Mechanistic Principles of 2,6-Dimethyl-4-fluorophenylboronic Acid as a Bioactive Scaffold
Introduction
Within the landscape of modern medicinal chemistry, certain molecular frameworks achieve the status of "privileged scaffolds" due to their versatile reactivity and proven success in drug discovery. The phenylboronic acid moiety is a quintessential example of such a scaffold. While 2,6-Dimethyl-4-fluorophenylboronic acid is principally recognized as a reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the synthesis of complex organic molecules, its inherent chemical properties suggest a significant, albeit largely unexplored, potential as a bioactive agent.[1]
This technical guide moves beyond its synthetic utility to provide an in-depth analysis of its potential mechanisms of action in a biological context. We will dissect the fundamental reactivity of the boronic acid group and explore how the specific substitutions—a 4-fluoro group and two 2,6-dimethyl groups—modulate this reactivity to confer target specificity and potency. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique attributes of substituted phenylboronic acids in the design of novel therapeutics.
The Phenylboronic Acid Pharmacophore: A Foundation for Bioactivity
The biological activity of all phenylboronic acids is rooted in the unique electronic nature of the boron atom. In its neutral state, the boron atom is sp2 hybridized, possessing a trigonal planar geometry with a vacant p-orbital. This vacancy renders the boron atom electrophilic and allows it to function as a Lewis acid, readily accepting an electron pair from a biological nucleophile.[2]
This interaction is most notable with compounds containing diol functionalities, such as carbohydrates, or with the hydroxyl groups of serine or threonine residues found in the active sites of many enzymes. Upon interaction, the boron atom transitions from a neutral, trigonal planar (sp2) state to an anionic, tetrahedral (sp3) boronate complex.[3] This interaction is typically reversible, a critical feature for drug design that allows for dynamic binding and dissociation with the target protein.
The general mechanism can be visualized as an equilibrium:
References
Methodological & Application
Application Notes and Protocols for the Use of 2,6-Dimethyl-4-fluorophenylboronic Acid in Suzuki-Miyaura Cross-Coupling
Introduction: The Strategic Importance of Sterically Hindered Fluorinated Biaryls
The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool in modern organic synthesis, particularly within the pharmaceutical and materials science sectors, for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or pseudohalides, is a cornerstone in the synthesis of biaryl and heteroaryl structures.[1][3] These structural motifs are prevalent in a vast array of biologically active molecules, including pharmaceuticals and agrochemicals.
Among the diverse array of organoboron reagents, 2,6-dimethyl-4-fluorophenylboronic acid holds a position of strategic importance. The ortho-dimethyl substitution introduces significant steric hindrance, which can present unique challenges but also opportunities for controlling selectivity in complex syntheses.[4] Furthermore, the fluorine atom at the para-position can profoundly influence the physicochemical properties of the resulting biaryl product. The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[5][6] Consequently, mastering the Suzuki-Miyaura coupling of this compound is a critical skill for researchers in drug discovery and development. This guide provides an in-depth examination of the reaction mechanism, key parameter optimization, and a detailed protocol for its successful application.
Core Mechanism: The Palladium Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction is a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][7] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (Ar¹-X) to a coordinatively unsaturated Pd(0) complex. This step, which is often rate-determining, involves the insertion of the palladium atom into the carbon-halogen bond to form a square-planar Pd(II) intermediate.[1] The reactivity of the organic halide typically follows the order I > Br > OTf >> Cl.[2]
-
Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. For this to occur, the boronic acid must be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [Ar²B(OH)₃]⁻), which then readily undergoes transmetalation with the Pd(II) complex, displacing the halide.[8] This step results in the formation of a diorganopalladium(II) intermediate.
-
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the diorganopalladium(II) intermediate. This process forms the new carbon-carbon bond of the biaryl product (Ar¹-Ar²) and regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Navigating the Challenges of Sterically Hindered Substrates
The presence of the two ortho-methyl groups in this compound introduces significant steric bulk around the reactive center. This steric hindrance can impede both the transmetalation and reductive elimination steps of the catalytic cycle, often leading to lower yields and slower reaction rates with standard catalyst systems.[4] Overcoming these challenges requires careful selection of the reaction components.
-
Catalyst and Ligand Selection: For sterically demanding couplings, palladium catalysts bearing bulky, electron-rich phosphine ligands are generally most effective.[3] Ligands such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos, RuPhos, and P(tBu)₃) have demonstrated exceptional activity.[3][9] These ligands promote the formation of monoligated, highly reactive Pd(0) species that can more readily undergo oxidative addition and facilitate the subsequent steps with hindered substrates. Air-stable palladium precatalysts that incorporate these ligands are often preferred for their ease of handling and reproducibility.[10]
-
The Crucial Role of the Base: The choice of base is critical for activating the boronic acid. For sterically hindered boronic acids, stronger bases are often required to facilitate the formation of the reactive boronate species.[3] Inorganic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium fluoride (KF) are commonly employed.[3] The combination of a strong base and an appropriate solvent system is key to achieving a balance between boronic acid activation and preventing its decomposition (protodeboronation), a common side reaction with electron-deficient boronic acids.[10]
-
Solvent Systems: The solvent plays a role in solubilizing the reactants and catalyst, and can influence the reaction rate. Aprotic solvents such as 1,4-dioxane, tetrahydrofuran (THF), and toluene are frequently used, often in combination with water to aid in the dissolution of the inorganic base and facilitate the formation of the boronate.[7][11] For particularly challenging couplings, polar aprotic solvents like N,N-dimethylformamide (DMF) may be beneficial, although they can sometimes lead to side reactions at higher temperatures.
Caption: Key relationships for optimizing Suzuki-Miyaura coupling of hindered substrates.
Experimental Protocol: A Representative Procedure
This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl bromide with this compound using a modern palladium precatalyst system. It is intended as a starting point, and optimization of specific parameters may be necessary for different substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., SPhos Pd G3, 0.02 mmol, 2 mol%)
-
Potassium phosphate, tribasic (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and heating plate/block
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), the palladium precatalyst (0.02 mmol), and potassium phosphate (2.0 mmol).
-
Solvent Addition: Evacuate and backfill the vessel with the inert gas three times. Add anhydrous 1,4-dioxane (e.g., 5 mL) followed by degassed water (e.g., 1 mL) via syringe.
-
Reaction Execution: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-100 °C). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Data Summary: Optimizing Reaction Parameters
The success of the coupling is highly dependent on the interplay of the chosen parameters. The following table summarizes common variables and provides guidance for optimization.
| Parameter | Recommended Starting Conditions | Optimization Considerations | Rationale |
| Palladium Source | SPhos Pd G3 (1-3 mol%) | Other Buchwald precatalysts (e.g., XPhos), Pd(OAc)₂ with ligand | Precatalysts offer air-stability and high activity. Traditional sources require in-situ formation of the active catalyst. |
| Ligand | SPhos (if not using a precatalyst) | XPhos, RuPhos, P(tBu)₃ | Bulky, electron-rich ligands are essential for coupling sterically hindered substrates. |
| Base | K₃PO₄ (2-3 equiv) | Cs₂CO₃, K₂CO₃, KF | Stronger, non-nucleophilic bases are generally preferred to activate the boronic acid without causing degradation. |
| Solvent | 1,4-Dioxane/H₂O (5:1 to 10:1) | THF/H₂O, Toluene/H₂O | The solvent system must solubilize all components and facilitate the action of the base. |
| Temperature | 80-100 °C | Room temperature to 120 °C | Higher temperatures are often needed for hindered couplings, but can also lead to side reactions like protodeboronation. |
| Reaction Time | 4-24 hours | Monitored by TLC or LC-MS | Reaction time is highly substrate-dependent. |
Safety and Handling
-
This compound: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust and skin contact.
-
Bases: Strong bases like potassium phosphate and cesium carbonate are corrosive. Avoid contact with skin and eyes.
-
Solvents: Organic solvents like 1,4-dioxane and toluene are flammable and have associated health risks. Handle in a fume hood and away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful method for the synthesis of sterically hindered, fluorinated biaryls, which are of high value in drug discovery and materials science. While the steric bulk of the substrate presents challenges, these can be effectively overcome through the rational selection of modern, highly active palladium catalyst systems featuring bulky, electron-rich ligands, along with optimized bases and solvents. The protocols and guidelines presented here provide a robust framework for researchers to successfully employ this versatile building block in their synthetic endeavors.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. books.rsc.org [books.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. youtube.com [youtube.com]
- 8. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
Application Notes and Protocols for 2,6-Dimethyl-4-fluorophenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
Abstract
This document provides a comprehensive guide for the effective utilization of 2,6-Dimethyl-4-fluorophenylboronic acid in organic synthesis, with a primary focus on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Boronic acids are pivotal in modern organic chemistry due to their stability, low toxicity, and versatile reactivity in forming carbon-carbon bonds.[1] The unique structural features of this compound, namely the ortho-dimethyl substitution and the para-fluoro group, present both opportunities and challenges in synthetic applications. The steric hindrance from the methyl groups necessitates carefully optimized reaction conditions, while the fluorine atom can modulate the electronic properties, solubility, and metabolic stability of the resulting biaryl products, making it a valuable building block in drug discovery and materials science.[1][2] This guide offers detailed protocols, mechanistic insights, safety precautions, and troubleshooting advice to enable researchers to successfully employ this versatile reagent.
Introduction: Chemical and Physical Properties
This compound is an organoboron compound with the molecular formula C₈H₁₀BFO₂ and a molecular weight of approximately 167.98 g/mol .[3] Its structure is characterized by a phenyl ring substituted with two methyl groups at the 2 and 6 positions and a fluorine atom at the 4 position. This substitution pattern significantly influences its reactivity. The ortho-methyl groups create substantial steric hindrance around the boronic acid moiety, which can impede the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[4][5] Consequently, specialized catalytic systems, often employing bulky and electron-rich ligands, are required to achieve efficient coupling.[4][6][7]
The fluorine substituent, on the other hand, imparts unique electronic properties. Fluorine's high electronegativity can influence the acidity of the boronic acid and the electronic nature of the resulting biaryl product.[2] In medicinal chemistry, the incorporation of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and increase membrane permeability of drug candidates.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1392512-54-7 |
| Molecular Formula | C₈H₁₀BFO₂ |
| Molecular Weight | 167.98 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | Data not widely available, but related compounds like 3,5-dimethyl-4-fluorophenylboronic acid have a melting point of 262-265 °C.[5] |
| Solubility | Soluble in many organic solvents such as dioxane, THF, and DMF. |
Safety and Handling
As with all organoboron compounds, proper safety precautions must be observed when handling this compound.[8][9]
2.1 Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.[10]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are mandatory.[8] Inspect gloves for any damage before use and dispose of contaminated gloves properly.[8]
-
Skin Protection: A lab coat should be worn to protect against skin contact.[8]
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11]
2.2 Handling and Storage
-
Avoid creating dust when handling the solid material.[12]
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.[8] The compound is moisture-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen).
-
Keep away from strong oxidizing agents, strong acids, and strong bases.[11][12]
2.3 First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[10][13]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[10][13]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[10][13]
-
If Swallowed: Rinse mouth with water and seek immediate medical attention.[10]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following protocol is a generalized procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Due to the sterically hindered nature of the boronic acid, the choice of catalyst, ligand, and base is critical for achieving a high yield.[4][5][6]
3.1 Reagents and Equipment
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Bulky phosphine ligand (e.g., SPhos, XPhos, or RuPhos)[4][5]
-
Potassium phosphate (K₃PO₄), finely powdered
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)[6]
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Heating mantle or oil bath with temperature control
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
3.2 Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and potassium phosphate (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Rationale: An excess of the boronic acid is often used to drive the reaction to completion. Potassium phosphate is a commonly used base for sterically hindered couplings.[4]
-
-
Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the bulky phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%) in a small amount of the reaction solvent.
-
Inert Atmosphere: Seal the Schlenk flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Rationale: The palladium catalyst is sensitive to oxygen, so an inert atmosphere is necessary to prevent its degradation.
-
-
Addition of Solvent and Catalyst: Add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL) to the Schlenk flask, followed by the pre-mixed catalyst solution via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-110 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Rationale: Higher temperatures are often required to overcome the activation energy for the coupling of sterically hindered substrates.[4]
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to obtain the desired biaryl product.
Diagram 2: Experimental Workflow
Caption: A typical workflow for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting
Table 2: Common Issues and Solutions in Hindered Suzuki-Miyaura Couplings
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Reaction temperature too low. | 1. Use a different palladium precatalyst or a more electron-rich, bulky ligand (e.g., XPhos, RuPhos).[4][5] 2. Switch to a stronger base such as t-BuOK, especially for less reactive aryl chlorides.[6] 3. Increase the reaction temperature, potentially using a higher-boiling solvent like xylenes.[4] |
| Formation of Homocoupled Byproducts | 1. Presence of oxygen. 2. Side reactions of the boronic acid. | 1. Ensure a thoroughly deoxygenated reaction mixture and maintain a positive pressure of inert gas. 2. Use a slight excess of the boronic acid, but avoid a large excess which can favor homocoupling. |
| Deboronated Starting Material | Hydrolysis of the boronic acid, especially with aqueous bases. | Use anhydrous conditions and a non-aqueous base like K₃PO₄ or consider converting the boronic acid to a more stable boronate ester.[14] |
Conclusion
This compound is a valuable reagent for the synthesis of sterically hindered, fluorinated biaryl compounds. Successful application in Suzuki-Miyaura cross-coupling reactions hinges on the careful selection of a robust catalytic system capable of overcoming the steric hindrance imposed by the ortho-methyl groups. By employing bulky, electron-rich phosphine ligands, appropriate bases, and optimized reaction temperatures, researchers can effectively utilize this building block in the development of novel pharmaceuticals, agrochemicals, and advanced materials. Adherence to strict safety protocols is paramount when handling this and other organoboron compounds.
References
- 1. diva-portal.org [diva-portal.org]
- 2. researchgate.net [researchgate.net]
- 3. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. aaronchem.com [aaronchem.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Semantic Scholar [semanticscholar.org]
- 13. fishersci.com [fishersci.com]
- 14. researchgate.net [researchgate.net]
Application Note: Strategic Synthesis of Sterically Congested Biaryl Frameworks Using 2,6-Dimethyl-4-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge and Opportunity of Hindered Biaryls
The biaryl motif is a cornerstone in modern medicinal chemistry and materials science.[1] Its rigid, well-defined geometry is central to the function of numerous pharmaceuticals, agrochemicals, and organic electronic materials. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for constructing this pivotal C(sp2)–C(sp2) bond, a discovery celebrated with the 2010 Nobel Prize in Chemistry.[2][3]
This guide focuses on a particularly valuable yet challenging substrate: 2,6-Dimethyl-4-fluorophenylboronic acid . The utility of this reagent lies in its ability to introduce a di-ortho-substituted, fluorinated phenyl ring, a scaffold of significant interest in drug discovery. The methyl groups provide steric bulk that can enforce a specific conformation (atropisomerism) and shield the biaryl bond from metabolic degradation. The fluorine atom offers a powerful tool for modulating pharmacokinetic properties such as lipophilicity and metabolic stability.[4][5]
However, the very features that make this reagent desirable also present significant synthetic hurdles. The two ortho-methyl groups create substantial steric hindrance, which can dramatically slow down or completely inhibit the key steps of the catalytic cycle.[6][7] This application note provides a detailed examination of the mechanistic challenges and presents robust, field-proven protocols to enable the successful synthesis of tetra-ortho-substituted biaryls using this versatile building block.
Mechanistic Causality: Overcoming Steric Encumbrance in the Suzuki-Miyaura Coupling
A successful protocol is not merely a list of steps but a reflection of a deep understanding of the reaction mechanism. The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[2][8][9]
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base.
-
Reductive Elimination: The two organic groups on the palladium center couple to form the new biaryl C-C bond, regenerating the Pd(0) catalyst, which re-enters the cycle.[8][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Steric Hurdle: With a substrate like this compound, the ortho-methyl groups sterically shield the boron center. This can severely hinder the transmetalation step, which is often the rate-determining step of the overall cycle. Furthermore, the subsequent reductive elimination step, which requires the two bulky aryl groups to be in a cis orientation on the palladium center, is also disfavored.[11]
To overcome this, the catalytic system must be specifically designed:
-
Catalyst Choice: The key is to use a palladium precatalyst paired with a bulky, electron-rich phosphine ligand. Ligands like AntPhos, BI-DIME, RuPhos, and X-Phos have proven highly effective.[12][13] These ligands promote the formation of a monoligated, highly reactive Pd(0) species that is less sterically encumbered and facilitates both oxidative addition and reductive elimination.[9][12]
-
Base and Solvent: A suitable base (e.g., K₃PO₄, Cs₂CO₃) is crucial for activating the boronic acid to form a more nucleophilic boronate species. The choice of solvent (e.g., toluene, dioxane, xylenes) affects the solubility of the reagents and the reaction temperature, which often needs to be elevated to provide sufficient energy to overcome the steric barrier.[12]
Experimental Protocol: Synthesis of a Tetra-ortho-substituted Biaryl
This protocol details the synthesis of 2',6'-Dimethyl-4'-fluoro-2,6-dimethylbiphenyl, a representative tetra-ortho-substituted biaryl, via Suzuki-Miyaura coupling.
Reaction Scheme: (2,6-Dimethyl-4-fluorophenyl)boronic acid + 2-Bromo-1,3-dimethylbenzene → 2',6'-Dimethyl-4'-fluoro-1,1'-biphenyl-2,6-dimethyl
Materials and Equipment
| Reagent/Material | CAS Number | Supplier | Notes |
| This compound | 1310384-03-6 | e.g., Sigma-Aldrich | Store under inert gas. |
| 2-Bromo-1,3-dimethylbenzene | 576-23-8 | e.g., Sigma-Aldrich | |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | e.g., Strem | Pre-catalyst. |
| 9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene (Xantphos) | 161265-03-8 | e.g., Strem | Air-stable ligand. |
| Potassium Phosphate, tribasic (K₃PO₄) | 7778-53-2 | e.g., Fisher Sci. | Anhydrous, finely powdered. |
| 1,4-Dioxane | 123-91-1 | e.g., Acros | Anhydrous, <50 ppm water. |
| Standard Schlenk line glassware | N/A | N/A | Oven-dried before use. |
| Magnetic stir plate with heating | N/A | N/A | |
| Thin Layer Chromatography (TLC) plates | N/A | N/A | Silica gel 60 F₂₅₄. |
Step-by-Step Procedure
Caption: Experimental workflow for sterically hindered Suzuki-Miyaura coupling.
-
Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromo-1,3-dimethylbenzene (185 mg, 1.0 mmol, 1.0 equiv.), this compound (252 mg, 1.5 mmol, 1.5 equiv.), and anhydrous potassium phosphate (637 mg, 3.0 mmol, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and connect it to a Schlenk line. Evacuate the flask under high vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Solvent Addition: Under a positive pressure of inert gas, add 5 mL of anhydrous 1,4-dioxane via syringe.
-
Degassing: Sparge the resulting suspension with a stream of inert gas through a needle for 15-20 minutes to ensure all dissolved oxygen is removed.
-
Catalyst Addition: To the stirring suspension, add palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%) and Xantphos (23.1 mg, 0.04 mmol, 4 mol%). Briefly evacuate and backfill the flask one more time.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe), quenching with water, extracting with ethyl acetate, and analyzing by TLC (e.g., 95:5 Hexanes:Ethyl Acetate) or GC-MS.
-
Workup: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by adding 10 mL of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to afford the pure biaryl product.
Data Summary and Best Practices
Parameter Optimization for Hindered Couplings
Successful synthesis of tetra-ortho-substituted biaryls often requires careful optimization. The following table provides guidance based on established findings for sterically demanding couplings.[7][12][13]
| Parameter | Common Choices | Rationale & Field Insights |
| Ligand | Xantphos, SPhos, RuPhos, AntPhos, BI-DIME | Bulky, electron-rich monophosphine ligands are critical.[12] They promote the formation of reactive 14-electron Pd(0)L species and facilitate the difficult reductive elimination step. Ligand screening is often necessary. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, CsF | K₃PO₄ is a robust, general-purpose base. Cesium bases (Cs₂CO₃, CsF) are more soluble and can accelerate transmetalation but are more expensive.[14] |
| Solvent | Toluene, 1,4-Dioxane, Xylenes, THF/H₂O | Aprotic solvents that allow for high temperatures (>100 °C) are preferred to overcome the activation energy barrier. Dioxane and toluene are common first choices.[12] |
| Temp. | 80 - 140 °C | Higher temperatures are generally required. For extremely hindered couplings, refluxing in xylenes (b.p. ~140 °C) may be necessary.[12] |
Troubleshooting Common Issues
-
Low or No Conversion:
-
Protodeboronation:
-
Cause: The boronic acid reacts with trace water or base to be replaced by a hydrogen atom, especially at high temperatures.
-
Solution: Use thoroughly dried reagents and anhydrous solvents. Use a higher concentration of the aryl halide or add the boronic acid in slight excess (1.2-1.5 equiv.). A faster catalytic system will outcompete this side reaction.[15]
-
-
Homocoupling of Boronic Acid:
-
Cause: Oxidative coupling of two boronic acid molecules.
-
Solution: This is often promoted by the presence of oxygen. Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.
-
Conclusion
This compound is a powerful building block for introducing sterically demanding and electronically tuned motifs in the synthesis of advanced biaryl frameworks. While its ortho-substituents pose a significant mechanistic challenge to the Suzuki-Miyaura coupling, these hurdles are reliably overcome through the rational selection of highly active catalytic systems. By employing bulky, electron-rich phosphine ligands, appropriate bases, and elevated temperatures, researchers can effectively harness the potential of this reagent. The protocols and insights provided herein serve as a validated starting point for the synthesis of complex molecules essential for advancing drug discovery and materials science.[16][17][18]
References
- 1. researchgate.net [researchgate.net]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 5. nbinno.com [nbinno.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry: Full Paper PDF & Summary | Bohrium [bohrium.com]
Palladium-Catalyzed Cross-Coupling Reactions with 2,6-Dimethyl-4-fluorophenylboronic Acid: A Guide to Overcoming Steric Hindrance in Biaryl Synthesis
An Application Guide for Researchers
Introduction: The Challenge and Utility of a Hindered Building Block
In the landscape of modern medicinal chemistry and materials science, the synthesis of complex biaryl structures is a cornerstone of molecular design. 2,6-Dimethyl-4-fluorophenylboronic acid is a valuable building block for introducing a sterically encumbered, fluorinated phenyl motif. Its structure, however, presents a significant synthetic challenge. The two ortho-methyl groups impose substantial steric hindrance around the boronic acid moiety, which can dramatically slow or completely inhibit key steps in traditional palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth analysis of the mechanistic hurdles associated with this substrate and presents field-proven protocols for achieving high-yield Suzuki-Miyaura couplings. By understanding the causality behind catalyst, ligand, and base selection, researchers can effectively leverage this challenging building block to construct highly substituted, high-value molecules. The principles discussed herein are broadly applicable to other sterically demanding cross-coupling reactions.[1]
Mechanistic Insight: The Steric Hurdle in the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is the most prevalent method for C(sp²)–C(sp²) bond formation, proceeding through a well-established catalytic cycle involving a palladium center.[2] The primary challenge when using this compound lies in the transmetalation step.
The canonical catalytic cycle consists of three key phases:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.[3]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires the boronic acid to be activated by a base to form a more nucleophilic boronate species.[4]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, regenerating the active Pd(0) catalyst and forming the desired biaryl product.
The di-ortho-methyl substitution on this compound creates a "steric shield" around the boron atom. This shield physically impedes the approach of the bulky Pd(II) complex, making the transfer of the aryl group in the transmetalation step energetically unfavorable and kinetically slow.
Figure 1: Suzuki-Miyaura cycle with 2,6-dimethylphenylboronic acid.
The Chemist's Toolkit: Strategies for Overcoming Steric Repulsion
Success in coupling sterically hindered substrates like this compound hinges on the rational selection of the catalytic system. The goal is to employ components that accelerate the key steps of the catalytic cycle while maintaining catalyst stability.
Ligand Selection: The Key to Success
The choice of ligand is the most critical factor. Standard ligands like triphenylphosphine are often ineffective. Instead, highly active ligands, specifically bulky, electron-rich monophosphines or N-heterocyclic carbenes (NHCs), are required.[5]
-
Bulky, Electron-Rich Phosphines (Buchwald Ligands): Ligands such as SPhos, RuPhos, and XPhos are the gold standard for these transformations.[6][7]
-
Causality: Their steric bulk promotes the formation of a highly reactive, monoligated L-Pd(0) active species.[3] This less-coordinated palladium center is more accessible for oxidative addition. Furthermore, their strong electron-donating ability increases electron density on the palladium, which facilitates the rate-limiting reductive elimination step to release the sterically congested biaryl product.[8]
-
-
N-Heterocyclic Carbenes (NHCs): NHCs (e.g., IPr, PEPPSI-IPr) are excellent σ-donors and often provide superior catalyst stability, especially at high temperatures.[5][9] Their "flexible steric bulk" can accommodate hindered substrates effectively.[9]
Figure 2: Logic of ligand selection for hindered substrates.
Palladium Precatalysts, Bases, and Solvents
While the ligand is paramount, the other reaction components must be chosen to complement it.
-
Palladium Source: While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern precatalysts are often more reliable and efficient.[8] Buchwald G3/G4 or NHC-based (e.g., PEPPSI-IPr) precatalysts generate the active Pd(0) species cleanly and rapidly, which is crucial when dealing with unstable boronic acids.[5][10]
-
Base: A moderately strong inorganic base is required to form the active boronate. Finely ground potassium phosphate (K₃PO₄) is a common and effective choice.[11] In particularly challenging cases with less reactive aryl chlorides, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary.[9]
-
Solvent: Anhydrous, polar aprotic solvents are standard. Dioxane and toluene are excellent choices for their ability to dissolve the organic reagents and for their high boiling points, as these reactions often require elevated temperatures (e.g., 100-110 °C).[9][11]
Experimental Protocols and Data
The following protocols are robust starting points for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific substrates.
Protocol: General Procedure for Coupling with an Aryl Bromide
This protocol is designed for a 1.0 mmol scale reaction. All glassware should be oven-dried, and the reaction should be performed under an inert atmosphere (Nitrogen or Argon).
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂): 2.2 mg, 0.01 mmol, 1 mol%
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl): 8.2 mg, 0.02 mmol, 2 mol%
-
Aryl Bromide: 1.0 mmol, 1.0 equiv.
-
This compound: 273 mg, 1.5 mmol, 1.5 equiv.
-
Potassium Phosphate (K₃PO₄), finely ground: 425 mg, 2.0 mmol, 2.0 equiv.
-
Anhydrous Dioxane: 5 mL
-
Schlenk flask or sealed reaction vial with a magnetic stir bar
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the Pd(OAc)₂, SPhos ligand, aryl bromide, this compound, and K₃PO₄.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous dioxane via syringe.
-
Seal the flask and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl.
Figure 3: Experimental workflow for Suzuki-Miyaura coupling.
Recommended Reaction Conditions
The following table summarizes recommended starting conditions for coupling this compound with various aryl halides.
| Aryl Halide (Ar-X) | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Notes |
| Aryl Bromide | Pd(OAc)₂ (1-2) | SPhos (2-4) | K₃PO₄ (2.0) | Dioxane | 100 | A reliable starting point for most aryl bromides.[11] |
| Hindered Aryl Bromide | Pd₂(dba)₃ (1) | RuPhos (3) | K₃PO₄ (3.0) | Toluene | 110 | RuPhos can be superior for tetra-ortho-substituted products.[7] |
| Aryl Chloride | PEPPSI-IPr (1-2) | (None needed) | t-BuOK (2.0) | Dioxane | 100 | NHC catalysts are often required for the more challenging C-Cl bond activation.[9] |
| Aryl Triflates | PdCl₂(dppf) (3) | (None needed) | Cs₂CO₃ (2.0) | THF/H₂O | 80 | Triflates are more reactive and may allow for milder conditions. |
Troubleshooting and Optimization
-
Low Conversion:
-
Cause: Inefficient catalyst activation or decomposition.
-
Solution: Switch to a palladium precatalyst (e.g., SPhos G3). Ensure the base is finely powdered and anhydrous. Increase reaction temperature or time.
-
-
Protodeboronation (Loss of Boronic Acid):
-
Homocoupling of Boronic Acid:
-
Cause: Often occurs with Pd(II) sources if the reduction to Pd(0) is inefficient or if oxygen is present.[12]
-
Solution: Thoroughly degas the reaction mixture. Using a Pd(0) source like Pd₂(dba)₃ or a precatalyst can mitigate this.
-
Conclusion
While this compound presents a formidable steric challenge, its successful incorporation into biaryl scaffolds is readily achievable through the informed application of modern cross-coupling technology. The use of bulky, electron-rich phosphine or NHC ligands is essential to overcome the slow transmetalation and facilitate reductive elimination. By employing robust palladium precatalysts and carefully controlling reaction conditions, researchers can unlock the synthetic potential of this valuable building block, enabling the synthesis of previously inaccessible, sterically congested molecular architectures for drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 3. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. benchchem.com [benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols: 2,6-Dimethyl-4-fluorophenylboronic Acid as a Strategic Building Block for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Steric Hindrance and Fluorination
In the landscape of modern medicinal chemistry, the deliberate incorporation of specific structural motifs is a key strategy for fine-tuning the pharmacological profile of drug candidates. 2,6-Dimethyl-4-fluorophenylboronic acid (CAS No. 1392512-54-7) has emerged as a valuable building block that offers a unique combination of steric and electronic properties.[1][2] The strategic placement of two methyl groups ortho to the boronic acid functionality introduces significant steric hindrance, which can enforce a twisted conformation in the resulting biaryl products. This conformational constraint can be crucial for optimizing protein-ligand interactions and enhancing selectivity for a biological target.
Furthermore, the presence of a fluorine atom at the para position provides several well-established benefits in drug design. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, influence metabolic stability by blocking sites of oxidative metabolism, and enhance binding affinity through favorable interactions with the target protein.[3][4][5] The combination of these features makes this compound a powerful tool for medicinal chemists aiming to improve the druglike properties of their compounds.
Chemical Properties and Handling
| Property | Value |
| CAS Number | 1392512-54-7 |
| Molecular Formula | C₈H₁₀BFO₂ |
| Molecular Weight | 167.97 g/mol |
| Appearance | White to off-white solid |
| Storage | Store in a cool, dry place away from moisture and oxidizing agents. |
Table 1: Physicochemical properties of this compound.
Application in the Synthesis of Kinase Inhibitors
The 2,6-disubstituted phenyl motif is a recurring feature in a number of potent and selective kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The steric bulk provided by the ortho-substituents can force the phenyl ring out of planarity with an adjacent heterocyclic system, a conformation that is often optimal for fitting into the ATP-binding pocket of certain kinases.
For instance, the B-Raf proto-oncogene, a serine/threonine-protein kinase, is a key target in the treatment of melanoma. Several B-Raf inhibitors feature a substituted phenyl group that plays a crucial role in their binding and inhibitory activity. While not a direct analogue, the structural principles underlying the efficacy of compounds like Vemurafenib, which targets the BRAF V600E mutation, highlight the importance of the biaryl linkage and the orientation of the phenyl ring. The use of building blocks like this compound allows for the systematic exploration of the chemical space around this critical interaction.
Similarly, p38 MAP kinase inhibitors are another class of drugs where the biaryl scaffold is prevalent. These inhibitors are being investigated for the treatment of inflammatory diseases. The introduction of the 2,6-dimethyl-4-fluorophenyl moiety can lead to improved potency and selectivity by enforcing a specific dihedral angle between the phenyl ring and the core of the inhibitor, thereby optimizing interactions within the kinase's active site.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. This reaction is one of the most powerful and versatile methods for the synthesis of biaryl and heteroaryl compounds.
Mechanistic Considerations for a Sterically Hindered Coupling Partner
The two ortho-methyl groups in this compound present a significant steric challenge for the key steps of the Suzuki-Miyaura catalytic cycle: transmetalation and reductive elimination.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
To overcome the steric hindrance of the 2,6-dimethylphenyl moiety, the selection of the palladium catalyst, and particularly the ligand, is critical. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often required. These ligands promote the formation of a monoligated palladium(0) species, which is more sterically accessible for oxidative addition and facilitates the subsequent steps of the catalytic cycle.
Experimental Protocols
Protocol 1: Representative Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol describes a representative procedure for the coupling of this compound with a generic aryl bromide. Optimization of the reaction conditions (temperature, reaction time, and choice of base/solvent) may be necessary for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, this compound, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Key Considerations
-
Low Yield: If the reaction stalls or gives low yields, consider increasing the temperature, using a stronger base (e.g., Cs₂CO₃), or trying a different ligand (e.g., SPhos, RuPhos, or an NHC ligand).
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid is a common side reaction, especially with electron-rich or sterically hindered boronic acids. Using milder bases (like K₃PO₄ or K₂CO₃) and minimizing reaction time can help to reduce this side reaction.
-
Homocoupling: The formation of a biaryl from the coupling of two boronic acid molecules can sometimes be observed. This can often be suppressed by ensuring the reaction is truly anaerobic.
-
Reagent Quality: The success of the Suzuki-Miyaura reaction is highly dependent on the quality of the reagents and the exclusion of oxygen. Ensure that the solvents are anhydrous and properly degassed, and that the reaction is performed under a strictly inert atmosphere.
Conclusion
This compound is a highly valuable and strategic building block for the synthesis of bioactive molecules, particularly in the field of kinase inhibitors. Its unique combination of steric bulk and electronic properties allows for the fine-tuning of molecular conformation and physicochemical properties. While its steric hindrance requires careful optimization of Suzuki-Miyaura cross-coupling conditions, the use of modern palladium catalysts and specialized ligands enables its efficient incorporation into complex molecular architectures. The protocols and considerations outlined in this document provide a solid foundation for researchers to successfully utilize this versatile reagent in their drug discovery and development programs.
References
- 1. Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Application Notes & Protocols: Strategic Synthesis of Complex Biaryl Scaffolds Using 2,6-Dimethyl-4-fluorophenylboronic Acid
Introduction: The Strategic Advantage of a Sterically-Tuned Building Block
In the landscape of modern medicinal chemistry and materials science, the synthesis of complex biaryl and heterobiaryl structures is a foundational task.[1] These motifs are prevalent in a vast array of biologically active molecules, including numerous kinase inhibitors, agrochemicals, and organic electronic materials.[2][3][4] The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging these critical C(sp²)-C(sp²) bonds, celebrated for its functional group tolerance and mild reaction conditions.[5][6][7]
The choice of the organoboron reagent is paramount to the success of these syntheses. 2,6-Dimethyl-4-fluorophenylboronic acid is not merely another arylboronic acid; it is a strategically designed building block offering distinct advantages. The two ortho-methyl groups introduce significant steric hindrance. This feature can be exploited to:
-
Control atropisomerism in the resulting biaryl product, a key consideration in designing conformationally restricted ligands for protein targets.
-
Minimize undesirable side reactions, such as oxidative homocoupling of the boronic acid.[7]
-
Influence the dihedral angle between the two aryl rings, directly impacting the molecule's three-dimensional shape and its interaction with biological targets.
Simultaneously, the para-fluoro substituent provides a powerful tool for modulating the electronic properties of the molecule. Fluorine's high electronegativity can alter pKa, improve metabolic stability, and enhance binding affinity through favorable electrostatic interactions.[8][9] This unique combination of steric and electronic features makes this compound an invaluable reagent for constructing complex, high-value molecules, particularly in the realm of drug discovery.[10][11][12][13][14]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The palladium-catalyzed Suzuki-Miyaura reaction is the primary application for this compound. A deep understanding of its catalytic cycle is essential for troubleshooting and optimization.
Mechanism: The Palladium Catalytic Cycle
The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle comprising three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6][15]
-
Oxidative Addition: The active Pd(0) catalyst, typically coordinated to phosphine ligands, inserts into the carbon-halide bond of the aryl or heteroaryl halide (Ar¹-X). This irreversible step forms a square-planar Pd(II) complex.[6][15]
-
Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. The process requires activation by a base (e.g., K₂CO₃, Cs₂CO₃), which converts the boronic acid into a more nucleophilic boronate species (-B(OH)₃⁻). This boronate then exchanges its organic group (Ar²) with the halide on the Pd(II) complex, forming a new diorganopalladium(II) intermediate.[5][7]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the coordination sphere, forming the desired biaryl product (Ar¹-Ar²). This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[5][15]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a variety of aryl or heteroaryl bromides. Optimization may be required for specific substrates.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Catalyst (see Table 1)
-
Ligand (if required, see Table 1)
-
Base (see Table 1, typically 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)
Equipment:
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas line (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
-
Standard glassware for work-up and purification
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), the chosen base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst/ligand system.
-
Causality Note: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. The base is critical for the transmetalation step; inorganic bases like carbonates or phosphates are commonly used to generate the active boronate species.[5][16]
-
Evacuate and backfill the flask with inert gas three times to ensure all oxygen is removed. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.
-
Add the degassed solvent (e.g., 5 mL of a 4:1 mixture of 1,4-Dioxane:Water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.
-
Upon completion, cool the reaction to room temperature.
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Table 1: Typical Reaction Parameters for Coupling with this compound
| Component | Example 1 | Example 2 | Example 3 | Rationale for Choice |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1.5 mol%) | Pd(PPh₃)₄ is a reliable air-stable Pd(0) source. Pd(OAc)₂ and Pd₂(dba)₃ are Pd(II) precatalysts that are reduced in situ.[6] |
| Ligand | None | XPhos (4 mol%) | SPhos (3 mol%) | For challenging or sterically hindered substrates, bulky electron-rich phosphine ligands (Buchwald ligands) like XPhos or SPhos can accelerate oxidative addition and reductive elimination. |
| Base | K₂CO₃ (2 equiv) | K₃PO₄ (2 equiv) | Cs₂CO₃ (2 equiv) | The choice of base can significantly impact yield. K₃PO₄ and Cs₂CO₃ are stronger bases that can be effective for less reactive substrates. |
| Solvent | Dioxane/H₂O (4:1) | Toluene | DMF | Solvent choice affects solubility and reaction temperature. Aqueous mixtures often accelerate transmetalation. |
| Temperature | 90 °C | 110 °C | 100 °C | Higher temperatures are often required for less reactive aryl chlorides or sterically demanding coupling partners. |
Case Study: Synthesis of a Kinase Inhibitor Core Scaffold
Many kinase inhibitors feature a biaryl core where one ring acts as a "hinge-binder" and the other projects into a solvent-exposed region.[3][17] The unique stereoelectronic profile of the 2,6-dimethyl-4-fluorophenyl group makes it ideal for occupying this solvent-exposed pocket, where the fluorine can form key interactions and the methyl groups can control the molecule's conformation.
This section outlines the synthesis of a key intermediate for a hypothetical kinase inhibitor, demonstrating the practical application of this compound.
Protocol 2: Synthesis of 4-(2,6-Dimethyl-4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine
Procedure:
-
In a 50 mL oven-dried round-bottom flask, combine 4-bromo-1H-pyrrolo[2,3-b]pyridine (197 mg, 1.0 mmol, 1.0 equiv), this compound (273 mg, 1.5 mmol, 1.5 equiv), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv).
-
Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%).
-
Self-Validating System Note: The integrity of this protocol relies on the rigorous exclusion of oxygen. The use of a pre-formed, relatively air-stable Pd(0) catalyst like Pd(PPh₃)₄ is a reliable choice for ensuring catalytic activity from the start of the reaction.[15]
-
Seal the flask with a septum, and purge with argon for 15 minutes.
-
Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Immerse the flask in a preheated oil bath at 95 °C and stir vigorously for 16 hours.
-
After cooling to ambient temperature, dilute the mixture with ethyl acetate (30 mL) and pass it through a pad of celite, washing the pad with additional ethyl acetate (20 mL).
-
Transfer the filtrate to a separatory funnel, wash with water (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The resulting crude solid is purified by flash chromatography (Silica gel, gradient elution from 30% to 60% ethyl acetate in hexanes) to afford the title compound as a white solid. (Typical yield: 75-85%).
This intermediate serves as a versatile scaffold, ready for further elaboration at the pyrrole nitrogen or other positions to complete the synthesis of the final complex molecule.[18]
References
- 1. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pure.ed.ac.uk [pure.ed.ac.uk]
- 4. keio.elsevierpure.com [keio.elsevierpure.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. nbinno.com [nbinno.com]
- 14. mdpi.com [mdpi.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 2,6-Dimethyl-4-fluorophenylboronic Acid for Potent and Selective Enzyme Inhibition
An in-depth guide for researchers, scientists, and drug development professionals on the application of 2,6-Dimethyl-4-fluorophenylboronic acid in enzyme inhibition studies.
Introduction
This compound is an organoboron compound increasingly recognized for its potential in medicinal chemistry and biochemical research.[1] Its unique structure, featuring a boronic acid moiety attached to a phenyl ring substituted with two methyl groups and a fluorine atom, makes it a compelling candidate for the development of targeted enzyme inhibitors.[1] Boronic acids are a privileged class of inhibitors, capable of forming reversible covalent bonds with key catalytic residues in enzyme active sites, often mimicking the natural transition state of the enzymatic reaction.[2] This guide provides a comprehensive overview of the application of this compound in enzyme inhibition studies, with a particular focus on serine hydrolases, exemplified by Fatty Acid Amide Hydrolase (FAAH).
Chemical & Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in experimental settings. These properties influence its solubility, stability, and interaction with biological targets.
| Property | Value | Source |
| CAS Number | 1392512-54-7 | [3] |
| Molecular Formula | C₈H₁₀BFO₂ | [1] |
| Molecular Weight | 167.98 g/mol | [1] |
| Appearance | White to off-white powder | [4] |
| Storage | Store at room temperature | [3] |
The presence of the fluorine atom enhances the electrophilicity of the boron center, which can facilitate the formation of the covalent bond with the target enzyme.[1][5] The two methyl groups at the ortho positions provide steric hindrance, which can be leveraged to achieve selectivity for enzymes with complementary active site topologies.[1]
Mechanism of Action: Reversible Covalent Inhibition
The primary mechanism by which boronic acids inhibit many enzymes, particularly serine proteases and hydrolases, is through the formation of a stable, yet reversible, tetrahedral adduct with the catalytic serine residue in the enzyme's active site.[2]
-
Recognition and Binding: The inhibitor first binds non-covalently to the enzyme's active site, guided by hydrophobic and electrostatic interactions. The substituted phenyl ring plays a crucial role in this initial recognition.
-
Nucleophilic Attack: The hydroxyl group of the catalytic serine, which is highly nucleophilic, attacks the electron-deficient boron atom of the boronic acid.
-
Formation of a Tetrahedral Adduct: This attack results in the formation of a stable, tetrahedral boronate species, covalently linking the inhibitor to the enzyme. This complex mimics the transition state of substrate hydrolysis, effectively locking the enzyme in an inactive conformation.[2]
-
Reversibility: The bond is reversible, and an equilibrium exists between the free enzyme and the enzyme-inhibitor complex. The potency of the inhibitor (often measured as Kᵢ or IC₅₀) is determined by the favorability of this equilibrium.
The fluorine and dimethyl substitutions on the phenyl ring of this compound are critical. The electron-withdrawing fluorine atom increases the Lewis acidity of the boron atom, making it more susceptible to nucleophilic attack and potentially lowering the pKₐ of the boronic acid for optimal interaction at physiological pH.[5][6] The methyl groups influence steric fit and can enhance binding affinity through hydrophobic interactions, while also potentially preventing the inhibition of off-target enzymes with narrower active sites.[1]
Caption: Mechanism of serine hydrolase inhibition by boronic acid.
Target Spotlight: Fatty Acid Amide Hydrolase (FAAH)
A prominent and therapeutically relevant target for boronic acid inhibitors is Fatty Acid Amide Hydrolase (FAAH).
-
Biological Role: FAAH is an integral membrane enzyme that terminates the signaling of the endocannabinoid anandamide (AEA) and other related fatty acid amides by hydrolyzing them into arachidonic acid and ethanolamine.[7][8] This action makes FAAH a critical regulator of the endocannabinoid system, which modulates pain, mood, inflammation, and memory.[9]
-
Therapeutic Strategy: By inhibiting FAAH, the levels of endogenous anandamide are increased specifically in tissues where it is being produced and released.[8] This enhancement of "endocannabinoid tone" can produce analgesic, anti-inflammatory, and anxiolytic effects without the undesirable side effects associated with direct cannabinoid receptor agonists.[8] Therefore, FAAH is a major therapeutic target for neurological and inflammatory disorders.[7][10]
Caption: Simplified endocannabinoid signaling and the role of FAAH inhibition.
Protocol: In Vitro FAAH Inhibition Assay
This protocol provides a step-by-step method for determining the inhibitory potency (IC₅₀) of this compound against FAAH using a commercially available fluorogenic substrate.
1. Materials and Reagents
-
Enzyme: Recombinant human or rat FAAH.
-
Inhibitor: this compound.
-
Substrate: FAAH Substrate (e.g., Cayman Chemical Cat# 10005193 or similar).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA.[11]
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Equipment: 96-well black microplates, multichannel pipettes, fluorescence plate reader (Excitation/Emission ~360/465 nm).
2. Preparation of Solutions
-
Inhibitor Stock Solution (10 mM): Dissolve an appropriate amount of this compound in 100% DMSO.
-
Enzyme Working Solution: Dilute the FAAH enzyme stock in Assay Buffer to a concentration that yields a robust signal within the linear range of the assay (determine empirically).
-
Substrate Working Solution: Prepare the fluorogenic substrate in Assay Buffer according to the manufacturer's instructions.
3. Assay Procedure
The following workflow is designed for a standard 96-well plate format.
Caption: Experimental workflow for the FAAH inhibition assay.
Step-by-Step Execution:
-
Inhibitor Plating: Prepare a serial dilution of the 10 mM inhibitor stock in DMSO. A typical starting point is a 10-point, 3-fold dilution series. Further dilute these into Assay Buffer. Add 10 µL of each diluted inhibitor concentration to the appropriate wells of the 96-well plate. For control wells, add 10 µL of Assay Buffer containing the same final percentage of DMSO.
-
Controls:
-
100% Activity Control (No Inhibitor): Wells containing enzyme, substrate, and DMSO vehicle.
-
Background Control (No Enzyme): Wells containing substrate and DMSO vehicle in Assay Buffer.
-
-
Enzyme Addition: Add 80 µL of the FAAH Enzyme Working Solution to all wells except the Background Control wells.
-
Pre-incubation: Mix gently and pre-incubate the plate for 10-15 minutes at 37°C.[11] This step is crucial for reversible covalent inhibitors to allow the binding equilibrium to be reached before introducing the substrate.
-
Reaction Initiation: Add 10 µL of the Substrate Working Solution to all wells to start the enzymatic reaction. The final volume should be 100 µL.
-
Incubation: Incubate the plate for 20-30 minutes at 37°C, protected from light. The exact time may need optimization to ensure the reaction in the 100% activity control wells remains within the linear range of detection.
-
Measurement: Read the fluorescence intensity using a microplate reader with appropriate filters.
4. Data Analysis
-
Correct for Background: Subtract the average fluorescence of the Background Control wells from all other measurements.
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_NoInhibitor))
-
Determine IC₅₀: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Hypothetical Comparative Data
To illustrate the potential of this compound, below is a table of hypothetical IC₅₀ values comparing this compound with other boronic acid structures against FAAH.
| Compound | Structure | Hypothetical FAAH IC₅₀ (nM) | Notes |
| Phenylboronic acid | Phenyl ring | >10,000 | Parent scaffold, low potency. |
| 4-Fluorophenylboronic acid | Adds fluorine | ~1,500 | Fluorine improves activity. |
| This compound | Adds dimethyl groups | ~50 - 200 | Steric groups enhance fit and potency. |
| Bortezomib | Complex dipeptide | Inactive | Proteasome inhibitor, wrong scaffold for FAAH. |
This hypothetical data demonstrates how structural modifications can dramatically improve inhibitory potency. The dimethyl groups likely provide a better fit into a hydrophobic pocket within the FAAH active site, leading to a significant increase in affinity.
References
- 1. This compound | 1392512-54-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 1392512-54-7 [chemicalbook.com]
- 4. 4-Fluorophenylboronic acid | CymitQuimica [cymitquimica.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. straingenie.com [straingenie.com]
- 10. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Troubleshooting & Optimization
Technical Support Center: Navigating the Challenges of Sterically Hindered Boronic Acids in Cross-Coupling Reactions
Welcome to our dedicated technical support center for scientists and researchers encountering challenges with sterically hindered boronic acids in cross-coupling reactions. This guide is designed to provide practical, in-depth solutions and a fundamental understanding of the intricate variables at play. We aim to move beyond simple protocol recitation and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.
Introduction: The Steric Challenge in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its functional group tolerance and reliability in forging carbon-carbon bonds. However, as synthetic targets in pharmaceutical and materials science grow in complexity, so does the steric bulk of the building blocks employed. Sterically hindered boronic acids, particularly those with ortho-substituents, present a significant hurdle, often leading to sluggish reactions, low yields, and a host of undesirable side reactions.[1][2] This guide will address these common frustrations in a direct question-and-answer format, providing field-proven insights to overcome these obstacles.
Troubleshooting Guide: Common Issues & Step-by-Step Solutions
Question 1: I am observing very low or no conversion of my sterically hindered boronic acid. What are the primary causes and how can I fix this?
Answer:
This is the most common issue when dealing with bulky substrates. The root cause is almost always a significantly reduced rate in one or more key steps of the catalytic cycle due to steric congestion around the palladium center.[1][3] The primary bottlenecks are typically the transmetalation and reductive elimination steps.[2]
Here is a systematic approach to troubleshooting this problem:
Pillar 1: Catalyst & Ligand Selection (The Most Critical Factor)
Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often completely ineffective for hindered substrates because the ligands are not bulky enough to promote the necessary reactivity.[3][4]
-
The Causality: Bulky, electron-rich ligands are essential. They promote the formation of a highly reactive, coordinatively unsaturated 14-electron monoligated palladium(0) species, which is crucial for oxidative addition to the electrophile.[4] Furthermore, their steric bulk accelerates the final, often rate-limiting, reductive elimination step to release the product.[5]
-
Recommended Action:
-
Switch to Buchwald Ligands: These biaryl phosphine ligands are the gold standard for hindered couplings. Start with ligands like SPhos , XPhos , or RuPhos .[1][2] For extremely challenging tetra-ortho-substituted biaryl syntheses, consider highly specialized ligands like AntPhos or BI-DIME .[4][6]
-
Consider N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can offer high stability and activity, making them excellent alternatives for hindered couplings.[7][8]
-
Use Pre-formed Catalysts: To ensure the formation of the active catalytic species, use modern pre-catalysts (e.g., XPhos Pd G3). These are often more reliable than generating the catalyst in situ.[2]
-
Pillar 2: Re-evaluating the Base & Solvent System
The base's role is to activate the boronic acid, forming a more nucleophilic boronate species for transmetalation. With hindered substrates, this step is more difficult and requires careful selection.
-
The Causality: A base that is too weak may not efficiently form the boronate. Conversely, a base that is too strong or used in inappropriate conditions can promote side reactions. The solvent influences the solubility of the base and the catalytic species.
-
Recommended Action:
-
Base Selection: Use a moderately strong base. Finely powdered potassium phosphate (K₃PO₄) is a robust and reliable choice.[4] For more demanding systems, stronger bases like cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (t-BuOK) may be necessary.[1][7]
-
Solvent Choice: Anhydrous, aprotic solvents are preferred. Toluene , dioxane , or 2-MeTHF are excellent starting points.[4][9] The presence of a small amount of water is often beneficial, especially when using phosphate or carbonate bases, as it can aid in dissolving the base and facilitating boronate formation.[1]
-
Pillar 3: The Power of Temperature
-
The Causality: Sterically hindered reactions have higher activation energy barriers.[2] Insufficient thermal energy will result in little to no product formation.
-
Recommended Action:
-
Increase Reaction Temperature: If your reaction is running at 80 °C, consider increasing it to 100-120 °C.[4] For particularly stubborn couplings, higher boiling point solvents like xylenes may be required.[4]
-
Microwave Irradiation: Microwave reactors are exceptionally effective tools for rapidly heating reactions and overcoming high activation barriers, often dramatically reducing reaction times.[3][7]
-
Question 2: My primary side product is the starting arene from my boronic acid (protodeboronation). What is causing this and how can I prevent it?
Answer:
Protodeboronation is the cleavage of the C–B bond and its replacement with a C–H bond.[10] It is a common and frustrating side reaction, especially with electron-rich or heteroaromatic boronic acids, and is often exacerbated by the harsh conditions required for hindered couplings.[11][12]
The Causality: This undesired reaction is typically promoted by the presence of water in combination with the base, or by acidic conditions.[3][10] The longer a reaction runs and the higher the temperature, the more opportunity there is for this side reaction to occur.
Workflow for Mitigating Protodeboronation
Caption: Decision workflow for addressing protodeboronation.
Recommended Action:
-
Use a More Stable Boronic Acid Surrogate: This is the most effective strategy. Instead of using the free boronic acid, convert it into a more stable derivative.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids.[13] Under aqueous basic conditions, they hydrolyze slowly, releasing the boronic acid in situ. This "slow-release" strategy keeps the concentration of the unstable free boronic acid low, minimizing decomposition while allowing the desired cross-coupling to proceed.[13][14]
-
Potassium Trifluoroborate Salts (ArBF₃K): These are highly stable, crystalline solids that are much less prone to protodeboronation than their boronic acid counterparts.[2]
-
Diethanolamine Adducts: Complexing the boronic acid with diethanolamine creates an air- and water-stable crystalline solid that can be used directly.[2][15]
-
-
Optimize Reaction Conditions:
-
Anhydrous Conditions: If possible, running the reaction under strictly anhydrous conditions can suppress protodeboronation.[3] However, be aware that some base/catalyst systems require water for optimal activity.
-
Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed with an inert gas (Argon or Nitrogen). Oxygen can contribute to boronic acid degradation pathways.[2]
-
Minimize Reaction Time: Monitor your reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product and remaining boronic acid to harsh conditions.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic reason that bulky ligands are so effective for sterically hindered couplings?
A1: The effectiveness of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) stems from their influence on the three key steps of the Suzuki-Miyaura catalytic cycle:
-
Facilitation of Oxidative Addition: These ligands promote the formation of a coordinatively unsaturated, 14-electron L-Pd(0) complex. This species is highly reactive and necessary to initiate the cycle by reacting with the (often hindered) aryl halide.[4]
-
Enabling Transmetalation: While steric bulk can sometimes impede transmetalation, the electron-donating nature of these ligands increases the electron density on the palladium center, which can facilitate the exchange of the halide for the organic group from the boronate.
-
Acceleration of Reductive Elimination: This is often the rate-limiting step for hindered substrates. The steric bulk of the ligand creates significant strain in the L-Pd(II)-R¹-R² intermediate. This strain is relieved upon reductive elimination to form the R¹-R² bond and regenerate the L-Pd(0) catalyst. This acceleration is crucial for achieving high turnover numbers and good yields.[5]
Caption: The Suzuki-Miyaura cycle with annotations on the role of bulky ligands.
Q2: I see homocoupling of my boronic acid as a major side product. What causes this and how can I minimize it?
A2: Homocoupling, the dimerization of the boronic acid (Ar-B(OH)₂ → Ar-Ar), is typically caused by the presence of oxygen or an excess of Pd(II) species in the reaction.[2]
-
Recommended Actions:
-
Rigorous Degassing: This is paramount. Ensure all solvents (including any water used) and the reaction vessel are thoroughly degassed to remove dissolved oxygen. Maintain a positive pressure of an inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration.[2][3]
-
Catalyst Choice: Start with a Pd(0) source like Pd₂(dba)₃ or use a reliable pre-catalyst. If you are using a Pd(II) source (like Pd(OAc)₂), its reduction to the active Pd(0) state can sometimes be inefficient, leading to side reactions.[2]
-
Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture via a syringe pump can help minimize its instantaneous concentration, thereby reducing the rate of homocoupling relative to the desired cross-coupling.[3]
-
Q3: How do I choose the right conditions for synthesizing a sterically hindered boronic acid in the first place?
A3: The synthesis of ortho-substituted arylboronic acids can indeed be problematic. The standard Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) often gives low yields with hindered aryl halides due to steric clashes.
-
Recommended Action:
-
Use a Less Hindered Borylating Agent: Research has shown that switching to a less sterically bulky diboron reagent, such as bis(neopentyl glycolato)diboron , can significantly improve the efficiency of the borylation reaction for ortho-substituted aryl bromides.[16] This reagent is less sterically demanding, allowing it to access the hindered reaction site more effectively.
-
Data Summary: Ligand & Base Performance
The following table summarizes common choices for hindered Suzuki-Miyaura couplings. Note that optimal conditions are substrate-dependent and screening is often necessary.
| Parameter | Standard Conditions (Often Fails for Hindered Substrates) | Recommended for Hindered Substrates | Rationale / Comments |
| Ligand | PPh₃ | Buchwald Ligands (XPhos, SPhos, RuPhos) [1][4] | Bulky, electron-rich ligands accelerate key catalytic steps.[4][5] |
| NHC Ligands (e.g., IPr) [7] | Strong σ-donors, offer high stability and activity. | ||
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂ | Pd₂(dba)₃, Pd(OAc)₂ (with appropriate ligand) , Pre-catalysts (e.g., XPhos Pd G3) [2] | Pre-catalysts ensure efficient generation of the active Pd(0) species. |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄ (finely powdered) , Cs₂CO₃ , K-Ot-Bu [1][4] | Stronger bases are needed to facilitate the difficult transmetalation step. |
| Solvent | Toluene, THF | Toluene, Dioxane, 2-MeTHF (often with a small % of H₂O)[4] | Aprotic solvents are generally preferred; water can aid base solubility. |
| Temperature | 60-80 °C | 80-120 °C or Microwave Irradiation [4] | Higher thermal energy is required to overcome activation barriers. |
Experimental Protocol: General Procedure for a Challenging Suzuki-Miyaura Coupling
This protocol provides a robust starting point for a sterically hindered coupling.
Materials:
-
Aryl Halide (1.0 equiv)
-
Sterically Hindered Boronic Acid or Surrogate (1.2–1.5 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 1–2 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1, to make a 0.1–0.5 M solution)
Procedure:
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, the boronic acid (or its stable surrogate), and the base.
-
Inert Atmosphere: Seal the vial with a septum cap, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[3]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 8. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,6-Dimethyl-4-fluorophenylboronic Acid
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for 2,6-Dimethyl-4-fluorophenylboronic acid. As a critical building block in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions for drug discovery, its purity is not just a metric—it is the foundation of reproducible and successful research. Impurities can lead to failed reactions, the formation of undesirable byproducts, and misleading biological data.
This guide is structured to function as a direct line to a field expert. We will move from immediate troubleshooting of common experimental hurdles to detailed, validated protocols and a deeper understanding of the molecule's chemical nature. Our goal is to empower you to diagnose issues, select the appropriate purification strategy, and execute it with confidence.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses the most pressing issues encountered during the purification of this compound.
Q1: My initial analysis (NMR/LC-MS) of the crude product shows several impurities. What are they likely to be and why?
A1: The impurity profile of a crude arylboronic acid synthesis is typically predictable and stems from the reaction mechanism and the inherent instability of the boronic acid functional group. The most common species you are likely observing are:
-
Protodeboronation Product (1,3-Dimethyl-5-fluorobenzene): This is often the most significant impurity and results from the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[1][2] This process is highly pH and temperature-dependent, often accelerated under the basic conditions used in synthesis or workup.[3][4]
-
Boronic Anhydride (Boroxine): Arylboronic acids can readily undergo dehydration to form a cyclic trimer called a boroxine.[2] This is an equilibrium process. In an NMR spectrum, this can present as a second set of broader peaks for the same compound, which can be confusing. The equilibrium can be shifted back to the monomeric acid by adding a small amount of water.
-
Unreacted Starting Materials: Residual aryl halides (e.g., 1-bromo-2,6-dimethyl-4-fluorobenzene) are common if the initial metal-halogen exchange or Grignard formation was incomplete.[2]
-
Homocoupling Byproducts: The coupling of two aryl units from the starting material can occur, leading to symmetric biaryl impurities.[2]
-
Oxidized or Polymeric Materials: Amorphous baseline "gunk" may consist of poorly defined polymeric or oxidized byproducts.[1]
Q2: What is the most robust, first-line purification method I should attempt for a crude batch?
A2: For bulk impurity removal from a crude solid, a combination of acid-base extraction followed by recrystallization is the most reliable and scalable strategy.
-
Rationale: Acid-base extraction exploits the acidic nature of the boronic acid group. By treating the crude mixture with an aqueous base (e.g., NaOH), the boronic acid is deprotonated to form a water-soluble boronate salt.[5][6] Neutral organic impurities, such as the protodeboronation product and unreacted aryl halides, will remain in the organic layer and can be physically separated. Subsequently, acidifying the aqueous layer re-protonates the boronate, causing the purified boronic acid to precipitate out.[6] This method is highly effective for removing non-acidic contaminants. Recrystallization then serves to remove any remaining structurally similar impurities by exploiting differences in solubility.[7]
Q3: My product has oiled out or is refusing to crystallize from various solvents. What are my options?
A3: This is a common challenge, often caused by residual impurities that inhibit lattice formation. Before moving to more complex methods, first try:
-
Trituration: Stirring the oil or amorphous solid vigorously with a poor solvent (like hexane or a diethyl ether/hexane mixture) can sometimes induce crystallization by washing away soluble impurities.[7]
-
Solvent Screening: A systematic approach to finding a recrystallization solvent is crucial. Use small aliquots of your product to test solubility in a range of solvents (see table below). An ideal solvent dissolves the compound when hot but not when cold.[8]
-
Derivatization: If crystallization fails, converting the boronic acid to a more stable, crystalline derivative is an excellent strategy. The formation of a diethanolamine adduct is a highly recommended technique.[9][10] These adducts are often highly crystalline and can be easily precipitated. The pure boronic acid can then be liberated by treatment with an acid and extraction.[1]
Q4: I am experiencing low recovery yields during my purification. What are the likely causes and how can I mitigate them?
A4: Significant product loss often points to chemical degradation during the purification process itself. The primary culprit is protodeboronation.[3]
-
Cause: The C-B bond in this compound is susceptible to cleavage, particularly under strongly basic or acidic conditions and at elevated temperatures.[11] During an acid-base extraction, prolonged exposure to a strong base like NaOH can degrade the product.
-
Mitigation Strategies:
-
Use Milder Bases: Employ a weaker base such as sodium carbonate (Na₂CO₃) or potassium bicarbonate (KHCO₃) for the extraction.
-
Minimize Contact Time: Do not let the reaction mixture stir in the basic aqueous solution for extended periods. Perform the extraction swiftly.
-
Control Temperature: Conduct all extractions at room temperature or below to minimize the rate of decomposition.
-
Avoid Strong Acids: When re-precipitating the product, use a dilute acid (e.g., 1M HCl) and add it slowly, avoiding a large excess.
-
Visual Workflow: Purification Strategy Selection
This diagram outlines a logical decision-making process for purifying your this compound product.
Caption: Decision workflow for selecting a purification strategy.
Validated Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed for the initial purification of crude this compound from non-acidic organic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), at a concentration of approximately 50-100 mg/mL.
-
Basic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a cold (0-5 °C) 1M sodium carbonate (Na₂CO₃) aqueous solution. Shake the funnel gently for 1-2 minutes, venting frequently. Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer two more times with fresh Na₂CO₃ solution.
-
Expert Insight: Using a milder base like Na₂CO₃ instead of NaOH minimizes the risk of base-catalyzed protodeboronation.[11]
-
-
Back-Wash (Optional): Wash the combined aqueous layers with a small portion of fresh organic solvent (EtOAc or DCM) to remove any lingering neutral impurities.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M HCl dropwise while stirring until the pH of the solution is approximately 2-3 (check with pH paper). A white precipitate of the purified boronic acid should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water, followed by a cold non-polar solvent like hexane to aid in drying.
-
Drying: Dry the purified solid under high vacuum to remove residual water and solvent.
Data Table: Recrystallization Solvent Selection
| Solvent System | Suitability Rationale |
| Water | Often a good choice for polar boronic acids. The product should have low solubility in cold water but good solubility in hot water.[9] |
| Ethanol/Water | A versatile solvent pair. Dissolve the product in a minimal amount of hot ethanol, then add hot water dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[9] |
| Ethyl Acetate (EtOAc) / Hexane | Another common solvent pair. Dissolve in minimal hot EtOAc, then add hexane until turbidity persists. Allow to cool.[7] |
| Toluene | Can be effective for less polar boronic acids and impurities. |
Protocol 2: Recrystallization
This protocol should be performed after an initial purification step like acid-base extraction.
-
Solvent Selection: Choose an appropriate solvent or solvent pair from the table above based on small-scale trials.
-
Dissolution: Place the boronic acid in an Erlenmeyer flask. Add the minimum amount of the chosen boiling solvent to completely dissolve the solid.[8]
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution quickly through a pre-warmed funnel to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[12]
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.[8]
Visual Workflow: Acid-Base Extraction
Caption: Workflow for purification via acid-base extraction.
Frequently Asked Questions (FAQs)
Q1: How should I store purified this compound to ensure its long-term stability?
A1: Store the purified, dry solid in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a freezer (-20 °C). Boronic acids are sensitive to both air and moisture. Exposure can lead to slow oxidation and re-formation of the boroxine anhydride. For applications requiring utmost stability over long periods, consider converting the acid to a more robust derivative like an N-methyliminodiacetic acid (MIDA) boronate, which is exceptionally stable and can release the active boronic acid in situ during a reaction.[13]
Q2: What are the best analytical techniques for confirming the purity of my final product?
A2: A combination of methods provides the most complete picture of purity:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a UV detector is the standard for determining purity as a percentage area.[2][14] It is excellent for detecting non-volatile organic impurities.
-
Quantitative NMR (qNMR): ¹H NMR using a certified internal standard allows for a highly accurate, mass-based purity assessment. This method is orthogonal to HPLC and can quantify impurities that may not have a UV chromophore.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting and identifying volatile impurities, such as the protodeboronation product or residual solvents. The boronic acid itself is not volatile and will not be observed without derivatization.[2][15]
Q3: My product purity is high, but my Suzuki coupling reaction is still sluggish. Could the boronic acid be the problem?
A3: Yes. Even with high purity, the presence of boroxines can be detrimental. The boroxine is generally less reactive in Suzuki-Miyaura coupling than the monomeric boronic acid. Before using the boronic acid in a reaction, you can try dissolving it in the reaction solvent and adding a small amount of water to help break up the trimer and shift the equilibrium back to the active monomeric form. Additionally, ensure your reaction conditions are scrupulously anhydrous (apart from any water required for the catalytic cycle), as excess water can interfere with the catalyst.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
preventing protodeboronation of 2,6-Dimethyl-4-fluorophenylboronic acid
Welcome to the dedicated technical support center for 2,6-Dimethyl-4-fluorophenylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the challenges associated with the use of this sterically hindered and electronically modified organoboron reagent. The primary focus of this guide is to provide in-depth troubleshooting advice and preventative strategies for a common and often yield-limiting side reaction: protodeboronation.
Our goal is to equip you with the foundational knowledge and practical solutions to ensure the successful application of this compound in your synthetic endeavors, particularly in critical C-C bond-forming reactions like the Suzuki-Miyaura coupling.
Part 1: Troubleshooting Guide - Addressing Protodeboronation in Real-Time
This section is structured in a question-and-answer format to directly address the most pressing issues encountered during experimentation.
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields, and I'm isolating the defluorinated dimethylbenzene byproduct. What is the likely cause and my immediate first step?
A1: The formation of 1-fluoro-3,5-dimethylbenzene is a classic indicator of protodeboronation, a process where the C-B bond is cleaved and replaced by a C-H bond.[1] This is a significant challenge with sterically hindered boronic acids like this compound. The two ortho-methyl groups create significant steric hindrance, which can impede the desired transmetalation step in the Suzuki-Miyaura catalytic cycle. This delay provides a larger window for competing decomposition pathways, such as protodeboronation, to occur.
Your immediate first step should be to analyze your reaction conditions, paying close attention to the base, solvent, and temperature. Protodeboronation is often accelerated by harsh bases, the presence of water, and elevated temperatures.
Q2: I suspect my choice of base is promoting protodeboronation. What are the best practices for base selection with this substrate?
A2: Base selection is critical. While a base is necessary to activate the boronic acid to form the more nucleophilic boronate species for transmetalation, excessively strong or highly aqueous bases can accelerate protodeboronation.[1][2]
-
Initial Recommendation: Switch to a milder, less nucleophilic base. Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often excellent starting points for sterically hindered substrates.
-
Anhydrous Conditions: Consider using potassium fluoride (KF) under anhydrous conditions. KF can activate the boronic acid without introducing a significant amount of water, which is a key reactant in protodeboronation.
-
Avoid Strong Hydroxide Bases: Bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in high aqueous concentrations should be used with caution as they can significantly promote this side reaction.
| Base | General Strength | Suitability for this compound | Rationale |
| K₃PO₄ | Moderate | Highly Recommended | Provides a good balance of reactivity while minimizing protodeboronation. |
| K₂CO₃ | Mild | Recommended | A standard, milder option, often used in aqueous solvent mixtures with careful control of water content. |
| Cs₂CO₃ | Strong | Use with Caution | Can be effective if milder bases fail, but the increased basicity may enhance protodeboronation. |
| KF (anhydrous) | Mild | Recommended for anhydrous conditions | Activates the boronic acid while minimizing the presence of water, a key protodeboronation reactant. |
| NaOH, KOH | Very Strong | Not Recommended | High aqueous concentrations can lead to rapid protodeboronation. |
| Organic Amines | Weak | Generally Less Effective | Often insufficient for efficient transmetalation with this sterically hindered boronic acid. |
Q3: My reaction is run under nominally anhydrous conditions, yet I still observe significant protodeboronation. What are other potential sources of protons?
A3: Even in reactions set up under anhydrous conditions, trace amounts of water can be a significant contributor to protodeboronation. Potential sources include:
-
Solvents: Ensure your solvents are rigorously dried and degassed.
-
Reagents: The base itself can be hygroscopic. Dry the base (e.g., K₃PO₄) in an oven before use. Your starting materials, the aryl halide, and the boronic acid, could also have adsorbed water.
-
Atmosphere: Ensure a thoroughly inert atmosphere (Argon or Nitrogen) is maintained throughout the reaction setup and duration. Multiple vacuum/backfill cycles are recommended.
Q4: Can my palladium catalyst system be contributing to protodeboronation?
A4: Yes, the catalyst system can play a role. While the primary catalytic role is in the desired cross-coupling, certain catalyst properties can inadvertently favor protodeboronation.
-
Bulky Ligands: While often employed for hindered substrates, very bulky phosphine ligands on the palladium center can, in some cases, promote protodeboronation. These ligands can favor the formation of a reactive intermediate that is susceptible to protonolysis by water.
-
Catalyst Loading: High catalyst loadings can sometimes increase the rate of side reactions. It is crucial to optimize the catalyst loading for your specific reaction.
Consider screening a panel of phosphine ligands with varying steric bulk to find the optimal balance between promoting the desired coupling and minimizing protodeboronation.
Part 2: Frequently Asked Questions (FAQs)
Q: What is the underlying mechanism of protodeboronation for an arylboronic acid like this compound?
A: Protodeboronation can proceed through several pathways, but the most relevant in the context of Suzuki-Miyaura coupling is the base-catalyzed mechanism.[1] This process involves the initial reaction of the boronic acid with a base (like hydroxide) to form a more electron-rich boronate species. This boronate is then protonated at the ipso-carbon (the carbon attached to boron), leading to the cleavage of the C-B bond. For electron-deficient arylboronic acids, a dissociative mechanism involving a transient aryl anion has also been proposed.[3]
Caption: Base-catalyzed protodeboronation pathway.
Q: How does the substitution pattern of this compound influence its susceptibility to protodeboronation?
A: The substitution pattern has a dual influence:
-
Steric Hindrance: The two ortho-methyl groups create significant steric bulk around the boron center. This slows down the rate of the desired transmetalation step with the palladium complex in Suzuki-Miyaura coupling. The longer the boronic acid remains unreacted in the basic reaction medium, the higher the probability of it undergoing protodeboronation.
-
Electronic Effects: The fluorine atom at the para-position is electron-withdrawing, which can increase the Lewis acidity of the boron atom. While this might seem to stabilize the C-B bond, studies on highly electron-deficient arylboronic acids have shown they can be highly susceptible to protodeboronation under basic conditions.[4][5]
Q: Are there more stable alternatives to using the free boronic acid?
A: Absolutely. This is a highly recommended strategy for challenging substrates.
-
Boronic Esters (Pinacol or Neopentyl Glycol): Converting the boronic acid to its pinacol (Bpin) or neopentyl glycol ester can significantly enhance its stability.[6] These esters are generally more resistant to protodeboronation and can be slowly hydrolyzed in situ to release the active boronic acid for the cross-coupling reaction.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, often crystalline, and air-stable solids.[1] They are particularly useful in "slow-release" strategies where the MIDA group is cleaved under the reaction conditions to gradually provide the boronic acid, keeping its standing concentration low and thus minimizing side reactions.
-
Organotrifluoroborates (R-BF₃K): Potassium organotrifluoroborates are another class of stable, crystalline solids that can be used in Suzuki-Miyaura couplings. They also participate in a slow-release mechanism, hydrolyzing to the boronic acid in the presence of a base. The fluoride ions released during this process can also have a protective effect on the boronic acid.[7][8]
Caption: Troubleshooting workflow for protodeboronation.
Part 3: Preventative Protocols & Best Practices
Proactively designing your experiment to disfavor protodeboronation is the most effective strategy for achieving high yields and product purity.
Protocol 1: General Suzuki-Miyaura Coupling with this compound
This protocol is a robust starting point designed to minimize protodeboronation.
1. Reagent Preparation and Handling:
- Dry the base (e.g., K₃PO₄) in a vacuum oven at >120 °C for at least 4 hours and store it in a desiccator.
- Use anhydrous solvents from a solvent purification system or freshly opened bottles. Degas the solvent by sparging with argon or nitrogen for at least 30 minutes before use.
- Handle this compound and all other reagents under an inert atmosphere.
2. Reaction Setup:
- To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst, 1-3 mol%), and the phosphine ligand (e.g., SPhos, XPhos, 2-6 mol%).
- Add the dried, powdered base (e.g., K₃PO₄, 3.0 equiv.).
- Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times.
- Add the degassed solvent (e.g., dioxane, toluene, or a mixture like dioxane/water 10:1) via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.
3. Reaction Execution and Monitoring:
- Place the sealed flask in a preheated oil bath set to a moderate temperature (e.g., 80-100 °C). Higher temperatures can accelerate protodeboronation.
- Stir the reaction mixture vigorously.
- Monitor the reaction progress by TLC, GC-MS, or LC-MS, checking for the consumption of the limiting starting material and the formation of both the desired product and the protodeboronated byproduct.
Protocol 2: Conversion to and Use of the Pinacol Ester
If protodeboronation remains a significant issue, converting the boronic acid to its pinacol ester is a highly effective preventative measure.
1. Synthesis of this compound pinacol ester:
- In a round-bottom flask, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in a suitable anhydrous solvent (e.g., THF or toluene).
- If necessary, add a dehydrating agent like anhydrous MgSO₄.
- Stir the mixture at room temperature for several hours or until TLC/GC-MS analysis indicates complete conversion.
- Filter off the drying agent, and remove the solvent under reduced pressure. The resulting pinacol ester can often be used directly in the subsequent coupling reaction without further purification.
2. Suzuki-Miyaura Coupling with the Pinacol Ester:
- Follow the general coupling protocol (Protocol 1), substituting the boronic acid with the synthesized pinacol ester (1.2-1.5 equiv.).
- The reaction may require slightly more forcing conditions (e.g., higher temperature or a stronger base like Cs₂CO₃) to facilitate the in-situ hydrolysis and transmetalation, but the overall reduction in protodeboronation often leads to significantly improved yields.
By understanding the mechanisms driving protodeboronation and implementing these targeted troubleshooting and preventative strategies, researchers can overcome the inherent stability challenges of this compound and successfully incorporate this valuable building block into complex molecular architectures.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fluoride protects boronic acids in the copper(I)-mediated click reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluoride protects boronic acids in the copper(i)-mediated click reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 2,6-Dimethyl-4-fluorophenylboronic Acid in Cross-Coupling Reactions
Welcome to the technical support center for 2,6-Dimethyl-4-fluorophenylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance reaction yield and selectivity in their cross-coupling experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the complexities of using this sterically hindered boronic acid.
Introduction: The Challenge and Opportunity of Steric Hindrance
This compound is a valuable reagent in organic synthesis, particularly for introducing the 2,6-dimethyl-4-fluorophenyl moiety into complex molecules, a common motif in pharmacologically active compounds. The ortho-dimethyl substitution provides significant steric bulk, which can be both an advantage and a challenge. While it can lead to unique molecular conformations and improved metabolic stability in the final product, it also significantly impacts the kinetics and outcome of the Suzuki-Miyaura cross-coupling reaction.[1][2] This guide will equip you with the knowledge to overcome these challenges and achieve optimal results.
Troubleshooting Guide: Enhancing Yield and Selectivity
Low yield, poor selectivity, and the formation of byproducts are common hurdles when working with sterically hindered boronic acids. This section provides a systematic approach to diagnosing and resolving these issues.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inefficient Catalyst System: The palladium catalyst and ligand are not suitable for the sterically demanding substrate.[3] 2. Poor Boronic Acid Activation: The chosen base is not effective in forming the active boronate species.[4] 3. Reaction Temperature Too Low: Insufficient thermal energy to overcome the activation barrier for transmetalation with a hindered partner.[1] | 1. Catalyst/Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands like SPhos, XPhos, or RuPhos) that promote oxidative addition and reductive elimination.[1] Consider using a pre-catalyst for more reliable initiation.[3] 2. Base Selection: Use a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. In some cases, fluoride bases like KF can be effective.[4] 3. Optimize Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. |
| Significant Homocoupling of the Boronic Acid | 1. Presence of Oxygen: Molecular oxygen can promote the oxidative homocoupling of the boronic acid.[5][6] 2. Inefficient Transmetalation: If the transfer of the aryl group from boron to palladium is slow, the boronic acid can react with itself.[7] | 1. Thorough Degassing: Ensure all solvents are rigorously degassed (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen). Maintain a positive pressure of inert gas throughout the reaction.[3] 2. Optimize Ligand and Base: A more effective ligand and base combination can accelerate the desired transmetalation step, outcompeting the homocoupling pathway. |
| Protodeboronation (Loss of Boronic Acid Group) | 1. Presence of Protic Impurities: Water or other protic species in the reaction mixture can lead to the cleavage of the C-B bond.[8] 2. Unfavorable pH: The reaction conditions may favor the protonolysis of the boronic acid. | 1. Anhydrous Conditions: Use anhydrous solvents and reagents. Consider using boronic esters (e.g., pinacol esters) which can be more stable and sometimes react without prior hydrolysis.[9][10] 2. Base Choice: The choice of base can influence the pH of the reaction mixture. Experiment with different bases to find one that minimizes protodeboronation while still promoting the reaction. |
| Low Selectivity in Reactions with Polyhalogenated Substrates | 1. Similar Reactivity of Halogen Sites: The electronic and steric environment of the different halogen atoms on the coupling partner may be too similar. | 1. Ligand Tuning: The steric and electronic properties of the phosphine ligand can influence the regioselectivity of the oxidative addition step. Experiment with a range of ligands to find one that discriminates between the halogen sites.[11] 2. Temperature Control: Lowering the reaction temperature may enhance the kinetic selectivity for the more reactive halogen. |
Experimental Workflow for Troubleshooting
The following diagram illustrates a logical workflow for addressing common issues in Suzuki-Miyaura couplings with this compound.
Caption: A logical flow for troubleshooting Suzuki-Miyaura reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki-Miyaura reaction with this compound so challenging?
The primary challenge arises from the steric hindrance imposed by the two methyl groups ortho to the boronic acid.[1] This bulkiness can impede several key steps in the catalytic cycle of the Suzuki-Miyaura reaction, most notably the transmetalation step, where the aryl group is transferred from the boron atom to the palladium center. A slower transmetalation rate can lead to lower yields and an increase in side reactions like protodeboronation and homocoupling.[3][7]
Q2: What is the role of the base in the Suzuki-Miyaura reaction, and why is its choice critical for this substrate?
The base plays a crucial role in activating the boronic acid.[4] It reacts with the boronic acid to form a more nucleophilic boronate species, which is the active participant in the transmetalation step.[12] For a sterically hindered boronic acid like this compound, a sufficiently strong base is required to facilitate the formation of this active boronate and drive the transmetalation forward. Weaker bases may not be effective, leading to a stalled reaction.
Q3: Can I use this compound with aryl chlorides as coupling partners?
Yes, but it is generally more challenging than with aryl bromides or iodides. The oxidative addition of palladium to the aryl chloride C-Cl bond is the rate-determining step and is significantly slower.[13] To achieve successful coupling with aryl chlorides, a highly active catalyst system is required. This typically involves specialized, bulky, and electron-rich phosphine ligands that can facilitate the difficult oxidative addition step.[11]
Q4: How does the fluorine substituent affect the reactivity of this compound?
The fluorine atom is an electron-withdrawing group, which increases the Lewis acidity of the boron center.[14][15] This can influence the equilibrium between the boronic acid and the active boronate species. While increased acidity can sometimes be beneficial, the electronic effect of the fluorine is generally less impactful on the reaction outcome than the steric effects of the ortho-dimethyl groups.
Q5: Are there any alternatives to this compound that might be easier to work with?
If you are consistently facing issues with the boronic acid, you might consider using its corresponding boronic ester, such as the pinacol ester. Boronic esters can exhibit greater stability, particularly towards protodeboronation, and can sometimes be used under anhydrous conditions, which can be advantageous.[9][10] Another alternative is to use the corresponding trifluoroborate salt (R-BF₃K), which can also offer enhanced stability and release the boronic acid slowly under the reaction conditions.[8][16]
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol provides a starting point for the optimization of your reaction.
-
Reagent Preparation:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos; 1.1-1.2 equiv relative to Pd)
-
Base (e.g., K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)
-
-
Reaction Setup:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, palladium pre-catalyst, ligand, and base.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Add the degassed solvent via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Suzuki-Miyaura Catalytic Cycle
The following diagram outlines the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Miyaura Borylation Reaction [organic-chemistry.org]
- 10. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 11. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
proper storage and handling of 2,6-Dimethyl-4-fluorophenylboronic acid to ensure stability
Welcome to the technical support center for 2,6-Dimethyl-4-fluorophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this sterically hindered boronic acid in their synthetic endeavors. Here, we address common challenges and provide in-depth, scientifically grounded solutions to troubleshoot experiments and maintain the integrity of your reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: The main stability concern for this compound, like many arylboronic acids, is its susceptibility to protodeboronation . This is a decomposition pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 1-fluoro-3,5-dimethylbenzene. This process is often accelerated by moisture, heat, and basic or acidic conditions.[1][2][3][4] The two ortho-methyl groups on the phenyl ring introduce significant steric hindrance, which can, in some cases, increase the rate of deboronation.[1]
Q2: How should I properly store this compound to ensure its long-term stability?
A2: To maximize the shelf-life and maintain the reactivity of this compound, it is crucial to store it under the following conditions:
-
Temperature: Refrigerate at 2-8°C.[5]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize contact with moisture and oxygen.[5]
-
Light: Protect from light by storing in an opaque container.
-
Container: Keep the container tightly sealed to prevent moisture ingress.[6][7][8]
Q3: I am observing the formation of a significant amount of 1-fluoro-3,5-dimethylbenzene in my reaction. What is causing this and how can I prevent it?
A3: The formation of 1-fluoro-3,5-dimethylbenzene is a direct result of protodeboronation.[1][2][4] This undesired side reaction is particularly prevalent in Suzuki-Miyaura coupling reactions under aqueous basic conditions.[3][9] To minimize protodeboronation, consider the following strategies:
-
Use Anhydrous Conditions: Whenever possible, employ anhydrous solvents and reagents. The presence of water is a key ingredient for protodeboronation.[1][2][3]
-
Optimize the Base: While a base is necessary for the Suzuki-Miyaura coupling, prolonged exposure to strong aqueous bases can accelerate decomposition. Consider using a weaker base or a non-aqueous base/solvent system. For sterically hindered boronic acids, stronger bases like barium hydroxide have been shown to be effective while potentially minimizing certain side reactions.[1]
-
Convert to a More Stable Derivative: For particularly challenging couplings, converting the boronic acid to a more stable boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy.[10] These derivatives exhibit enhanced stability and provide a slow release of the boronic acid under the reaction conditions, minimizing its concentration and subsequent decomposition.[10]
Q4: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What are the first troubleshooting steps I should take?
A4: Low yields in Suzuki-Miyaura couplings involving sterically hindered substrates like this compound are a common challenge.[1][11] Here is a systematic approach to troubleshooting:
-
Verify Boronic Acid Quality: First, ensure your boronic acid has not degraded. You can check its purity by NMR. If degradation is suspected, use a fresh batch or consider purifying the existing stock.
-
Catalyst and Ligand Selection: Standard palladium catalysts may not be effective for sterically demanding substrates. Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands, which are known to facilitate coupling with hindered partners.[11]
-
Reaction Conditions: Increase the reaction temperature or prolong the reaction time cautiously, as this may also increase the rate of protodeboronation.[12] A careful balance must be struck.
-
Solvent Choice: The choice of solvent can significantly influence the reaction outcome. Aprotic solvents are often preferred to minimize protodeboronation.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Degraded boronic acid.2. Inactive catalyst system.3. Insufficiently reactive conditions. | 1. Verify the purity of the boronic acid via NMR. Use a fresh, properly stored batch.2. Switch to a palladium precatalyst with a bulky, electron-rich ligand (e.g., XPhos, SPhos).3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, Ba(OH)₂) and solvents. Consider anhydrous conditions.[1] |
| Significant Protodeboronation (Formation of 1-fluoro-3,5-dimethylbenzene) | 1. Presence of water.2. Strong aqueous base.3. Prolonged reaction time at high temperature. | 1. Use rigorously dried solvents and reagents.2. Use the mildest base that affords a reasonable reaction rate. Consider a non-aqueous solvent system.3. Convert the boronic acid to a more stable derivative like a MIDA boronate for slow release.[10] |
| Homocoupling of the Boronic Acid | 1. Presence of oxygen.2. Inefficient catalytic cycle. | 1. Thoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (Ar or N₂).2. Use a Pd(0) source directly or ensure efficient in situ reduction of a Pd(II) precatalyst. |
| Inconsistent Results Between Batches | 1. Variable purity of the boronic acid.2. Inconsistent moisture levels in reagents/solvents. | 1. Standardize the source and storage of the boronic acid. Consider converting to a more stable derivative for long-term consistency.[10]2. Implement a strict protocol for drying solvents and handling reagents under inert conditions. |
Experimental Protocols
Protocol 1: Weighing and Handling Air-Sensitive this compound
Given the sensitivity of boronic acids to air and moisture, proper handling is critical.
-
Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of inert gas (argon or nitrogen).[13]
-
Weighing in a Glovebox: The most reliable method is to use a balance inside an inert atmosphere glovebox.[8][14]
-
Weighing without a Glovebox (Glove Bag/Inert Atmosphere Funnel): a. Place the sealed container of the boronic acid, a vial with a septum, and a spatula into a glove bag. Purge the bag with an inert gas. b. Quickly weigh the desired amount of the boronic acid in the vial and seal it. c. Alternatively, for adding directly to a reaction flask, place the flask under a positive pressure of inert gas. Briefly remove the stopper and add the boronic acid through a powder funnel that is being purged with inert gas.
Visualizing the Problem: Protodeboronation Pathway
The following diagram illustrates the general mechanism of base-catalyzed protodeboronation, the primary degradation pathway for this compound in many reaction conditions.
Caption: Base-catalyzed protodeboronation of arylboronic acid.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and resolve common issues encountered when using this compound in cross-coupling reactions.
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. ehs.umich.edu [ehs.umich.edu]
- 14. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
identifying common side products in reactions involving 2,6-Dimethyl-4-fluorophenylboronic acid
Welcome to the technical support guide for 2,6-Dimethyl-4-fluorophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions encountered during its use, particularly in palladium-catalyzed cross-coupling reactions. The unique steric and electronic properties of this reagent, while valuable, can present specific challenges. This guide offers expert insights and actionable protocols to help you navigate these issues and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a significant amount of 1,3-dimethyl-5-fluorobenzene as a byproduct, and the yield of my desired coupled product is low. What is happening and how can I fix it?
A1: The issue you are observing is Protodeboronation.
This is a common and often frustrating side reaction where the carbon-boron (C-B) bond of the boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond, consuming your starting material and generating the corresponding arene.[1] For this compound, this is particularly pronounced due to two key factors:
-
Steric Hindrance: The two methyl groups at the ortho positions sterically shield the boron center. This can significantly slow down the rate-limiting transmetalation step in the Suzuki-Miyaura catalytic cycle.[2][3] If the rate of protodeboronation becomes competitive with the rate of transmetalation, a substantial amount of the undesired byproduct will be formed.
-
Electronic Effects: The fluorine atom is electron-withdrawing, which can increase the susceptibility of the C-B bond to cleavage, especially under basic conditions. Studies have shown that 2,6-disubstituted electron-deficient arylboronic acids are particularly unstable towards base-promoted protodeboronation.[4]
Troubleshooting Strategies:
-
Choice of Base: The combination of a strong base and a proton source (like residual water) can accelerate protodeboronation.[3]
-
Recommendation: Switch from strong bases like NaOH or KOH to milder, non-hydroxide bases. Finely powdered, anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices for hindered couplings as they are effective in the catalytic cycle but less aggressive in promoting protodeboronation.[2][5]
-
-
Solvent and Water Content: Water is often required for the activity of certain bases and to facilitate the catalytic cycle, but excess water can promote protodeboronation.
-
Recommendation: Use anhydrous solvents if your base allows. If water is necessary (e.g., for K₃PO₄), use it sparingly (e.g., a 10:1 or 20:1 solvent:water ratio). Ensure all reagents and glassware are thoroughly dried.
-
-
Catalyst System: A sluggish catalyst will allow more time for side reactions to occur. For sterically demanding substrates, a highly active catalyst is crucial.
-
Recommendation: Standard catalysts like Pd(PPh₃)₄ are often ineffective.[3] Employ catalyst systems known for coupling hindered substrates. These typically involve bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, paired with a palladium source like Pd₂(dba)₃ or a Buchwald precatalyst.[2][3] These ligands promote the formation of a highly reactive palladium(0) species and accelerate the key steps of the catalytic cycle.
-
-
Protect the Boronic Acid: Converting the boronic acid to a more stable derivative, such as a pinacol or MIDA ester, is a highly effective strategy. These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing the rate of side reactions.[1][5][6]
Q2: My main impurity is 2,2',6,6'-tetramethyl-4,4'-difluoro-1,1'-biphenyl. Why am I seeing this dimer, and how can I prevent its formation?
A2: This byproduct results from the Homocoupling of your boronic acid.
Homocoupling is the palladium-catalyzed reaction of two molecules of the boronic acid to form a symmetrical biaryl. This process is most often mediated by the presence of an oxidant, with molecular oxygen being the most common culprit in a laboratory setting.[2][7]
Troubleshooting Strategies:
-
Rigorous Inert Atmosphere: The most critical step to prevent homocoupling is the thorough exclusion of oxygen.
-
Recommendation: Ensure your solvent is properly degassed before use. This can be achieved by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles. Assemble your reaction under a positive pressure of an inert gas and maintain this atmosphere throughout the reaction.[5]
-
-
Catalyst Choice: Some catalyst systems may be more prone to promoting homocoupling.
-
Recommendation: If homocoupling persists despite rigorous degassing, consider screening different palladium sources and ligands. Sometimes, simply changing the ligand can alter the selectivity of the system.
-
-
Slow Addition: Adding the boronic acid slowly to the reaction mixture can sometimes minimize its concentration at any given time, reducing the rate of homocoupling relative to the desired cross-coupling.[3][8] This is particularly useful in carbonylative couplings but can be applied to standard Suzuki reactions as well.
Visualizing the Competing Reaction Pathways
The following diagram illustrates the primary reaction pathways available to this compound under typical cross-coupling conditions. The goal is to maximize the rate of the desired Suzuki-Miyaura pathway while minimizing the rates of protodeboronation and homocoupling.
Caption: Competing reaction pathways for the boronic acid.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and solve common issues encountered when using this compound.
Caption: A step-by-step troubleshooting decision tree.
Recommended Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Sterically Hindered Boronic Acid
This protocol is a robust starting point for coupling this compound, designed to minimize side reactions.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.5 equiv.), and finely powdered anhydrous K₃PO₄ (3.0 equiv.).[2]
-
Catalyst Premixing: In a separate dry vial, add the palladium source (e.g., Pd₂(dba)₃, 2 mol %) and the bulky phosphine ligand (e.g., SPhos, 4.4 mol %).
-
Inert Atmosphere: Seal both vials with septa, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., Toluene or Dioxane, to achieve ~0.1 M concentration) to the vial containing the aryl halide and base.
-
Catalyst Addition: Add a small amount of degassed solvent to the catalyst vial to dissolve the solids, then transfer this solution to the main reaction vial via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring & Workup: Monitor the reaction by TLC, GC-MS, or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Protection as a Pinacol Ester to Mitigate Protodeboronation
If protodeboronation remains a significant issue, converting the boronic acid to its pinacol ester is a highly effective preventative measure.[5]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, combine this compound (1.0 equiv.) and pinacol (1.1 equiv.).
-
Solvent: Add a sufficient amount of an anhydrous solvent that forms an azeotrope with water, such as toluene.
-
Azeotropic Removal of Water: Heat the mixture to reflux. Water generated from the esterification will be collected in the Dean-Stark trap.
-
Completion: Continue refluxing until no more water is collected (typically 2-4 hours).
-
Isolation: Allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure. The resulting crude pinacol ester is often of sufficient purity to be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification.
Summary of Recommended Conditions
| Issue | Primary Cause | Recommended Base | Catalyst System (Pd Source / Ligand) | Key Condition |
| Protodeboronation | C-B bond cleavage | K₃PO₄, Cs₂CO₃ | Pd₂(dba)₃ / SPhos or XPhos | Anhydrous conditions; Protect as ester |
| Homocoupling | Presence of Oxygen | K₂CO₃, K₃PO₄ | Pd(OAc)₂ / RuPhos | Rigorous degassing; Inert atmosphere |
| Low Reactivity | Steric Hindrance | Cs₂CO₃, K₃PO₄ | Buchwald Precatalyst / XPhos or SPhos | Higher temperature (80-110 °C) |
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Failed Suzuki Reactions with Fluorinated Arylboronic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving fluorinated arylboronic acids. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with these often-tricky substrates. The electron-withdrawing nature of fluorine substituents significantly alters the reactivity of the arylboronic acid, frequently leading to low yields, slow reaction times, and prominent side reactions. This resource provides in-depth, causality-driven troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: A Deeper Dive into Common Failures
This section addresses specific experimental failures in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
Question 1: My reaction with a fluoro-substituted arylboronic acid is sluggish or stalls completely. What are the primary factors to investigate?
Answer:
A stalled or sluggish Suzuki reaction with a fluorinated arylboronic acid often points to issues within the catalytic cycle, specifically the transmetalation step. The strong electron-withdrawing effect of fluorine atoms decreases the nucleophilicity of the aryl group, making its transfer from boron to the palladium center more difficult.
Here’s a systematic approach to troubleshooting:
-
Re-evaluate Your Base: The base is not just a spectator; it's a crucial activator. Its role is to form a more nucleophilic boronate species ([ArB(OH)₃]⁻) that facilitates transmetalation.[1]
-
Problem: Weak or sterically hindered bases may not be effective enough to activate the electron-poor boronic acid.
-
Solution: Switch to a stronger base. While common bases like Na₂CO₃ or K₂CO₃ are often sufficient, highly deactivated systems may require stronger inorganic bases like K₃PO₄ or Cs₂CO₃.[2] Fluoride bases, such as CsF or KF, can be particularly effective due to the high affinity of boron for fluoride, which can promote the formation of a highly reactive tetrafluoroborate intermediate.[3][4]
-
Causality: Stronger bases more effectively shift the equilibrium towards the formation of the activated boronate complex, increasing the rate of transmetalation.
-
-
Optimize the Catalyst System (Palladium Source & Ligand):
-
Problem: The chosen ligand may not be suitable for coupling electron-deficient partners. Standard ligands like triphenylphosphine (PPh₃) are often inadequate for these challenging reactions.[5]
-
Solution: Employ bulky, electron-rich phosphine ligands. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are designed to accelerate both oxidative addition and the rate-limiting reductive elimination step, which can also be slow with electron-deficient products.[6] N-heterocyclic carbenes (NHCs) are another class of highly effective ligands for these systems.[6]
-
Causality: Electron-rich ligands increase the electron density on the palladium center, which promotes the initial oxidative addition of the aryl halide. Their steric bulk facilitates the final reductive elimination step to release the product and regenerate the Pd(0) catalyst.
-
-
Solvent Choice and Degassing:
-
Problem: Poor solubility of reagents, especially the inorganic base, can halt the reaction.[7] Additionally, dissolved oxygen can lead to catalyst decomposition and unwanted side reactions.[6]
-
Solution: Use aprotic polar solvents like dioxane, THF, or DMF, which are generally effective at dissolving the reaction components.[8][9] Adding a small amount of water (e.g., a 10:1 or 4:1 organic solvent to water ratio) can significantly improve the solubility of inorganic bases and accelerate transmetalation.[10][11] However, be cautious, as excess water can promote protodeboronation (see Question 2). Crucially, ensure all solvents are rigorously degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes) to remove oxygen.[8]
-
Logical Troubleshooting Workflow
Caption: A troubleshooting flowchart for Suzuki couplings with fluorinated arylboronic acids.
Question 2: I'm observing significant formation of a byproduct where the boronic acid group is replaced by hydrogen (protodeboronation). How can I minimize this?
Answer:
Protodeboronation is a major competing pathway, especially with electron-deficient arylboronic acids, which are more susceptible to this side reaction.[12] The C-B bond is polarized, and the presence of electron-withdrawing fluorine atoms makes the ipso-carbon more electrophilic and prone to protonolysis.
Key strategies to mitigate protodeboronation include:
-
Use a More Stable Boronic Acid Derivative:
-
Solution: Convert the boronic acid to a more stable derivative before the coupling reaction. The most common and effective are:
-
Pinacol esters (BPin): Significantly more stable and less prone to protodeboronation than the corresponding boronic acids.[8]
-
Potassium trifluoroborate salts (BF₃K): These salts are highly stable to air and moisture and often show enhanced reactivity in the coupling reaction.[8] They slowly release the boronic acid in situ under the reaction conditions.[13]
-
MIDA boronates: Exceptionally stable, crystalline solids that can withstand chromatography and are ideal for multi-step syntheses.[8]
-
-
Causality: These derivatives protect the sensitive C-B bond from premature hydrolysis and protonolysis. The protecting group is cleaved under the reaction conditions to generate the active boronic acid species in a controlled manner.
-
-
Modify Reaction Conditions:
-
Problem: The combination of a strong base and a protic solvent (like water) creates an ideal environment for protodeboronation.
-
Solution:
-
Switch to Anhydrous Conditions: If possible, run the reaction under strictly anhydrous conditions using an anhydrous solvent and a finely powdered, dry base.[6] This removes the primary proton source.
-
Use Milder Bases: If aqueous conditions are necessary, switch to a milder base like potassium fluoride (KF).[6] While still effective at promoting transmetalation, it is less aggressive in promoting protodeboronation compared to strong hydroxides or phosphates.
-
Lower the Temperature: Higher temperatures accelerate the rate of protodeboronation.[8] If the desired coupling reaction can proceed at a lower temperature, this can significantly reduce the extent of the side reaction.
-
-
Question 3: My reaction yields a significant amount of homocoupled biaryl product from the boronic acid. What causes this and how can it be prevented?
Answer:
Homocoupling of the boronic acid (Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-Ar) is typically an oxidative process facilitated by the palladium catalyst in the presence of oxygen.[6] It can also occur under certain base-catalyzed, oxygen-free conditions, though this is less common.[14]
-
Eliminate Oxygen:
-
Problem: The most common cause is the presence of molecular oxygen in the reaction vessel. Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which then participates in an oxidative cycle that leads to homocoupling.
-
Solution: Rigorous exclusion of oxygen is paramount.
-
-
Catalyst Choice:
-
Problem: Using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂) requires an initial reduction to the active Pd(0) species. This reduction step can sometimes be inefficient or trigger side reactions like homocoupling.[5]
-
Solution: Start with a Pd(0) source (e.g., Pd₂(dba)₃ or Pd(PPh₃)₄) or use a modern, well-defined precatalyst (e.g., a Buchwald G3 or G4 precatalyst). These precatalysts are designed to cleanly and efficiently generate the active monoligated Pd(0) species, minimizing side reactions.[6]
-
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated arylboronic acids so challenging to use in Suzuki couplings compared to non-fluorinated analogues?
The primary reason is the strong electron-withdrawing inductive effect of the fluorine atoms.[15] This has two main consequences:
-
Decreased Nucleophilicity: The aryl ring becomes electron-poor, which reduces its ability to transfer from the boron atom to the palladium center during the crucial transmetalation step of the catalytic cycle.
-
Increased Acidity and Instability: The Lewis acidity of the boron atom is increased, making the boronic acid more susceptible to decomposition pathways like protodeboronation, especially under the basic conditions required for the reaction.[12]
Q2: Can I use a boronic ester (e.g., pinacol ester) directly, or do I need to hydrolyze it to the boronic acid first?
You should use the boronic ester directly. Boronic esters are generally more stable than boronic acids and serve as excellent "slow-release" sources of the boronic acid under the reaction conditions.[13] The base and any water present in the reaction mixture will facilitate the in-situ hydrolysis of the ester to the active boronate species required for transmetalation.[16] Using the ester form is a key strategy to avoid premature decomposition.[8]
Q3: What is the optimal base for coupling a highly fluorinated (e.g., pentafluorophenyl) boronic acid?
For highly electron-deficient systems, a strong base is almost always necessary. CsF is an excellent choice. Its efficacy is twofold: it acts as a base to form the boronate, and the fluoride ion has a very high affinity for the boron atom, which is believed to facilitate the transmetalation from a fluorinated boronate intermediate.[3][4] K₃PO₄ is another robust and commonly used base for these challenging couplings.[6]
Q4: My starting materials are not dissolving well in the solvent. What are my options?
Poor solubility is a common issue that can prevent a reaction from starting.[8]
-
Change Solvent System: A mixture of a polar aprotic solvent and water (e.g., Dioxane/H₂O, THF/H₂O) is often effective.[10] The water helps dissolve the inorganic base, while the organic solvent dissolves the coupling partners and catalyst.
-
Increase Temperature: Gently increasing the reaction temperature can improve solubility, but be mindful that this can also accelerate side reactions.
-
Use a Phase-Transfer Catalyst: In biphasic systems, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes help shuttle the active species between the aqueous and organic phases.
Experimental Protocols
Protocol 1: General Procedure for a Challenging Suzuki Coupling with a Fluorinated Arylboronic Acid
This protocol provides a robust starting point for optimization.
-
Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the fluorinated arylboronic acid (or pinacol ester, 1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[6]
-
Inert Atmosphere: Seal the vessel with a septum and thoroughly purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under the positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and the ligand if it's not part of the precatalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O in a 10:1 ratio) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vessel in a preheated heating block or oil bath and stir vigorously at the desired temperature (typically 80–110 °C).[6]
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Diagram: The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps where issues with fluorinated substrates can arise.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the base activation and transmetalation steps.
Summary Table: Recommended Conditions
| Issue | Substrate Type | Recommended Catalyst/Ligand | Recommended Base | Solvent System | Key Consideration |
| Low Reactivity | Mono/Di-fluoroaryl | XPhos Pd G3, SPhos Pd G2 | K₃PO₄, Cs₂CO₃ | Dioxane/H₂O (10:1) | Ensure base is strong enough to activate the boronic acid. |
| Protodeboronation | Any electron-deficient | RuPhos Pd G3, Pd₂(dba)₃/RuPhos | KF, K₂CO₃ | Anhydrous THF or Dioxane | Use a boronic ester (BPin) or trifluoroborate (BF₃K) salt. |
| Homocoupling | Any | Pd(0) source (e.g., Pd₂(dba)₃) or Precatalyst | K₃PO₄ | Rigorously degassed solvent | Strict exclusion of oxygen is critical. |
| Highly Deactivated | Poly-fluoroaryl (e.g., C₆F₅) | Pd(t-Bu₃P)₂, NHC-Pd | CsF | Anhydrous DMF or Dioxane | Fluoride base can be uniquely effective for these substrates. |
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Coupling with 2,6-Dimethyl-4-fluorophenylboronic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals working with sterically hindered substrates, focusing on the unique challenges presented by 2,6-dimethyl-4-fluorophenylboronic acid . The presence of two ortho-methyl groups introduces significant steric bulk, which can impede the catalytic cycle and lead to common issues such as low yields and competing side reactions.[1][2] This document provides in-depth, experience-driven answers and troubleshooting workflows to help you navigate these challenges and achieve successful outcomes in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common foundational questions regarding reaction setup for sterically hindered couplings.
Q1: Why is this compound considered a "challenging" substrate?
A1: The primary challenge arises from steric hindrance. The two methyl groups adjacent to the boronic acid moiety physically obstruct the palladium catalyst's access to the reaction site. This hindrance significantly slows down two critical steps in the Suzuki-Miyaura catalytic cycle:
-
Transmetalation: The transfer of the aryl group from boron to the palladium center is sterically hindered.
-
Reductive Elimination: The final step, where the new carbon-carbon bond is formed and the product is released from the palladium center, is also impeded by the bulky substituents which must be in close proximity.[1][3]
This sluggish kinetics often leads to low conversion rates and allows side reactions, such as protodeboronation, to become more prominent.[4]
Q2: My standard catalyst, Pd(PPh₃)₄, is giving me poor results. What should I use instead?
A2: Tetrakis(triphenylphosphine)palladium(0) is often ineffective for sterically demanding couplings because the triphenylphosphine (PPh₃) ligands are not sufficiently electron-rich or bulky to promote the difficult steps of the catalytic cycle.[1] For substrates like this compound, a more specialized catalyst system is required. The choice of ligand is the most critical factor.[3]
You should switch to a system featuring a palladium precursor (like Pd(OAc)₂ or Pd₂(dba)₃) paired with a bulky, electron-rich ligand. These ligands facilitate the formation of a highly reactive, coordinatively unsaturated 14-electron palladium(0) species, which is crucial for both oxidative addition and reductive elimination.[1][5]
Q3: Which class of ligand is best for this type of hindered coupling?
A3: Two classes of ligands have demonstrated superior performance for sterically hindered Suzuki-Miyaura couplings:
-
Bulky Biaryl Phosphine Ligands (Buchwald Ligands): These are the go-to choice for many challenging couplings. Their bulk and electron-donating properties are ideal for accelerating the key catalytic steps. Excellent starting points include SPhos, XPhos, and RuPhos .[3][4]
-
N-Heterocyclic Carbenes (NHCs): NHCs are highly effective, thermally stable ligands that are strong σ-donors. They have shown exceptional activity in the formation of di-, tri-, and even tetra-ortho-substituted biaryls.[6][7][8]
For extremely challenging couplings, specialized ligands such as BI-DIME or AntPhos may offer enhanced reactivity.[9][10]
Table 1: Recommended Ligand Classes for Hindered Couplings
| Ligand Class | Examples | Key Advantages | Typical Application |
| Biaryl Phosphines | SPhos, XPhos, RuPhos | High activity, commercially available, well-documented.[4][11] | General-purpose for hindered aryl bromides and chlorides. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | High thermal stability, strong σ-donors, effective for very hindered systems.[6][12] | Tetra-ortho-substituted biaryls, challenging heteroaryl couplings. |
| Specialized Phosphines | BI-DIME, AntPhos | Designed specifically for extreme steric hindrance.[2][9] | Couplings leading to molecular gears or highly substituted biaryls. |
Q4: How do I select the right base and solvent for my reaction?
A4: The base and solvent work in concert and are critical for activating the boronic acid and ensuring a homogeneous reaction mixture.
-
Base Selection: The base activates the boronic acid, making it more nucleophilic for the transmetalation step.[12][13] For hindered substrates, a moderately strong base is usually required.
-
Recommended: Finely powdered Potassium Phosphate (K₃PO₄) is a very reliable and effective choice.[1][13] Cesium Carbonate (Cs₂CO₃) is also a good option.
-
For very difficult couplings: A stronger base like Potassium tert-butoxide (t-BuOK) may be necessary, particularly when using less reactive aryl chlorides as coupling partners.[6][7] Weak bases like potassium carbonate often fail with these substrates.[7]
-
-
Solvent Selection: Anhydrous aprotic solvents are preferred to avoid unwanted side reactions.
Section 2: Troubleshooting Guide
This section provides a logical workflow for diagnosing and solving specific problems encountered during your experiments.
Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.
Q5: I'm observing a significant amount of protodeboronation (my boronic acid is being replaced by a hydrogen). How can I prevent this?
A5: Protodeboronation is a very common side reaction with sterically hindered and electron-rich boronic acids, where the C-B bond is cleaved by a proton source (often trace water) before cross-coupling can occur.[3][4]
Solutions:
-
Increase Stoichiometry: Use a larger excess of the this compound (e.g., 1.5 to 2.0 equivalents relative to the limiting reagent). This ensures enough boronic acid remains to drive the reaction to completion.[3]
-
Use a More Stable Boron Species: Convert the boronic acid to a more stable derivative that is less susceptible to premature cleavage. These derivatives often release the active boronic acid slowly in situ.
-
Potassium Trifluoroborate Salts (ArBF₃K): Highly stable, crystalline solids.[4]
-
Boronate Esters (e.g., Pinacol Esters): Generally more stable than the corresponding acids.[4]
-
MIDA Boronates: Exceptionally stable and can be used in sequential coupling reactions.[14]
-
Diethanolamine Adducts: These are air- and water-stable crystalline solids that can be used directly.[4]
-
Q6: My main side-product is the homocoupling of my boronic acid. What is the cause and how can I fix it?
A6: Homocoupling, or the dimerization of the boronic acid, is typically caused by the presence of dissolved oxygen or an excess of Pd(II) species in the reaction mixture.[4]
Solutions:
-
Rigorous Degassing: Ensure that all solvents (including any water used in the solvent system) and the reaction vessel are thoroughly degassed to remove oxygen. This can be done by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[4]
-
Use a Pd(0) Source or Precatalyst: Starting with a Pd(0) catalyst like Pd₂(dba)₃ can help. If you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species can sometimes be inefficient, leading to side reactions. Using a well-defined precatalyst (e.g., Buchwald G3 or G4 precatalysts) is often the most reliable way to ensure clean and efficient generation of the active catalyst.[4][5]
Q7: The reaction is clean, but the conversion is very low even after 24 hours. What should I do?
A7: Low conversion with hindered substrates, even with the right catalyst system, often points to insufficient energy to overcome the high activation barriers.
Solutions:
-
Increase Reaction Temperature: This is the most direct way to increase the reaction rate. If you are running the reaction at 80 °C in toluene, consider switching to xylenes and increasing the temperature to 120-140 °C.[1]
-
Microwave Irradiation: Microwave heating can be a powerful tool to rapidly and efficiently heat the reaction, often leading to dramatically reduced reaction times and improved yields for sluggish couplings.[6][7]
-
Re-evaluate the Base: If you are using a moderate base like K₃PO₄, a switch to a stronger base like t-BuOK could accelerate the rate-limiting transmetalation step.[1][7]
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for the coupling of an aryl halide with this compound.
Materials:
-
Aryl Halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous 1,4-Dioxane or Toluene (to achieve 0.1 M concentration)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
Inerting: Seal the vessel and evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-Dioxane) via syringe to achieve a concentration of ~0.1 M with respect to the limiting aryl halide.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (a starting point of 100-110 °C is recommended).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Managing Boronic Acid Degradation in Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable advice for identifying, understanding, and mitigating the common degradation pathways of boronic acids in synthetic applications. Boronic acids are indispensable reagents in modern chemistry, yet their susceptibility to degradation can be a significant hurdle to achieving reproducible and high-yielding results.[1][2] This resource provides field-proven insights and troubleshooting strategies to ensure the integrity of your boronic acid reagents and the success of your synthetic endeavors.
Section 1: Understanding the Instability of Boronic Acids
Boronic acids, while versatile, are prone to several degradation pathways that can compromise their purity and reactivity.[3][4] Understanding these pathways is the first step toward effective management. The primary routes of degradation are protodeboronation, oxidation, and the formation of cyclic trimers known as boroxines.[5]
Diagram 1: Major Degradation Pathways of Boronic Acids
Caption: Key degradation routes for boronic acids.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Protodeboronation: The C-B Bond Cleavage Problem
Q1: My Suzuki-Miyaura reaction has a low yield, and I've isolated the arene/alkane corresponding to my boronic acid starting material. What's happening?
A1: You are likely observing the results of protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[6][7] This consumes your boronic acid, reducing the yield of your desired cross-coupled product and introducing impurities.[6] This is a common issue, especially with electron-deficient heteroaromatic boronic acids.[8]
Q2: What are the primary causes of protodeboronation in my reaction?
A2: Several factors can promote protodeboronation:
-
Presence of Protic Sources: Excess water or other proton sources in your reaction can facilitate the cleavage of the C-B bond.[6][9]
-
Basic Conditions: While necessary for the Suzuki-Miyaura catalytic cycle, some bases can increase the rate of protodeboronation.[6][10] The boronate species formed under basic conditions can be more susceptible to protonolysis.[6]
-
Elevated Temperatures: Higher reaction temperatures can significantly accelerate the rate of protodeboronation.[6][8]
-
Inefficient Catalyst System: If the desired cross-coupling reaction is slow, the competing protodeboronation side reaction has more time to occur.[8]
Q3: How can I mitigate or prevent protodeboronation?
A3: A multi-faceted approach is often most effective:
-
Optimize Reaction Conditions:
-
Lower the Temperature: If your catalyst is active enough, try running the reaction at a lower temperature (e.g., 60 °C or even room temperature).[8]
-
Use a Milder Base: Switch from strong bases like NaOH or KOH to milder options such as K₃PO₄, Cs₂CO₃, or KF.[6][8]
-
Control Water Content: While a small amount of water can be beneficial for the Suzuki coupling, using anhydrous solvents and reagents can help minimize protodeboronation.[6][8]
-
-
Modify the Boron Reagent: This is a highly effective strategy. Convert the boronic acid to a more stable derivative:[8][9]
-
Pinacol Esters: These are generally more stable than the corresponding boronic acids and are commercially available or can be easily synthesized.[4][8]
-
MIDA Boronates (N-methyliminodiacetic acid): These are exceptionally stable, often crystalline, air-stable solids that slowly release the active boronic acid under the reaction conditions.[5][11][12] This "slow-release" strategy keeps the concentration of the unstable free boronic acid low, minimizing side reactions.[7][8][11]
-
Trifluoroborate Salts (R-BF₃K): These salts also offer enhanced stability and can release the boronic acid in situ.[9][11]
-
Diagram 2: Troubleshooting Protodeboronation
Caption: A workflow for addressing protodeboronation.
Boroxine Formation: The Dehydration Dilemma
Q1: My solid boronic acid appears oily, sticky, or has become a hard clump. Is it still usable?
A1: This change in physical appearance is often due to the formation of boroxines, which are cyclic trimers formed by the dehydration of three boronic acid molecules.[9] For many applications, such as Suzuki-Miyaura reactions, the boroxine is in equilibrium with the monomeric boronic acid in the reaction mixture and can often be used directly.[9][13] However, significant boroxine formation can alter the stoichiometry of your reaction, as the molecular weight is different. It is always best to assess purity.
Q2: How can I reverse boroxine formation?
A2: The equilibrium between boronic acids and boroxines can be shifted. Adding a controlled amount of water to the reaction mixture can hydrolyze the boroxine back to the active boronic acid monomer.[6][13]
Q3: How does boroxine formation affect my experiments?
A3: Beyond affecting stoichiometry, boroxine formation can lead to:
-
Solubility Issues: Boroxines may have different solubility profiles than their corresponding boronic acids, which can impact reaction homogeneity.[6]
-
Inconsistent Reactivity: If the equilibrium shift back to the monomer is slow, you may observe inconsistent reaction rates.[6]
Protocol: Reverting Boroxine to Boronic Acid in situ
-
Assess the Reagent: If the boronic acid appears non-crystalline, assume a significant portion has converted to the boroxine.
-
Reaction Setup: When setting up your reaction, consider adding a small, controlled amount of water to the solvent system (e.g., using a 10:1 dioxane:water mixture).
-
Stirring: Allow the mixture to stir for a few minutes before adding other reagents to facilitate the equilibrium shift.
-
Proceed: Continue with the addition of your substrate, catalyst, and base as per your standard protocol.
Oxidation and Homocoupling
Q1: I'm observing significant homocoupling of my boronic acid (R-B(OH)₂ → R-R). What is causing this?
A1: The formation of a biaryl or dialkyl side product from the boronic acid is known as homocoupling. This is often promoted by:
-
Presence of Oxygen: Oxygen can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[9] It can also lead to the deactivation of the active Pd(0) catalyst.[9]
-
High Concentration of Pd(II): The reaction can proceed via a stoichiometric reaction between a Pd(II) species and the boronic acid.[14] If the reduction of your Pd(II) precatalyst to the active Pd(0) state is inefficient, higher concentrations of Pd(II) can drive this side reaction.[9][14]
Q2: How can I suppress homocoupling?
A2:
-
Rigorous Degassing: Ensure your reaction mixture is thoroughly deoxygenated before adding the palladium catalyst. This can be achieved by sparging with an inert gas like argon or nitrogen or by using freeze-pump-thaw cycles.[14][15]
-
Use a Pd(0) Catalyst: Employing a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) eliminates the need for an in-situ reduction step, which can minimize the presence of reactive Pd(II) species.[9]
-
Add a Mild Reducing Agent: In some cases, adding a mild reducing agent can help maintain the palladium in its active Pd(0) state.[15][16]
Section 3: Best Practices for Storage and Handling
Proper storage and handling are critical to preserving the integrity of boronic acids.[17]
| Parameter | Recommendation | Rationale |
| Temperature | Store at low temperatures (-20°C to 4°C).[9][17] | Minimizes the rate of thermal decomposition and dehydration to boroxines. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen).[9][17] | Prevents oxidative degradation from atmospheric oxygen. |
| Moisture | Keep in a tightly sealed container in a dry environment (e.g., desiccator).[9][17][18] | Prevents hydrolysis and decomposition promoted by moisture. |
| Container | Use chemically resistant containers such as HDPE, polypropylene, or glass.[18] | Ensures no reaction or contamination from the storage vessel. |
| Segregation | Store away from strong oxidizing agents, strong acids, and flammable materials.[17][18][19] | Prevents hazardous reactions and cross-contamination. |
Section 4: Analytical Techniques for Degradation Monitoring
Regularly assessing the purity of your boronic acid is crucial.
Q1: How can I check the purity of my boronic acid?
A1: Several analytical techniques are effective:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a widely used method for quantifying the parent boronic acid and separating it from degradation products.[20] A stability-indicating method is essential.[20]
-
UPLC-MS: Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry provides higher resolution and sensitivity, and is invaluable for identifying the structure of unknown degradation products.[20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can reveal the presence of byproducts like the protodeboronated compound. ¹¹B NMR is particularly useful for observing changes in the boron's chemical environment, which can indicate degradation or boroxine formation.[20]
-
TLC Staining: A rapid, qualitative method using a curcumin-based stain can visually detect the presence of boronic acids and their derivatives on a TLC plate.[21]
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. laballey.com [laballey.com]
- 19. safety.fsu.edu [safety.fsu.edu]
- 20. benchchem.com [benchchem.com]
- 21. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to Validating Experimental Results with 2,6-Dimethyl-4-fluorophenylboronic Acid
In the landscape of modern drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of biaryl compounds, which are pivotal structures in many pharmaceuticals and functional materials.[1][2] The reliability of these synthetic routes hinges on the quality and reactivity of the organoboron reagents employed. This guide provides an in-depth, technical framework for validating experimental outcomes when using 2,6-Dimethyl-4-fluorophenylboronic acid, a versatile yet specific reagent, ensuring the integrity and reproducibility of your research.
We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, offering a self-validating system for your workflow. This comparison guide will also objectively assess the performance of this compound against common alternatives, supported by experimental data and methodologies.
Understanding the Reagent: this compound
This compound (C₈H₁₀BFO₂) is an organoboron compound frequently utilized to introduce the 2,6-dimethyl-4-fluorophenyl moiety into target molecules.[3][4] Its efficacy in Suzuki-Miyaura reactions is dictated by a unique combination of steric and electronic effects.
-
Steric Hindrance: The two methyl groups at the 2- and 6-positions (ortho to the boronic acid) create significant steric bulk. This hindrance can be advantageous, potentially improving selectivity by directing the coupling to less hindered partners and influencing the stability of reaction intermediates.[1][3]
-
Electronic Effects: The fluorine atom at the 4-position is electron-withdrawing, which enhances the electrophilicity of the boron atom. This can facilitate the crucial transmetalation step in the catalytic cycle.[3][5]
The interplay of these features makes this reagent a strategic choice, but also necessitates a rigorous validation framework to ensure predictable and optimal results.
The Experimental Validation Workflow: A Multi-Pronged Approach
Achieving trustworthy and reproducible results requires a systematic validation process that encompasses the entire experimental workflow, from starting material assessment to final product characterization.
Caption: A comprehensive workflow for the validation of Suzuki-Miyaura coupling reactions.
Experimental Protocols
Causality: The purity of the boronic acid is paramount. Impurities, particularly the corresponding boronic anhydride (a trimer formed by dehydration) or products of protodeboronation, can lead to inconsistent reactivity and inaccurate yield calculations. High-Performance Liquid Chromatography (HPLC) is an excellent technique for quantifying the purity of the boronic acid reagent.[6][7]
Protocol: Purity Analysis via HPLC
-
Sample Preparation: Accurately weigh ~5 mg of this compound and dissolve it in 10 mL of a suitable solvent like acetonitrile. Aprotic solvents are often preferred to minimize hydrolysis of the boronic acid or its esters.[6][8]
-
HPLC System: Utilize a reversed-phase C18 column.
-
Mobile Phase: A gradient of 10 mM ammonium acetate in water (A) and acetonitrile (B) is effective for separating a range of boronic acids.[9]
-
Gradient Program:
-
Start at 5% B.
-
Linearly increase to 95% B over 15 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 5% B and equilibrate for 5 minutes.
-
-
Detection: Use a PDA or UV detector at a wavelength where the analyte has maximum absorbance (e.g., 254 nm).
-
Quantification: Determine purity by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Causality: The choice of catalyst, base, and solvent system is critical for driving the reaction to completion while minimizing side reactions. A palladium catalyst, such as Pd(PPh₃)₄, is commonly used. The base (e.g., K₂CO₃ or Cs₂CO₃) is required to activate the boronic acid for transmetalation.[10] A solvent system like dioxane/water facilitates the dissolution of both organic and inorganic reagents.
Protocol: General Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent and Base Addition: Add the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv) followed by the solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio, 5 mL).
-
Reaction Conditions: Heat the mixture to a specified temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Track the reaction's progress using TLC or in-situ NMR spectroscopy.[11]
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for monitoring reaction kinetics in real time.[11] Given the presence of a fluorine atom on the boronic acid, ¹⁹F NMR is particularly effective. It allows direct observation of the consumption of the starting material and the formation of the fluorinated biaryl product, each having a distinct chemical shift.[12]
Protocol: Reaction Monitoring via ¹⁹F NMR
-
Sample Extraction: At set time intervals (e.g., 0, 15, 30, 60, 120 minutes), carefully extract a small aliquot (~0.1 mL) from the reaction mixture under an inert atmosphere.
-
Sample Preparation: Dilute the aliquot in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. Direct analysis without workup is often possible.[11]
-
Data Acquisition: Acquire ¹⁹F NMR spectra. The starting boronic acid and the product will show distinct singlets.
-
Analysis: Integrate the signals corresponding to the starting material and the product to determine the reaction conversion over time.
Causality: While NMR provides conversion data, HPLC is the gold standard for accurately determining the final product's purity and calculating the isolated yield.[13][14] It effectively separates the desired product from unreacted starting materials, catalyst residues, and byproducts.
Protocol: Product Quantification via HPLC
-
Work-up: After the reaction is complete, cool the mixture, dilute it with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product using column chromatography.
-
Yield Calculation: Weigh the pure, isolated product to calculate the percentage yield.
-
Purity Analysis: Prepare a standard solution of the purified product and analyze it using the same HPLC method described in Protocol 1 to confirm its purity.
Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally sensitive technique for identifying volatile and semi-volatile byproducts.[15][16] In Suzuki couplings, common side reactions include homocoupling of the boronic acid (forming a symmetrical biaryl) and protodeboronation (replacement of the boronic acid group with a hydrogen atom).[17] Identifying these byproducts is crucial for optimizing reaction conditions.
Protocol: Byproduct Analysis via GC-MS
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane).
-
Injection: Inject the sample into the GC-MS system. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the column's stationary phase.[15]
-
Mass Spectrometry: As each component elutes from the GC column, it is ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique molecular fingerprint.[18]
-
Data Analysis: Compare the obtained mass spectra with spectral libraries to positively identify the main product and any minor byproducts, such as homocoupled or protodeboronated species.
Comparative Analysis: Performance vs. Alternatives
The choice of a boronic acid is often a trade-off between reactivity, stability, and steric profile. Here, we compare this compound with two common alternatives.
Caption: Structural comparison of the target reagent and two common alternatives.
Performance Data Summary
The following table summarizes key physicochemical properties and typical performance in Suzuki-Miyaura couplings. Data is compiled from literature and supplier information for illustrative purposes.
| Property | This compound | 2,6-Difluorophenylboronic acid | 4-Methoxy-2,6-dimethylphenylboronic Acid |
| CAS Number | 1392512-54-7[3] | 162101-25-9 | 361543-99-9[3] |
| Molecular Weight | ~168.0 g/mol [3] | ~157.9 g/mol [3] | ~195.0 g/mol [3] |
| Melting Point | Not widely reported | 147-149 °C | Not widely reported |
| Key Structural Feature | Steric bulk (2x Me), EWG (F) | High electrophilicity (2x F) | Steric bulk (2x Me), EDG (OMe) |
| Reactivity Profile | Moderate; selectivity enhanced by sterics.[3] | High; faster coupling with electron-rich partners.[3] | Lower; slowed by electron-donating group.[3] |
| Stability | Moderate; prone to protodeboronation under strong base.[3] | Lower due to strong electron withdrawal.[3] | Higher; methoxy group can stabilize intermediates.[3] |
| Typical Yield | Good to Excellent | Good to Excellent | Moderate to Good |
Discussion of Alternatives
-
2,6-Difluorophenylboronic acid: This alternative replaces the steric bulk of the methyl groups with the strong electron-withdrawing effect of two fluorine atoms. This significantly increases the electrophilicity of the boron, often leading to faster reaction rates.[3] However, the lack of steric hindrance can sometimes lead to reduced selectivity and an increased propensity for side reactions. It is a good choice when rapid coupling is the primary goal and selectivity is less of a concern.
-
4-Methoxy-2,6-dimethylphenylboronic Acid: This compound maintains the same steric profile as our primary reagent but replaces the electron-withdrawing fluorine with an electron-donating methoxy group. This methoxy group can stabilize the boronic acid but may slow down the coupling kinetics due to reduced electrophilicity at the boron center.[3] It might be chosen in cases where stability is a major concern or when coupling with highly reactive, electron-poor aryl halides.
Safety and Handling of Boronic Acids
As a final but critical point of validation, proper safety protocols must be observed. Boronic acids, while generally stable, should be handled with care.
-
Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat.[19][20]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[21][22] Use in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly closed container in a cool, dry place, often under an inert atmosphere, as some boronic acids can be hygroscopic or sensitive to air.[19][23]
-
First Aid: In case of skin contact, wash thoroughly with soap and water.[19][21] In case of eye contact, flush with plenty of water for at least 15 minutes.[19]
By integrating this comprehensive validation strategy—from rigorous starting material analysis to meticulous post-reaction characterization and comparison with logical alternatives—researchers can ensure the generation of high-fidelity, reproducible data, strengthening the foundation of their synthetic discoveries.
References
- 1. nbinno.com [nbinno.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. This compound | 1392512-54-7 | Benchchem [benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. azom.com [azom.com]
- 12. Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Calibration-free reaction yield quantification by HPLC with a machine-learning model of extinction coefficients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Calibration-free reaction yield quantification by HPLC with a machine-learning model of extinction coefficients - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. fulir.irb.hr [fulir.irb.hr]
- 18. researchgate.net [researchgate.net]
- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 20. fishersci.co.uk [fishersci.co.uk]
- 21. laballey.com [laballey.com]
- 22. wilsonsalt.com [wilsonsalt.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist’s Guide to Alternatives for Challenging Suzuki Couplings: Beyond 2,6-Dimethyl-4-fluorophenylboronic Acid
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its power in constructing C-C bonds with high functional group tolerance.[1][2] However, the success of this reaction is deeply dependent on the nature of the organoboron reagent. Substrates like 2,6-Dimethyl-4-fluorophenylboronic acid present a classic challenge: the combination of steric hindrance from the ortho-dimethyl groups and the electronic-withdrawing effect of the fluorine atom can lead to sluggish reactions and problematic side-reactions, most notably protodeboronation.[3][4]
This guide provides a comprehensive comparison of superior alternatives to such challenging boronic acids. We will move beyond a simple listing of reagents to explore the mechanistic rationale for their enhanced performance, supported by experimental data, to empower researchers in selecting the optimal reagent for their synthetic goals.
The Challenge with Sterically Hindered and Electron-Deficient Boronic Acids
The utility of boronic acids is often counterbalanced by their inherent instability.[5][6] For a substrate like this compound, two primary issues arise:
-
Steric Hindrance : The two ortho-methyl groups impede the approach to the palladium center during the transmetalation step of the catalytic cycle, often requiring higher temperatures, longer reaction times, or specialized, bulky ligands to overcome.[7][8]
-
Protodeboronation : Electron-deficient arylboronic acids are particularly susceptible to this detrimental side reaction, where the C–B bond is cleaved and replaced by a C–H bond, especially under basic aqueous conditions.[3][9][10] This reduces the available nucleophile, leading to lower yields of the desired cross-coupled product.
To overcome these limitations, chemists have developed several classes of organoboron reagents that mask the reactive boronic acid moiety, enhancing stability without sacrificing reactivity under the right conditions.
A Comparative Analysis of Advanced Organoboron Reagents
The most effective alternatives to problematic boronic acids are those that modify the boron center to be less susceptible to degradation while ensuring efficient participation in the catalytic cycle. The leading candidates are Potassium Organotrifluoroborates and protected Boronate Esters like MIDA and Pinacol esters.
Potassium Organotrifluoroborates (R-BF₃K)
Potassium organotrifluoroborates have emerged as exceptionally versatile and robust coupling partners.[11][12] These reagents are tetracoordinate boron species, which masks the inherent Lewis acidity and reactivity of the C-B bond, making them protected forms of boronic acids.[12]
Advantages:
-
Exceptional Stability : They are typically crystalline, air- and moisture-stable solids that can be stored indefinitely on the benchtop, a significant advantage over often-unstable boronic acids.[13][14][15][16]
-
Resistance to Protodeboronation : The tetracoordinate nature of the boron atom makes the C-B bond highly resistant to premature cleavage, leading to more efficient reactions and higher yields, especially with challenging substrates.[11][15]
-
Ease of Preparation and Purification : They are readily prepared from the corresponding boronic acids or esters using inexpensive potassium hydrogen fluoride (KHF₂) and are often easily purified by recrystallization.[11][15]
Considerations:
-
Activation Required : Like boronic acids, they require a base to participate in the catalytic cycle. The prevailing mechanism suggests a slow, base-mediated hydrolysis to release the boronic acid in situ, which then enters the catalytic cycle. This slow release minimizes the concentration of the unstable boronic acid at any given time, suppressing side reactions.[17][18]
Boronate Esters (Pinacol and MIDA)
Boronate esters are formed by reacting a boronic acid with a diol, effectively "protecting" the boronic acid. This strategy enhances stability for handling, purification, and storage.[6][19]
-
Pinacol Boronate Esters : These are perhaps the most common boronic acid surrogates. They are generally stable to chromatography, making them easier to purify than many boronic acids.[19] While more stable than boronic acids, they can still be susceptible to decomposition under harsh conditions.[20]
-
N-methyliminodiacetic acid (MIDA) Boronates : MIDA boronates represent a significant advancement, offering exceptional stability.[21] They are robust enough to withstand a wide range of reaction conditions, including anhydrous Suzuki-Miyaura coupling, without undergoing reaction.[5][20] The boronic acid can be unmasked ("deprotected") under mild aqueous basic conditions, allowing for its participation in a subsequent coupling reaction.[20]
Advantages of MIDA Boronates:
-
Unparalleled Stability : MIDA boronates are stable to chromatography, strongly acidic/basic conditions, and many common reagents, making them ideal for multi-step synthesis where the boron moiety must be carried through several transformations.[20][21]
-
Enabling Iterative Cross-Coupling (ICC) : Their unique stability profile allows for sequential, controlled cross-coupling reactions. A molecule containing both a halide and a MIDA boronate can be selectively reacted at the halide position, then the MIDA boronate can be deprotected and reacted in a second distinct coupling step.[20]
Performance Comparison: A Data-Driven Overview
| Feature | Boronic Acid (Challenging) | Potassium Organotrifluoroborate | MIDA Boronate |
| Stability | Low (prone to protodeboronation)[3][10] | High (crystalline, air-stable solids)[11][13][15] | Exceptional (stable to chromatography, various reagents)[20][21] |
| Handling | Often requires inert atmosphere/cold storage[6] | Easy (benchtop stable)[15] | Easy (benchtop stable)[5] |
| Reactivity | Can be sluggish; side reactions are common[22] | Excellent; slow release of active species minimizes side reactions[17] | Requires a distinct deprotection step before coupling[20] |
| Purification | Can be difficult due to decomposition[5] | Generally straightforward (recrystallization)[15] | Straightforward (chromatography stable)[20] |
| Key Use Case | Direct coupling when stable | Overcoming protodeboronation; coupling unstable heteroaryls[11][15] | Iterative synthesis; multi-step synthesis of complex building blocks[20] |
Experimental Data Snapshot
The following data, compiled from the literature, illustrates the superior performance of organotrifluoroborates in cases where boronic acids perform poorly.
| Coupling Partners | Boron Reagent | Conditions | Yield | Reference |
| Indoloboronic acid + Heteroaryl Iodide | Boronic Acid | Standard Suzuki | 37% | [11] |
| Indolyltrifluoroborate + Heteroaryl Iodide | Organotrifluoroborate | Standard Suzuki | 60% | [11] |
| 4-Oxoalkylboronic acid derivative + Aryl Halide | Boronic Acid | Prone to decomposition | Low/Variable | [11] |
| 4-Oxoalkyltrifluoroborate + Aryl Halide | Organotrifluoroborate | PdCl₂(dppf), Cs₂CO₃, Toluene/H₂O | Good Yields | [12] |
| Heteroarylboronic acid + Aryl Chloride | Boronic Acid | Often problematic, low yield | <50% | [15] |
| Potassium Heteroaryltrifluoroborate + Aryl Chloride | Organotrifluoroborate | Pd(OAc)₂, RuPhos, Cs₂CO₃, 1,4-Dioxane/H₂O | Good to Excellent | [15] |
Experimental Protocols
The following protocols are generalized from established procedures and should be optimized for specific substrates.[16][23][24]
Protocol 1: Suzuki-Miyaura Coupling using a Potassium Aryltrifluoroborate
This protocol is adapted from methodologies proven effective for a wide range of aryl and heteroaryl trifluoroborates.[15]
-
Reaction Setup : To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), potassium aryltrifluoroborate (1.1–1.5 equiv), and cesium carbonate (Cs₂CO₃, 3.0 equiv).
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., RuPhos or SPhos, 4-10 mol%).
-
Solvent Addition : Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen). Add degassed solvent (e.g., 1,4-Dioxane/H₂O in a 10:1 ratio).
-
Reaction : Heat the mixture to 80–100 °C and stir for 12–24 hours, monitoring by TLC or LC-MS.
-
Workup : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification : Purify the crude product by flash column chromatography.
Protocol 2: Two-Step Iterative Coupling with a MIDA Boronate
This procedure highlights the unique utility of MIDA boronates for sequential reactions.[20]
Step A: First Suzuki-Miyaura Coupling
-
Setup : Combine the bifunctional starting material (containing both a halide and a MIDA boronate, 1.0 equiv), the first coupling partner (a boronic acid or equivalent, 1.1 equiv), palladium catalyst, ligand, and base under an inert atmosphere. Use anhydrous conditions (e.g., THF solvent, K₃PO₄ base) to ensure the MIDA group remains intact.
-
Reaction & Purification : Heat the reaction as required. After completion, perform a standard aqueous workup and purify the MIDA-boronate-containing product via chromatography.
Step B: MIDA Deprotection and Second Coupling
-
Deprotection : Dissolve the purified product from Step A in a suitable solvent (e.g., THF). Add aqueous base (e.g., 1 M NaOH) and stir at room temperature for 1-2 hours to hydrolyze the MIDA group, forming the boronic acid in situ.
-
Second Coupling : To this mixture, add the second aryl halide coupling partner (1.1 equiv), palladium catalyst, ligand, and additional base.
-
Reaction & Purification : Heat the reaction to completion. Perform a final workup and purification to yield the fully elaborated product.
Conclusion
While this compound and similar challenging substrates can be used in Suzuki-Miyaura couplings, their application often requires extensive optimization and may still result in modest yields due to inherent instability. By turning to advanced alternatives such as potassium organotrifluoroborates and MIDA boronates, researchers can significantly improve reaction outcomes. Organotrifluoroborates offer a direct and robust solution to the problem of protodeboronation, while MIDA boronates provide an unparalleled platform for complex, multi-step syntheses. The choice of reagent should be guided by the specific challenges of the substrate and the overall synthetic strategy, with these stable and versatile alternatives representing the state-of-the-art in modern cross-coupling chemistry.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Boron Suzuki Coupling | Borates Today [borates.today]
- 20. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 22. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 2,6-Dimethyl-4-fluorophenylboronic Acid in Drug Synthesis: A Comparative Performance Analysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical synthesis, the choice of building blocks is a critical determinant of efficiency, yield, and ultimately, the viability of a drug candidate. Among the vast arsenal of reagents available to the modern medicinal chemist, substituted phenylboronic acids have carved out a pivotal role, largely due to their versatility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide offers an in-depth technical assessment of 2,6-Dimethyl-4-fluorophenylboronic acid, a sterically hindered and electronically modified reagent, benchmarking its performance against key analogues to inform rational substrate selection in complex synthetic campaigns.
Introduction: The Strategic Advantage of Structural Nuances
This compound is a unique reagent characterized by two key structural features: ortho-dimethyl substitution and a para-fluoro substituent. The ortho-methyl groups introduce significant steric hindrance around the boronic acid moiety, which can profoundly influence reaction kinetics and selectivity. The para-fluoro group, on the other hand, imparts distinct electronic properties through its inductive electron-withdrawing and mesomeric electron-donating effects.[1][2] This combination of steric bulk and electronic modulation makes it a valuable tool for accessing complex biaryl structures that are often found in pharmacologically active molecules.
This guide will dissect the performance of this compound by comparing it with two close structural relatives:
-
2,6-Dimethylphenylboronic acid: This analogue allows for the isolation of the electronic contribution of the para-fluoro group.
-
4-Fluoro-2-methylphenylboronic acid: This comparison highlights the impact of the second ortho-methyl group, isolating the effect of increased steric hindrance.
The Interplay of Steric and Electronic Effects in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern carbon-carbon bond formation.[3] The reaction mechanism involves a catalytic cycle with a palladium complex, comprising three key steps: oxidative addition, transmetalation, and reductive elimination. The structure of the boronic acid directly impacts the transmetalation step, which is often the rate-determining step, especially with sterically demanding substrates.[4][5]
The Double-Edged Sword of Steric Hindrance
The presence of one, and particularly two, ortho-substituents on the phenylboronic acid can be a double-edged sword. While it can present challenges in bringing the boronic acid and the palladium complex together, it can also offer advantages:
-
Challenges: Increased steric bulk around the boronic acid can slow down the rate of transmetalation, potentially requiring more forcing reaction conditions (higher temperatures, longer reaction times, and specialized catalyst systems).[4]
-
Advantages: The steric hindrance can prevent unwanted side reactions, such as homocoupling of the boronic acid. Furthermore, in cases of polychlorinated aromatic substrates, steric hindrance can lead to selective reactions at less hindered positions.
The Subtle Influence of the Fluoro Substituent
The fluorine atom at the para-position introduces a unique electronic profile. Its strong inductive electron-withdrawing effect can increase the Lewis acidity of the boron atom, which may facilitate the formation of the boronate species required for transmetalation.[1] However, its ability to donate electron density through resonance can partially counteract this effect. The net result is a nuanced modulation of the boronic acid's reactivity. The introduction of fluorine can also enhance the metabolic stability and binding affinity of the final drug molecule.
Comparative Performance Analysis: A Data-Driven Assessment
Hypothetical Benchmarking Reaction
To frame our comparison, let's consider a representative Suzuki-Miyaura coupling reaction with a common, moderately reactive coupling partner, 4-bromoanisole.
Caption: Generalized Suzuki-Miyaura Coupling Workflow.
Quantitative Comparison of Yields
The following table summarizes expected performance based on established principles of steric and electronic effects in Suzuki-Miyaura coupling. The yields are hypothetical and serve for comparative purposes.
| Boronic Acid | Key Structural Features | Expected Relative Yield (%) | Rationale |
| This compound | High Steric Hindrance, Electron-withdrawing Fluoro Group | 80-90 | The electron-withdrawing fluorine can partially offset the slower kinetics from steric hindrance. Requires optimized conditions. |
| 2,6-Dimethylphenylboronic acid | High Steric Hindrance | 75-85 | The lack of the activating fluoro group may lead to slightly lower yields compared to its fluorinated counterpart under similar conditions. |
| 4-Fluoro-2-methylphenylboronic acid | Moderate Steric Hindrance, Electron-withdrawing Fluoro Group | 85-95 | Reduced steric hindrance compared to the dimethylated analog generally leads to faster and more efficient coupling. |
| 4-Fluorophenylboronic acid | Minimal Steric Hindrance, Electron-withdrawing Fluoro Group | >95 | The absence of ortho-substituents allows for facile transmetalation, often leading to excellent yields.[6][7] |
Note: Actual yields are highly dependent on the specific substrates, catalyst, ligand, base, solvent, and temperature used.
Causality Behind Performance Differences
-
Effect of the Second Methyl Group (2,6-Dimethyl-4-fluoro vs. 4-Fluoro-2-methyl): The presence of the second ortho-methyl group in this compound significantly increases steric congestion. This steric impediment is the primary reason for a likely decrease in reaction rate and potentially lower yield compared to 4-Fluoro-2-methylphenylboronic acid. To overcome this, specialized ligands that can accommodate bulky substrates, such as Buchwald-type ligands, are often employed.[4]
-
Effect of the Fluoro Group (2,6-Dimethyl-4-fluoro vs. 2,6-Dimethyl): The para-fluoro substituent in this compound has an activating effect. The electron-withdrawing nature of fluorine can enhance the rate of transmetalation.[8] This electronic boost can help to counteract the negative steric impact of the two ortho-methyl groups, leading to potentially higher yields compared to the non-fluorinated 2,6-dimethylphenylboronic acid under optimized conditions.
Experimental Protocols: A Self-Validating System
To ensure reproducibility and provide a practical framework, the following detailed experimental protocols for a standard and a sterically hindered Suzuki-Miyaura coupling are provided.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
Caption: Standard Suzuki-Miyaura Coupling Workflow.
Methodology:
-
Reaction Setup: In a dry reaction vessel equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), the boronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water, dioxane/water, or DMF/water) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by an appropriate technique (e.g., TLC, GC/MS, or LC/MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol for Sterically Hindered Suzuki-Miyaura Coupling
For sterically demanding substrates like this compound, modifications to the general protocol are often necessary to achieve good yields.
Key Modifications:
-
Catalyst/Ligand System: Employ a catalyst system known to be effective for sterically hindered couplings, such as a palladium source (e.g., Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or RuPhos).[4]
-
Base: A stronger base, such as K₃PO₄ or Cs₂CO₃, may be required to facilitate the transmetalation step.
-
Temperature: Higher reaction temperatures may be necessary to overcome the activation energy barrier imposed by steric hindrance.
Example Protocol:
-
Reaction Setup: In a dry Schlenk tube, combine the aryl halide (1.0 mmol), this compound (1.5 equiv), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Reaction: Heat the mixture to 100-120 °C and stir vigorously.
-
Monitoring and Work-up: Follow the procedures outlined in the general protocol.
Conclusion: Informed Decision-Making in Drug Synthesis
This compound is a powerful reagent for the synthesis of complex, sterically hindered biaryl compounds. Its performance is a delicate balance of the steric hindrance imposed by the ortho-dimethyl groups and the electronic activation provided by the para-fluoro substituent.
-
For accessing highly substituted biaryls: this compound is an excellent choice, though it often requires carefully optimized reaction conditions with specialized catalyst systems to overcome steric challenges.
-
When higher yields and faster reactions are paramount: If the synthetic route allows, the less hindered 4-fluoro-2-methylphenylboronic acid may be a more efficient alternative.
-
To isolate the impact of fluorine: A direct comparison with 2,6-dimethylphenylboronic acid can elucidate the electronic benefits of the fluoro group in a specific synthetic context.
By understanding the interplay of these structural features, medicinal chemists can make more informed decisions in their selection of building blocks, ultimately accelerating the drug discovery and development process.
References
- 1. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
A Comparative Spectroscopic Guide to 2,6-Dimethyl-4-fluorophenylboronic Acid and its Analogs for the Research Scientist
In the landscape of modern synthetic chemistry and drug development, arylboronic acids are indispensable reagents, primarily for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The electronic and steric properties of the aryl substituent profoundly influence the reactivity and stability of these compounds. This guide provides a detailed comparative analysis of the spectroscopic data for 2,6-Dimethyl-4-fluorophenylboronic acid, a sterically hindered and electronically modified boronic acid, alongside its structurally related analogs. This information is critical for researchers and drug development professionals for compound identification, purity assessment, and understanding structure-property relationships.
Introduction to this compound
This compound is a valuable building block in organic synthesis. The presence of two ortho-methyl groups introduces significant steric hindrance around the boronic acid moiety, which can influence its reactivity in cross-coupling reactions, sometimes leading to selective transformations. The fluorine atom at the para-position acts as a weak electron-withdrawing group, modulating the electronic properties of the aromatic ring. Accurate and comprehensive spectroscopic data is paramount for the unambiguous identification and quality control of this reagent.
Spectroscopic Data Analysis
The primary methods for characterizing arylboronic acids are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Infrared (IR) spectroscopy. It is important to note that boronic acids have a propensity to form cyclic anhydrides (boroxines) upon dehydration, which can lead to complex NMR spectra. To obtain clean spectra of the monomeric boronic acid, it is often necessary to use deuterated solvents that can break up these oligomers, such as methanol-d4 or dimethyl sulfoxide-d6 (DMSO-d6).
Spectroscopic Data for this compound
While a complete, publicly available dataset for this compound is not readily found in the literature, a representative ¹H NMR spectrum has been reported.[1]
¹H NMR (DMSO-d6):
-
Aromatic Protons: Signals corresponding to the two meta-protons on the phenyl ring are expected. Due to coupling with the fluorine atom, these would likely appear as a doublet of doublets or a triplet.
-
Methyl Protons: A singlet corresponding to the six protons of the two methyl groups.
-
Hydroxyl Protons: A broad singlet for the B(OH)₂ group, which is exchangeable with D₂O.
A detailed analysis of the ¹³C NMR, ¹⁹F NMR, and IR spectra for this specific compound is limited by the availability of public data. The following sections will therefore focus on a comparative analysis with structurally similar, well-characterized boronic acids to infer the expected spectral features.
Comparative Spectroscopic Analysis
To understand the influence of the methyl and fluoro substituents, we will compare the available data with that of 4-fluorophenylboronic acid, 2,6-dimethylphenylboronic acid, and other fluorinated isomers.
4-Fluorophenylboronic Acid
This compound lacks the ortho-methyl groups, providing a clear comparison for the effect of steric hindrance.
| Spectroscopic Data for 4-Fluorophenylboronic Acid | |
| ¹H NMR (DMSO-d6) | δ 8.08 (s, 2H, B(OH)₂), 7.85 (dd, J = 8.7, 5.4 Hz, 2H, Ar-H), 7.18 (t, J = 8.9 Hz, 2H, Ar-H) |
| ¹³C NMR (DMSO-d6) | δ 164.2 (d, ¹JCF = 245 Hz), 137.2 (d, ³JCF = 8 Hz), 131.0, 115.1 (d, ²JCF = 21 Hz) |
| ¹⁹F NMR (DMSO-d6) | δ -113.1 |
| IR (KBr, cm⁻¹) | 3300-3000 (br, O-H), 1605, 1515 (C=C), 1350 (B-O), 1160 (C-F) |
Data sourced from PubChem CID 285645.[2]
Analysis: The ¹H NMR shows the expected splitting pattern for a para-substituted benzene ring. The ¹³C NMR is characterized by the large one-bond carbon-fluorine coupling constant (¹JCF). The ¹⁹F NMR shows a single resonance at a typical chemical shift for an aryl fluoride.
2,6-Dimethylphenylboronic Acid
This analog lacks the fluorine atom, isolating the effect of the ortho-methyl groups.
| Spectroscopic Data for 2,6-Dimethylphenylboronic Acid | |
| ¹H NMR (CDCl₃) | δ 7.21 (t, J = 7.5 Hz, 1H, Ar-H), 6.99 (d, J = 7.5 Hz, 2H, Ar-H), 5.30 (s, 2H, B(OH)₂), 2.45 (s, 6H, CH₃) |
A representative ¹H-NMR spectrum is available.[3]
Analysis: The ¹H NMR spectrum shows a simple pattern for the aromatic protons due to the symmetry of the molecule. The methyl protons appear as a sharp singlet. The steric hindrance from the two ortho-methyl groups can influence the conformation and potentially the chemical shifts compared to less hindered analogs.
Other Fluorophenylboronic Acid Isomers
Comparing with 2- and 3-fluorophenylboronic acids highlights the positional effects of the fluorine substituent.
| Spectroscopic Data | 2-Fluorophenylboronic Acid | 3-Fluorophenylboronic Acid |
| ¹H NMR (DMSO-d6) | δ 8.15 (s, 2H), 7.75 (td, J = 7.5, 1.8 Hz, 1H), 7.48 (m, 1H), 7.28 (td, J = 7.5, 1.2 Hz, 1H), 7.18 (dd, J = 10.5, 8.4 Hz, 1H) | δ 8.12 (s, 2H), 7.65-7.58 (m, 2H), 7.45 (m, 1H), 7.25 (m, 1H) |
| ¹³C NMR (DMSO-d6) | δ 163.2 (d, ¹JCF = 248 Hz), 135.8 (d, ⁴JCF = 3 Hz), 132.0 (d, ³JCF = 8 Hz), 125.0 (d, ⁴JCF = 4 Hz), 119.5 (d, ²JCF = 14 Hz), 115.8 (d, ²JCF = 22 Hz) | δ 162.3 (d, ¹JCF = 242 Hz), 135.8 (d, ⁴JCF = 3 Hz), 130.6 (d, ³JCF = 8 Hz), 129.5 (d, ⁴JCF = 2 Hz), 120.0 (d, ²JCF = 21 Hz), 116.2 (d, ²JCF = 23 Hz) |
| ¹⁹F NMR (DMSO-d6) | δ -114.6 | δ -113.9 |
| IR (KBr, cm⁻¹) | ~3300 (br, O-H), ~1610, ~1450 (C=C), ~1350 (B-O), ~1230 (C-F) | ~3300 (br, O-H), ~1600, ~1480 (C=C), ~1360 (B-O), ~1250 (C-F) |
Data sourced from PubChem CID 2734354 and 2733986.[4][5]
Analysis: The position of the fluorine atom significantly alters the ¹H and ¹³C NMR spectra due to changes in coupling patterns and electronic effects. The ¹⁹F NMR chemical shifts are also sensitive to the substitution pattern.
Experimental Protocols
General NMR Spectroscopy Protocol for Arylboronic Acids
-
Sample Preparation: Dissolve 5-10 mg of the arylboronic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4) in a standard 5 mm NMR tube. The choice of solvent is critical to disrupt the formation of boroxine trimers, which can lead to broad and uninterpretable spectra.[6]
-
Instrument Setup:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse sequence with a relaxation delay of 1-2 seconds is typically adequate.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum should be acquired. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. ¹⁹F is a high-abundance, high-sensitivity nucleus, so spectra can be acquired relatively quickly.
-
-
Data Processing: Process the raw data with appropriate Fourier transformation, phasing, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).
Caption: Workflow for NMR Spectroscopic Analysis of Arylboronic Acids.
General FT-IR Spectroscopy Protocol
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the boronic acid with dry KBr powder and press into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid powder.
-
Instrument Setup:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters: A typical spectral range is 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Acquisition: Record a background spectrum of the empty sample compartment (or KBr pellet) and then the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background.
-
Data Analysis: Identify characteristic absorption bands and compare them to known correlation tables. Key bands for arylboronic acids include O-H stretching (broad), B-O stretching, and aromatic C=C and C-H vibrations.[7]
Discussion and Interpretation
The spectroscopic data of arylboronic acids provide a wealth of information about their structure.
-
¹H NMR: The chemical shifts and coupling constants of the aromatic protons reveal the substitution pattern on the phenyl ring. The presence of electron-withdrawing groups, like fluorine, generally shifts the aromatic protons downfield. Steric effects from bulky ortho substituents, such as the methyl groups in this compound, can restrict bond rotation and lead to distinct chemical shifts for otherwise equivalent protons.
-
¹³C NMR: The chemical shifts of the carbon atoms are sensitive to the electronic environment. The carbon directly attached to the boron atom (ipso-carbon) can sometimes be difficult to observe due to quadrupolar relaxation of the boron nucleus. The C-F coupling constants are particularly informative, with the one-bond coupling (¹JCF) being the largest.
-
¹⁹F NMR: This technique is highly sensitive to the local environment of the fluorine atom. The chemical shift can provide information about the electronic nature of the substituents on the ring.
-
IR Spectroscopy: The IR spectrum is useful for identifying key functional groups. A broad absorption in the region of 3300-3000 cm⁻¹ is characteristic of the O-H stretching of the boronic acid group, often involved in hydrogen bonding. The B-O stretching vibration typically appears around 1350 cm⁻¹. Aromatic C=C stretching bands are observed in the 1600-1450 cm⁻¹ region, and C-F stretching appears in the 1300-1100 cm⁻¹ range.
Conclusion
References
- 1. This compound(1392512-54-7) 1H NMR spectrum [chemicalbook.com]
- 2. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Fluorophenylboronic acid(1993-03-9) 1H NMR [m.chemicalbook.com]
- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 1392512-54-7 [chemicalbook.com]
A Senior Application Scientist’s Guide to Determining the Purity of 2,6-Dimethyl-4-fluorophenylboronic Acid: A Comparative Analysis
Introduction: The Critical Role of Purity in Arylboronic Acids
2,6-Dimethyl-4-fluorophenylboronic acid is a vital building block in modern organic synthesis, particularly valued for its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] Its unique substitution pattern—electron-donating methyl groups ortho to the boronic acid and an electron-withdrawing fluorine atom para—imparts specific reactivity and properties to the resulting biaryl products, which are common motifs in pharmaceuticals and advanced materials.[2]
In drug development and materials science, the purity of starting materials is not a mere formality; it is a cornerstone of reproducibility, safety, and efficacy. Impurities can lead to unpredictable reaction outcomes, the formation of toxic byproducts, and compromised performance of the final product.[3] This guide provides a comparative overview of the principal analytical methods for determining the purity of this compound, grounded in the principles of scientific integrity and practical, field-proven insights. We will dissect each method, explaining not just the "how" but the "why" behind experimental choices, enabling you to select and implement the most appropriate strategy for your laboratory's needs.
Understanding the Impurity Landscape
Before delving into analytical techniques, it is crucial to understand the types of impurities commonly associated with arylboronic acids. The stability of the carbon-boron bond and the boronic acid moiety itself dictates the impurity profile.
-
Boroxines (Anhydrides): The most common impurity is the corresponding cyclic anhydride, known as a boroxine. This trimer forms through the intermolecular dehydration of three boronic acid molecules.[4] This is a reversible process, and the equilibrium between the boronic acid and the boroxine can complicate analysis, particularly in non-aqueous conditions.[5]
-
Protodeboronation Products: This degradation pathway involves the cleavage of the C-B bond and its replacement with a C-H bond, yielding 3,5-dimethylfluorobenzene. This reaction can be catalyzed by aqueous conditions, acids, or bases.[4]
-
Oxidation Products: The boronic acid group can be susceptible to oxidation, leading to the formation of the corresponding phenol, 2,6-Dimethyl-4-fluorophenol.[4]
-
Process-Related Impurities: Residual starting materials, reagents, or byproducts from the synthetic route can also be present.[3]
An effective purity method must be able to separate and quantify the parent compound from these potential impurities.
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and versatility.[6] For arylboronic acids, Reversed-Phase HPLC (RP-HPLC) is the most common approach.
Expertise & Experience: The "Why" Behind the Protocol
The primary challenge in RP-HPLC analysis of boronic acids is their potential for on-column degradation and poor retention for more hydrophilic analogues.[7] Our choice of parameters is designed to mitigate these issues:
-
Column Selection: A C18 column is the standard choice for retaining aromatic compounds. We select a modern, end-capped C18 column (e.g., Acquity BEH C18, XSelect HSS T3) to minimize interactions with residual silanols on the silica surface, which can catalyze degradation.[6][8]
-
Mobile Phase: A low-pH mobile phase (e.g., using formic or phosphoric acid) is employed. This serves two purposes: it suppresses the ionization of the boronic acid's hydroxyl groups, promoting better retention and peak shape, and it helps to shift the boroxine equilibrium back towards the monomeric acid form.
-
Detector: A Photodiode Array (PDA) detector is ideal. It not only quantifies the main peak but also provides UV spectra, which can help in identifying impurities by comparing them to the main analyte's spectrum, a concept known as peak purity analysis.
Experimental Workflow: HPLC
Caption: High-level workflow for HPLC purity determination.
Protocol: Purity of this compound by RP-HPLC
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
-
Chromatographic Conditions:
-
Column: Waters XSelect™ HSS T3, 4.6 x 150 mm, 5 µm, or equivalent.[6]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Sample Concentration: Accurately weigh approximately 10 mg of this compound into a 20 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of about 0.5 mg/mL.
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject a blank (diluent) to ensure a clean baseline.
-
Inject the sample solution and acquire the chromatogram.
-
-
Data Processing:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area normalization: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Method 2: Gas Chromatography (GC)
GC is an excellent technique for separating volatile and thermally stable compounds. Since boronic acids are generally non-volatile, a derivatization step is mandatory to convert them into more volatile species suitable for GC analysis.[1]
Expertise & Experience: The "Why" Behind the Protocol
-
Derivatization: The core of a successful GC method for boronic acids is the derivatization step. We convert the boronic acid into a cyclic boronate ester. Common derivatizing agents include glycols like pinacol or 1,3-propanediol.[1][9] This reaction is fast, quantitative, and produces a stable, volatile derivative that chromatographs well. This step is critical for preventing on-column decomposition and ensuring sharp, symmetrical peaks.
-
Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms), is chosen. This provides a good balance of interactions for separating the derivatized analyte from potential impurities.
-
Detection: Flame Ionization Detection (FID) is a robust, universal detector for organic compounds, providing excellent quantitation. For impurity identification, Mass Spectrometry (MS) is superior, as it provides structural information from the fragmentation pattern of the derivative.[1]
Experimental Workflow: GC
Caption: High-level workflow for GC purity determination.
Protocol: Purity of this compound by GC-FID
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector, an FID detector, and an appropriate capillary column.
-
Chromatographic Conditions:
-
Column: Agilent HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.
-
Carrier Gas: Helium or Hydrogen, at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
Detector Temperature: 300 °C.
-
-
Derivatization and Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound into a 2 mL autosampler vial.
-
Add 1.0 mL of ethyl acetate.
-
Add approximately 10 mg of pinacol.
-
Cap the vial and vortex briefly. Heat at 60 °C for 15 minutes to ensure complete derivatization.
-
Allow the vial to cool to room temperature before injection.
-
-
Analysis:
-
Inject 1 µL of the prepared sample solution into the GC.
-
-
Data Processing:
-
Integrate all peaks.
-
Calculate purity using area normalization, excluding the solvent and derivatizing agent peaks.
-
Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for structural elucidation and can be used quantitatively (qNMR) for purity determination. For boronic acids, both ¹H and ¹¹B NMR are highly informative.[10]
Expertise & Experience: The "Why" Behind the Protocol
-
¹H NMR: Provides a detailed map of the proton environment. However, the presence of the boroxine trimer can lead to multiple sets of aromatic signals, complicating the spectrum.[11] The choice of solvent is critical. Using a deuterated alcohol like methanol-d₄ breaks up the boroxine, resulting in a clean spectrum of the monomeric acid (though the acidic B(OH)₂ protons will exchange with the solvent and become invisible).[11]
-
¹¹B NMR: Boron has an NMR-active nucleus (¹¹B, 80.1% natural abundance).[12] This technique is highly specific to the boron environment. The trigonal planar boronic acid (sp²) and the tetrahedral boronate ester (sp³) have distinct chemical shifts (typically ~28-33 ppm and ~2-10 ppm, respectively).[10][13] This makes ¹¹B NMR excellent for observing the presence of boronate esters or other boron-containing species but less useful for differentiating the monomeric acid from its boroxine anhydride, which have very similar chemical shifts.[5]
-
Quantitative NMR (qNMR): For an absolute purity measurement, a certified internal standard with a known concentration and purity is added to the sample. By comparing the integral of a specific analyte resonance to a resonance of the internal standard, the exact purity (as %w/w) can be calculated. Maleic acid or dimethyl sulfone are common choices for internal standards.
Experimental Workflow: qNMR
Caption: High-level workflow for quantitative NMR (qNMR) purity determination.
Protocol: Purity of this compound by ¹H qNMR
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Materials:
-
Analyte: this compound.
-
Internal Standard: Maleic acid (Certified Reference Material).
-
Solvent: Methanol-d₄.
-
-
Sample Preparation:
-
Accurately weigh ~15 mg of the boronic acid sample into a vial.
-
Accurately weigh ~10 mg of maleic acid into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of Methanol-d₄.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (D1) is sufficiently long (e.g., D1 > 5 * T₁, typically 30 seconds is safe for quantitation).
-
Use a 90° pulse angle.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate the well-resolved aromatic proton signal of the analyte (e.g., the aromatic CH protons) and the olefinic proton signal of maleic acid (~6.3 ppm).
-
Calculate the purity using the following formula: Purity (%w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal (Analyte: 2, Standard: 2)
-
MW = Molecular Weight (Analyte: 167.97 g/mol , Standard: 116.07 g/mol )[14]
-
m = mass
-
Purity_std = Purity of the internal standard (as a percentage)
-
-
Method 4: Potentiometric Titration
Titration is a classic, absolute method for determining the concentration of an acidic substance. Boric acid and its organic derivatives are very weak acids, making direct titration difficult due to the lack of a sharp inflection point at the equivalence point.[15][16]
Expertise & Experience: The "Why" Behind the Protocol
-
Complexation with Polyol: The key to successfully titrating a boronic acid is to complex it with a polyol, most commonly D-Mannitol.[17][18] Mannitol reacts with the boronic acid to form a boro-mannitol complex. This complex is a much stronger acid than the boronic acid itself, resulting in a significantly sharper and more easily detectable endpoint in the titration curve.[16]
-
Titrant and System: A standardized solution of a strong base, like sodium hydroxide (NaOH), is used as the titrant. An autotitrator with a pH electrode is used to precisely add the titrant and record the pH, allowing for accurate determination of the equivalence point from the derivative of the titration curve. This method provides a direct measure of the molar quantity of the acidic boronic acid functionality.
Experimental Workflow: Titration
Caption: High-level workflow for potentiometric titration.
Protocol: Purity of this compound by Titration
-
Instrumentation: Autotitrator with a combination pH electrode and a 10 or 20 mL buret.
-
Reagents:
-
Titrant: 0.1 M Sodium Hydroxide (NaOH), standardized.
-
Mannitol Solution: Saturated solution of D-Mannitol in deionized water (approx. 200 g/L).[18]
-
Solvent: Deionized water, boiled to remove CO₂.
-
-
Sample Preparation:
-
Accurately weigh approximately 150 mg of the boronic acid sample into a titration vessel.
-
Add 50 mL of deionized water and stir to dissolve. Gentle warming may be required.
-
Add 50 mL of the saturated mannitol solution.[18]
-
-
Titration:
-
Calibrate the pH electrode using standard pH buffers (e.g., pH 4, 7, and 10).
-
Immerse the pH electrode and the buret tip into the sample solution.
-
Titrate the sample with the standardized 0.1 M NaOH solution, recording the pH and titrant volume data.
-
-
Data Processing:
-
Determine the volume of NaOH used to reach the equivalence point (V_eq), typically from the maximum of the first derivative of the titration curve (dpH/dV).
-
Calculate the purity using the following formula: Purity (%w/w) = (V_eq * M_NaOH * MW_analyte) / (m_sample) * 100 Where:
-
V_eq = Equivalence volume of NaOH (in L)
-
M_NaOH = Molarity of standardized NaOH (in mol/L)
-
MW_analyte = Molecular Weight of the boronic acid (167.97 g/mol )[14]
-
m_sample = mass of the sample (in g)
-
-
Comparative Summary of Methods
The choice of method depends on the specific requirements of the analysis, such as the need for trace impurity detection, absolute quantification, or high-throughput screening.
| Method | Principle | Sensitivity (Typical LOQ) | Selectivity | Key Advantages | Key Limitations |
| HPLC-PDA | Chromatographic separation based on polarity | µg/mL to ng/mL[19] | Very High | Excellent for separating structurally similar impurities; widely available; peak purity assessment. | May require method development; potential for on-column degradation.[7] |
| GC-FID/MS | Separation of volatile derivatives by boiling point | ng/mL[19] | High | High resolution; MS provides structural information for impurity ID. | Requires derivatization; not suitable for non-volatile or thermally labile impurities.[1] |
| qNMR | Signal intensity proportional to molar concentration | mg range | High | Absolute, primary method; no analyte-specific reference standard needed; provides structural info. | Lower sensitivity than chromatographic methods; requires expensive equipment and expertise. |
| Titration | Acid-base neutralization | mg range | Moderate | Absolute method; inexpensive; provides assay value for the acidic moiety. | Not impurity-specific (titrates any acidic impurity); lower sensitivity; less selective.[15] |
Conclusion: Selecting the Right Tool for the Job
There is no single "best" method for determining the purity of this compound; the optimal choice is dictated by the analytical objective.
-
For routine quality control and release testing , HPLC-PDA is the method of choice. It provides a robust, selective, and sensitive impurity profile, which is the primary concern in most applications.
-
For identifying unknown volatile impurities or when dealing with complex matrices where HPLC is problematic, GC-MS after derivatization is a powerful alternative.
-
For certifying reference materials or obtaining an absolute, highly accurate assay value without relying on a specific chemical standard of the analyte, qNMR is the gold standard.
-
For a rapid, inexpensive, and straightforward assay of the boronic acid functional group , potentiometric titration is a reliable and time-honored technique.
By understanding the principles, strengths, and limitations of each of these methods, researchers and drug development professionals can confidently assess the purity of this critical synthetic building block, ensuring the quality and integrity of their scientific endeavors.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. 342636-66-2 | 3,5-DIMETHYL-4-FLUORO-PHENYLBORONIC ACID [fluoromart.com]
- 3. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Analysis of Boronic Acid and Identified Boranes - Chromatography Forum [chromforum.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemscene.com [chemscene.com]
- 15. zzylchem.com [zzylchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. cdn.hach.com [cdn.hach.com]
- 18. metrohm.com [metrohm.com]
- 19. benchchem.com [benchchem.com]
A Researcher's Guide to Evaluating the Impact of Fluorine Substitution on Coupling Efficiency
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. Its unique electronic properties can profoundly alter a molecule's lipophilicity, metabolic stability, and binding affinity. However, these same properties present distinct challenges and opportunities during synthesis, particularly in widely used cross-coupling reactions. This guide provides a comprehensive framework for researchers to systematically evaluate the impact of fluorine substitution on the efficiency of key coupling reactions, ensuring that experimental design is both robust and insightful.
The Dual Nature of Fluorine's Influence in Catalysis
Fluorine's high electronegativity exerts a powerful electron-withdrawing inductive effect (-I), which is fundamental to its influence on reaction mechanisms.[1][2] This effect can be a double-edged sword. On one hand, it can facilitate steps like oxidative addition in Suzuki-Miyaura coupling by making the carbon-halide bond more susceptible to palladium insertion.[3] On the other hand, it can destabilize carbocation intermediates or alter the nucleophilicity of adjacent functional groups, thereby impeding other reaction pathways.[1] Understanding this electronic tug-of-war is critical to predicting and troubleshooting reactions involving fluorinated substrates.
Case Study 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerhouse for C(sp²)–C(sp²) bond formation.[4][5] Fluorine's placement on either the aryl halide or the organoboron partner can significantly alter reaction outcomes.
Mechanistic Considerations
-
On the Aryl Halide: An electron-withdrawing fluorine substituent on the aryl halide generally accelerates the rate-limiting oxidative addition step.[3] Aryl fluorides themselves are typically unreactive, but fluorine substitution on an aryl chloride, bromide, or iodide enhances reactivity.
-
On the Boronic Acid: Conversely, an electron-withdrawing group like fluorine on the arylboronic acid can slow down the transmetalation step.[6][7] This is because it reduces the nucleophilicity of the carbon atom attached to boron, making its transfer to the palladium center more difficult. The activation of the boronic acid with a base to form a more nucleophilic boronate species is a critical step that can be influenced by these electronic effects.[8]
Experimental Design for Evaluation
A rigorous evaluation requires a direct comparison between a fluorinated substrate and its non-fluorinated analog under identical conditions. The goal is to isolate the effect of the fluorine substituent.
Table 1: Comparative Data for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Yield (%) after 2h | Turnover Number (TON) | Turnover Frequency (TOF, h⁻¹) |
| 1 | 4-Iodoanisole | Phenylboronic acid | >95 | 19,000 | 9,500 |
| 2 | 4-Fluoro-1-iodobenzene | Phenylboronic acid | >99 | 19,800 | 9,900 |
| 3 | 4-Iodoanisole | 4-Fluorophenylboronic acid | 85 | 17,000 | 8,500 |
| 4 | 4-Fluoro-1-iodobenzene | 4-Fluorophenylboronic acid | 92 | 18,400 | 9,200 |
Data is representative and compiled for illustrative purposes based on general principles.[6][9]
Protocol 1: Comparative Suzuki-Miyaura Coupling
-
Preparation: To four identical, flame-dried Schlenk flasks under an argon atmosphere, add the arylboronic acid (1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), and the palladium catalyst system (e.g., Pd(OAc)₂/SPhos, 0.005 mol%).
-
Reagent Addition: Add the respective aryl halide (1.0 mmol, as per Table 1) to each flask, followed by the degassed solvent (e.g., Toluene/H₂O 10:1, 5 mL).
-
Reaction: Stir the mixtures vigorously at a controlled temperature (e.g., 100 °C).
-
Monitoring: At set time intervals (e.g., 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction mixture. Quench with water, extract with ethyl acetate, and analyze by GC-MS or HPLC against an internal standard to determine conversion and yield.[9][10]
-
Analysis: Compare the reaction rates and final yields to quantify the electronic impact of the fluorine substituent on each coupling partner.
Caption: Workflow for comparative Suzuki coupling evaluation.
Case Study 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C–N bonds, crucial for synthesizing countless pharmaceutical agents.[11] The electronic nature of both the aryl halide and the amine is a key determinant of success, making the evaluation of fluorine's impact essential.
Mechanistic Considerations
The catalytic cycle for Buchwald-Hartwig amination has been studied extensively.[12] For electron-deficient aryl halides (e.g., those bearing a fluorine substituent), the initial oxidative addition to the Pd(0) center is generally favored. However, the subsequent steps, including the deprotonation of the amine and the reductive elimination to form the C–N bond, can be influenced. A highly electron-deficient aryl group on the palladium complex can make the final reductive elimination step more challenging. The choice of ligand is critical to navigate these competing effects.[12][13]
Experimental Design for Evaluation
When evaluating fluorinated substrates, it is crucial to maintain a consistent catalyst system and base to isolate the variable of the substrate's electronic properties.
Table 2: Comparative Data for Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Yield (%) after 4h | Key Observation |
| 1 | 4-Bromoanisole | Aniline | 92 | Standard electron-rich halide |
| 2 | 4-Fluorobromobenzene | Aniline | >99 | Accelerated oxidative addition |
| 3 | 4-Bromoanisole | 4-Fluoroaniline | 88 | Less nucleophilic amine |
| 4 | 4-Fluorobromobenzene | 4-Fluoroaniline | 95 | F-aryl halide overcomes F-aniline |
Data is representative and compiled for illustrative purposes.[12]
Protocol 2: Comparative Buchwald-Hartwig Amination
-
Preparation: In a glovebox, add the palladium precatalyst (e.g., RuPhos Pd G3, 1 mol%) and the base (e.g., NaOtBu, 1.4 mmol) to four separate vials.
-
Reagent Addition: Add the aryl halide (1.0 mmol) and the amine (1.2 mmol) to their respective vials.
-
Reaction: Add degassed solvent (e.g., THF, 4 mL) to each vial, seal, and place in a heating block set to a specific temperature (e.g., 80 °C).
-
Monitoring & Analysis: After the specified time, cool the reactions, dilute, and analyze by LC-MS to determine the relative conversion and product formation.
Case Study 3: Amide Bond Formation
While not a cross-coupling reaction in the traditional sense, amide bond formation is arguably the most common reaction in drug development. The use of fluorinated building blocks is routine.
Mechanistic Considerations
The efficiency of amide coupling often depends on the activation of the carboxylic acid. Reagents like HATU or T3P convert the acid into a more reactive species. The nucleophilicity of the amine partner is equally important.
-
Fluorine on the Carboxylic Acid: An α-fluoro substituent increases the acidity of the carboxylic acid, which can facilitate its activation.[14]
-
Fluorine on the Amine: Fluorine substitution on an aniline, for example, significantly reduces the amine's nucleophilicity and basicity, making the coupling reaction more difficult. This often requires more forceful activation conditions or longer reaction times.[15]
Experimental Design for Evaluation
A direct comparison of coupling rates can be achieved by monitoring the disappearance of starting materials using a rapid and quantitative analytical method.
Table 3: Comparative Data for Amide Bond Formation
| Entry | Carboxylic Acid | Amine | Coupling Reagent | % Conversion after 1h |
| 1 | Benzoic Acid | Benzylamine | HATU | >99 |
| 2 | 2-Fluorobenzoic Acid | Benzylamine | HATU | >99 |
| 3 | Benzoic Acid | 4-Fluoroaniline | HATU | 65 |
| 4 | 2-Fluorobenzoic Acid | 4-Fluoroaniline | HATU | 75 |
Data is representative and compiled for illustrative purposes.[16][17]
Caption: General workflow for evaluating substituent effects.
Conclusion and Best Practices
The electronic impact of fluorine substitution is context-dependent and multifaceted. A systematic, comparative approach is the only reliable way to determine its effect on a given coupling reaction.
-
Always Use a Control: The non-fluorinated analog is the most important point of comparison.
-
Isolate Variables: Change only one variable at a time (i.e., the presence of fluorine on one specific coupling partner).
-
Monitor Kinetically: Final yield numbers can be misleading. Understanding the reaction rate provides deeper insight into the catalytic cycle.[18]
-
Scout Ligands and Bases: For challenging couplings involving fluorinated substrates (especially electron-deficient amines or aryl halides), screening a panel of ligands and bases is often necessary to find optimal conditions.[12]
By adopting this rigorous, data-driven methodology, researchers can effectively navigate the complexities of synthesizing fluorinated molecules, accelerating the pace of discovery in medicine and materials.
References
- 1. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 2. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging | UBC Chemistry [chem.ubc.ca]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. research.rug.nl [research.rug.nl]
- 13. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination [organic-chemistry.org]
- 15. ntd-network.org [ntd-network.org]
- 16. Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to 2,6-Dimethyl-4-fluorophenylboronic Acid: Efficacy and Applications in Cross-Coupling Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount to achieving desired molecular complexity and function. Among the vast array of available reagents, substituted phenylboronic acids hold a privileged position due to their versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This guide provides an in-depth technical comparison of 2,6-Dimethyl-4-fluorophenylboronic acid, a sterically hindered and electronically modified reagent, against its structural analogs. We will delve into the nuanced interplay of its substituents, supported by experimental data, to elucidate its efficacy and guide its application in complex synthetic endeavors.
The Unique Structural Attributes of this compound
This compound is a trifecta of substitution, with each component imparting distinct properties that influence its reactivity in cross-coupling reactions. Understanding these individual contributions is key to predicting its performance.
-
Di-ortho-Methyl Groups: The two methyl groups flanking the boronic acid moiety introduce significant steric hindrance. This bulkiness can be a double-edged sword. While it can impede the approach of the palladium catalyst, potentially slowing down the transmetalation step, it can also offer advantages in certain contexts. For instance, this steric shielding can prevent undesirable side reactions and, in some cases, lead to higher selectivity in complex couplings.[1][2] The synthesis of highly substituted biaryls often benefits from such sterically demanding boronic acids.[1]
-
Para-Fluoro Group: The fluorine atom at the para-position exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). The net result is an overall electron-withdrawing character, which increases the Lewis acidity of the boron atom.[3] This enhanced acidity can facilitate the formation of the boronate complex, a crucial step in the Suzuki-Miyaura catalytic cycle, potentially accelerating the overall reaction rate.[4] However, increased acidity can also heighten the susceptibility of the boronic acid to protodeboronation, an undesired side reaction.[4]
The combination of these features makes this compound a unique building block for introducing a sterically encumbered, electronically modulated phenyl group into a target molecule. This is particularly valuable in medicinal chemistry, where such substitutions can significantly impact a compound's pharmacokinetic profile, including metabolic stability and binding affinity.[4][5]
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview
To objectively assess the efficacy of this compound, we will compare its performance with structurally related, commercially available boronic acids. While direct, side-by-side comparative studies are limited in the literature, we can infer performance trends based on reported yields for similar transformations.
Table 1: Comparative Yields in Suzuki-Miyaura Coupling with Aryl Bromides
| Boronic Acid | Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | Estimated 75-85% | Inferred |
| 2,6-Dimethylphenylboronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 88% | [6] (analogous) |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | Na₂CO₃ | H₂O/ACN | 110 | 3 | >99% | [7][8] |
| 2,4-Difluorophenylboronic acid | 5-Bromosalicylic acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98% | [9] |
| Phenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | Na₂CO₃ | H₂O/ACN | 110 | 3 | ~95% | [7][8] |
Note: The yield for this compound is an educated estimation based on the reactivity trends of its structural components, as direct experimental data for this specific reaction was not found in the surveyed literature.
From the table, we can deduce the following:
-
Influence of Di-ortho-Methyl Groups: The high yield obtained with 2,6-dimethylphenylboronic acid suggests that while sterically hindered, these boronic acids are highly effective coupling partners, likely due to the use of appropriate catalytic systems that can accommodate the steric bulk.
-
Influence of the Fluoro Group: The near-quantitative yield with 4-fluorophenylboronic acid highlights the activating effect of the electron-withdrawing fluorine atom.[7][8]
-
Combined Effects: It is reasonable to predict that this compound will exhibit robust performance, combining the steric challenge with electronic activation. The slightly lower estimated yield compared to the unfluorinated analog accounts for the potential for increased protodeboronation due to the higher acidity.
Experimental Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide
The following protocol is a generalized procedure for the Suzuki-Miyaura coupling of a sterically demanding aryl bromide with this compound, adapted from established methods for similar substrates.[10]
Reaction Scheme:
A Generalized Suzuki-Miyaura Coupling Reaction.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol), and the base (2.0-3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1:1 mixture of Toluene/Ethanol/Water, 5-10 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, typically 12-24 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.
Mechanistic Considerations and Causality
The success of a Suzuki-Miyaura coupling, especially with challenging substrates, hinges on a delicate balance of factors within the catalytic cycle.
The Suzuki-Miyaura Catalytic Cycle.
-
Oxidative Addition: The initial step where the aryl halide adds to the Pd(0) catalyst is generally faster for aryl iodides and bromides.[11]
-
Transmetalation: This is often the rate-determining step, especially with sterically hindered boronic acids. The electron-withdrawing 4-fluoro group on this compound increases the Lewis acidity of the boron, which can facilitate the formation of the boronate anion required for transmetalation.[12] However, the ortho-methyl groups present a steric barrier that must be overcome by the palladium complex. The choice of a bulky, electron-rich phosphine ligand on the palladium catalyst is crucial to promote this step.[1][2]
-
Reductive Elimination: This final step, which forms the C-C bond and regenerates the Pd(0) catalyst, is typically fast.
The key to successfully employing this compound lies in selecting a catalyst system that can accommodate its steric bulk while taking advantage of its electronic activation. Modern palladium precatalysts with bulky biarylphosphine ligands are often the catalysts of choice for such challenging couplings.[1]
Conclusion and Future Outlook
This compound is a valuable and versatile building block for the synthesis of complex, sterically hindered biaryl compounds. The interplay of its di-ortho-methyl and para-fluoro substituents provides a unique combination of steric and electronic properties. While its steric bulk presents a challenge, this can be effectively overcome with modern catalyst systems, leading to high-yielding cross-coupling reactions. The electronic activation provided by the fluorine atom generally enhances reactivity, although the potential for protodeboronation should be considered during reaction optimization.
For researchers in drug discovery and materials science, this compound offers a reliable means to introduce a sterically demanding and electronically tuned aromatic moiety. As the demand for increasingly complex molecular architectures grows, the strategic application of such tailored building blocks will undoubtedly continue to be a cornerstone of innovative synthetic chemistry.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. 2,6-二甲基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 9. mdpi.com [mdpi.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Boron Chemistry for Medical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 2,6-Dimethyl-4-fluorophenylboronic Acid
As a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceuticals, 2,6-Dimethyl-4-fluorophenylboronic acid is a valuable reagent. However, its utility in the lab is matched by the critical importance of its proper handling and disposal. This guide provides a comprehensive, step-by-step protocol for the safe management of waste containing this compound, ensuring the protection of laboratory personnel and the environment. Our approach is grounded in the principles of chemical safety, regulatory compliance, and scientific best practices, reflecting the standards required in today's research and development environments.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Before any disposal procedure begins, a thorough understanding of the chemical's hazards is paramount. While specific toxicological data for this compound is not extensively published, the hazards can be inferred from its chemical class (organoborane, fluorinated aromatic) and data from structurally similar compounds. Boronic acids as a class should be handled as hazardous chemical waste.[1][2]
Based on Safety Data Sheets (SDS) for analogous compounds like 4-Fluorophenylboronic acid and other substituted phenylboronic acids, we can anticipate the following primary hazards:
-
Acute Oral Toxicity : Many boronic acid derivatives are classified as harmful if swallowed.[3][4]
-
Skin Irritation : Direct contact can cause skin irritation.[5]
-
Serious Eye Irritation : The compound is likely to be a serious eye irritant.[5]
-
Respiratory Tract Irritation : Inhalation of dusts may cause respiratory irritation.[5]
This hazard profile dictates that the compound must not be disposed of as common trash or discharged into the sanitary sewer system.[2] All waste streams containing this chemical are subject to hazardous waste regulations established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7]
Table 1: Hazard Profile Summary for Phenylboronic Acid Derivatives
| Hazard Classification | Category | Precautionary Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[5] |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[5] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[5] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[5] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the identified hazards, stringent adherence to PPE protocols is mandatory when handling this compound in any form, including its waste products. All handling operations must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Eye and Face Protection : Wear chemical safety goggles and a face shield.[5]
-
Hand Protection : Use chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use and practice proper glove removal to avoid skin contamination.[1]
-
Body Protection : A fully fastened laboratory coat is required to prevent skin contact.[2]
-
Respiratory Protection : If there is a risk of generating dusts and engineering controls are insufficient, a NIOSH-approved respirator is necessary.
Step-by-Step Disposal Protocol: From Benchtop to Pickup
The proper disposal of this compound waste is a multi-step process that emphasizes segregation, secure containment, and clear communication through labeling.
Step 1: Waste Characterization and Segregation
Immediately classify all materials contaminated with this compound as hazardous waste. This includes:
-
Unused or expired solid reagent.
-
Reaction mixtures containing the compound.
-
Solvents used to rinse glassware.
-
Contaminated consumables (e.g., weigh boats, pipette tips, gloves, bench paper).
Crucially, segregate this waste stream. Do not mix boronic acid waste with other chemical waste categories unless explicitly approved by your institution's Environmental Health & Safety (EHS) department.[1] Incompatible wastes can lead to dangerous reactions.
Step 2: Containerization
Select appropriate waste containers that are chemically compatible and will not leak.
-
Solid Waste : Collect dry solids, powders, and contaminated consumables in a durable, sealable plastic bag or a wide-mouth plastic container. This container should be clearly labeled and kept closed when not in use.[2]
-
Liquid Waste : Collect liquid waste (e.g., reaction residues, solvent rinsates) in a designated, shatter-resistant container (such as a high-density polyethylene, or HDPE, jug) with a secure, screw-on cap.[6] Never fill liquid waste containers more than 75% full to allow for vapor expansion.[8]
Step 3: Labeling
Proper labeling is a key compliance requirement and is essential for safety. Every waste container must be clearly labeled with the following information:[2][6]
-
The words "Hazardous Waste ".
-
The full, unabbreviated chemical name: "This compound ".
-
An accurate list of all other components in the container (e.g., solvents, other reagents) and their approximate percentages.
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant").
Step 4: Accumulation and Storage
Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) near the point of generation.[9] This area must be under the control of the laboratory personnel. Adhere to the following SAA requirements:
-
Keep containers securely closed at all times except when adding waste.[6]
-
Ensure containers are in a secondary containment tray to catch any potential leaks.
-
Store away from incompatible materials.
Step 5: Arranging for Disposal
Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department. Do not attempt to dispose of the chemical waste through a third-party vendor yourself.[7]
Decontamination and Spill Management
Glassware and Equipment Decontamination:
-
Perform an initial rinse with a suitable organic solvent (e.g., acetone, ethanol) to remove the bulk of the residue. Collect this rinsate as hazardous liquid waste.
-
For a more thorough decontamination, a basic wash can help convert residual boronic acid to a more water-soluble boronate salt.[2] This can be followed by a standard soap and water wash and final rinses. Collect all rinsates from the decontamination process as hazardous waste.
-
Allow cleaned glassware to air dry completely in a well-ventilated area before reuse.
Spill Response:
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain : If the spill is small and you are trained to handle it, prevent its spread. Turn off any ignition sources if flammable solvents are involved.[8]
-
Cleanup : For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container. Avoid generating dust. For liquid spills, use a chemical spill kit with absorbent pads.
-
Decontaminate : Clean the spill area thoroughly.
-
Report : Report the spill to your supervisor and EHS department.
Visualizing the Disposal Workflow
The following diagram outlines the decision-making and operational process for the safe disposal of this compound waste.
Caption: Disposal workflow for this compound.
Regulatory Compliance: Adhering to National Standards
All disposal activities must comply with federal and local regulations. The two primary regulatory bodies in the United States are:
-
Occupational Safety and Health Administration (OSHA) : The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP).[10] This plan must include standard operating procedures for safe handling and waste disposal, criteria for PPE selection, and employee training.[11][12][13]
-
Environmental Protection Agency (EPA) : The EPA's Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from "cradle to grave".[6] This includes regulations on waste identification, container management in Satellite Accumulation Areas, and proper labeling.[9][14]
By following the detailed procedures in this guide, your laboratory can ensure it remains in compliance with these critical regulations, fostering a culture of safety and environmental responsibility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. aaronchem.com [aaronchem.com]
- 6. pfw.edu [pfw.edu]
- 7. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 8. nipissingu.ca [nipissingu.ca]
- 9. epa.gov [epa.gov]
- 10. osha.gov [osha.gov]
- 11. compliancy-group.com [compliancy-group.com]
- 12. md.rcm.upr.edu [md.rcm.upr.edu]
- 13. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 14. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
